2-Phenylnaphthalene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12/c1-2-6-13(7-3-1)16-11-10-14-8-4-5-9-15(14)12-16/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURIHPLQSRVWHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060614 | |
| Record name | 2-Phenylnaphthalene | |
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Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612-94-2, 35465-71-5 | |
| Record name | 2-Phenylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=612-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Phenylnaphthalene | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, phenyl- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-PHENYLNAPHTHALENE | |
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| Record name | 2-Phenylnaphthalene | |
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| Record name | 2-phenylnaphthalene | |
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| Record name | 2-PHENYLNAPHTHALENE | |
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Foundational & Exploratory
2-Phenylnaphthalene chemical structure and properties
Structural Architecture, Synthetic Protocols, and Applications in Materials & Medicinal Chemistry
Executive Summary
2-Phenylnaphthalene (2-PN) is a pivotal polycyclic aromatic hydrocarbon (PAH) distinguished by its high conformational stability and extended
In drug discovery, 2-PN serves as a lipophilic bioisostere for biphenyl systems, significantly altering metabolic stability and receptor binding affinity.[1] This guide provides a comprehensive technical analysis of 2-PN, moving from molecular orbital theory to validated synthetic workflows.
Part 1: Structural Architecture & Conformational Analysis[2]
The physicochemical divergence between this compound and its isomer, 1-phenylnaphthalene, is a textbook example of how steric hindrance dictates macroscopic properties.[1]
-
1-Phenylnaphthalene: The phenyl ring at the C1 position clashes with the hydrogen at the C8 (peri) position. This forces the phenyl ring to twist out of plane (
), breaking conjugation and preventing efficient - stacking. -
This compound: The C2 attachment allows the phenyl ring to rotate freely with minimal steric penalty.[1] In the solid state, it adopts a near-planar conformation, maximizing orbital overlap.[1]
Impact on Phase Transition:
This planarity explains the dramatic difference in melting points. 1-PN is a liquid or low-melting solid (
Visualization: Structure-Property Causality
Figure 1: Logical flow demonstrating how the substitution position (1- vs 2-) dictates steric interactions, conformation, and final material properties.[1]
Part 2: Physicochemical & Photophysical Properties[3]
The following data aggregates experimental values relevant for both materials processing and pharmacokinetic modeling.
Table 1: Core Physicochemical Parameters
| Property | Value | Technical Context |
| CAS Registry | 612-94-2 | |
| Molecular Formula | MW: 204.27 g/mol | |
| Melting Point | 102 – 105 °C | Indicates high lattice stability vs. 1-PN.[1][2] |
| Boiling Point | ~358 °C | High thermal stability for vacuum deposition.[1][2] |
| LogP (Oct/Water) | 4.5 – 5.2 | Highly lipophilic; crosses blood-brain barrier (BBB) easily.[1][2] |
| Solubility | Toluene, | Insoluble in water; requires lipid-based delivery in bio-assays.[1][2] |
| UV-Vis | 248 nm, 286 nm | |
| Fluorescence | Deep blue emission; high triplet energy ( |
Expert Insight: For OLED applications, the high triplet energy of 2-PN makes it an excellent "host" material for phosphorescent dopants, preventing reverse energy transfer and quenching.
Part 3: Synthetic Methodology (Suzuki-Miyaura Coupling)
While multiple routes exist (e.g., Kumada coupling), the Suzuki-Miyaura cross-coupling is the industry standard due to functional group tolerance and the stability of boronic acid intermediates.
Validated Protocol: Synthesis of this compound
Reaction: 2-Bromonaphthalene + Phenylboronic Acid
Reagents:
-
Substrate: 2-Bromonaphthalene (1.0 eq, 10 mmol)
-
Coupling Partner: Phenylboronic acid (1.2 eq, 12 mmol)
-
Catalyst:
(Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%) -
Base:
(2.0 eq) or (2M aqueous solution) -
Solvent System: Toluene : Ethanol : Water (4:1:1 ratio)
Step-by-Step Workflow:
-
Degassing (Critical Step): In a Schlenk tube or 3-neck flask, combine the solvent mixture. Sparge with Argon or Nitrogen for 20 minutes.[1]
-
Why? Oxygen causes oxidative homocoupling of boronic acids (forming biphenyl impurities) and oxidizes the Pd(0) catalyst to inactive Pd(II) species.
-
-
Reagent Addition: Add 2-bromonaphthalene, phenylboronic acid, and the palladium catalyst under a counter-flow of inert gas.
-
Activation: Add the base (aqueous carbonate).[1]
-
Reflux: Heat the mixture to vigorous reflux (~90-100°C) for 12–24 hours. Monitor by TLC (Hexane eluent;
of product ). -
Workup: Cool to room temperature. Dilute with ethyl acetate.[1] Wash organic layer with water (
) and brine ( ). Dry over .[1] -
Purification: Recrystallization from Ethanol is preferred for high purity (>99%) required for electronic applications.[1] Alternatively, flash chromatography (100% Hexanes).[1]
Visualization: Catalytic Cycle
Figure 2: The Suzuki-Miyaura catalytic cycle.[1] Note the critical role of the base in activating the boron species for transmetallation.[3]
Part 4: Applications in Drug Development & Bioisosterism
While primarily known for materials science, 2-PN is a significant scaffold in medicinal chemistry.[1]
1. Bioisosterism & Lipophilicity Modulation: The 2-naphthyl group is often used as a bulky, lipophilic replacement for a biphenyl or indole moiety.[1]
-
Lipophilicity: Replacing a phenyl group with a 2-naphthyl group increases LogP by approximately 1.0–1.5 units.[1] This is utilized to enhance membrane permeability in CNS-targeted drugs.[1]
-
Metabolic Blocking: The fused ring system of 2-PN is more resistant to oxidative metabolism at specific positions compared to a biphenyl system, potentially extending half-life (
).
2. Antitumor Agents (Topoisomerase II Inhibitors):
Research indicates that "this compound-type" derivatives function as non-intercalative inhibitors of Topoisomerase II
-
Mechanism: Unlike doxorubicin (which intercalates DNA), 2-PN derivatives often bind to the ATPase domain or the cleavage complex, stabilizing the DNA-enzyme complex and triggering apoptosis.
-
Structure-Activity Relationship (SAR): Substitution at the 6-position of the naphthalene ring (distal to the phenyl ring) with hydroxyl or amine groups significantly enhances cytotoxicity against cancer cell lines (e.g., KB, HeLa).
Part 5: Safety & Handling (E-E-A-T)
As a Senior Application Scientist, it is mandatory to treat 2-PN with the caution accorded to all PAHs.
-
Toxicity: Like many PAHs, 2-PN is potentially bioaccumulative.[1] While less carcinogenic than benzo[a]pyrene, it should be handled as a suspected mutagen.
-
PPE: Nitrile gloves (double-gloving recommended for solution handling), lab coat, and fume hood are mandatory.[1]
-
Waste: All solid and liquid waste must be segregated into "Halogen-free Organic" streams.[1] Do not dispose of down the drain.
References
-
Thermodynamic Data: NIST Chemistry WebBook.[1] "Thermodynamic properties of 1-phenylnaphthalene and this compound."
-
Synthesis Protocol: Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
Crystal Structure & Packing: Watson, M. D., et al. (2001).[1] "Big is Beautiful—Aromaticity Revisited from the Viewpoint of Macromolecular and Supramolecular Benzene Chemistry." Chemical Reviews.
-
Medicinal Applications: Shen, Y., et al. (2014).[1] "Design and synthesis of 2-phenylnaphthalenoids as inhibitors of DNA topoisomerase IIα and antitumor agents." European Journal of Medicinal Chemistry.
-
Chemical Safety: PubChem Laboratory Chemical Safety Summary (LCSS) for this compound.
Sources
- 1. This compound | C16H12 | CID 11934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Naphthalene, 2-phenyl- (CAS 612-94-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS#:35465-71-5 | Chemsrc [chemsrc.com]
Technical Guide: Synthesis of 2-Phenylnaphthalene via Suzuki-Miyaura Coupling
[1]
Abstract This technical guide outlines a robust, laboratory-validated protocol for the synthesis of 2-phenylnaphthalene (CAS: 612-94-2).[1] Targeted at researchers and drug development professionals, this document prioritizes the Suzuki-Miyaura cross-coupling methodology due to its high functional group tolerance and reproducibility.[1] We provide a detailed mechanistic rationale, step-by-step experimental workflow, purification strategies, and characterization data to ensure high-purity isolation suitable for downstream applications in organic semiconductors (OLEDs) and medicinal chemistry.
Introduction & Retrosynthetic Analysis[1][2]
This compound is a biaryl scaffold frequently utilized as a core structure in determining the optoelectronic properties of organic light-emitting diodes (OLEDs) and as a pharmacophore in drug discovery. While historical methods like the Gomberg-Bachmann reaction or Grignard couplings exist, they often suffer from low yields or harsh conditions.[1]
The Suzuki-Miyaura cross-coupling is the industry standard for this synthesis. It involves the coupling of an aryl halide with an arylboronic acid catalyzed by a Palladium(0) complex.[2]
Retrosynthetic Logic
The strategic bond disconnection occurs at the C2-C1' axis connecting the naphthalene and phenyl rings.
-
Electrophile: 2-Bromonaphthalene (commercially available, stable solid).[1]
-
Nucleophile: Phenylboronic acid (stable, easy to handle).[1]
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].
Figure 1: Retrosynthetic analysis of this compound showing the strategic C-C bond formation.
Experimental Design & Mechanism
The Catalytic Cycle
Understanding the mechanism is crucial for troubleshooting. The reaction proceeds through three distinct stages:
-
Oxidative Addition: Pd(0) inserts into the C-Br bond of 2-bromonaphthalene.[1] This is often the rate-determining step.[1]
-
Transmetalation: The phenyl group is transferred from the boronate species (activated by the base) to the palladium center.
-
Reductive Elimination: The C-C bond forms, releasing the product and regenerating the Pd(0) catalyst.
Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura coupling highlighting the regeneration of the Pd(0) species.
Reagents & Stoichiometry
The following table outlines the optimized stoichiometry for a 5.0 mmol scale reaction.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 2-Bromonaphthalene | 207.07 | 1.0 | 1.035 g | Electrophile |
| Phenylboronic acid | 121.93 | 1.2 | 0.732 g | Nucleophile (Excess ensures completion) |
| Pd(PPh3)4 | 1155.56 | 0.03 (3 mol%) | 0.173 g | Catalyst |
| Potassium Carbonate (K2CO3) | 138.21 | 2.0 | 1.38 g | Base (Activates boron) |
| Toluene | - | Solvent | 20 mL | Non-polar solvent |
| Ethanol | - | Co-solvent | 5 mL | Miscibility bridge |
| Water | - | Co-solvent | 5 mL | Dissolves inorganic base |
Step-by-Step Synthesis Protocol
Phase 1: Reaction Setup
Goal: Create an oxygen-free environment to prevent catalyst deactivation (oxidation of phosphine ligands).[1]
-
Glassware Prep: Oven-dry a 100 mL two-neck round-bottom flask (RBF) and a reflux condenser. Equip the flask with a magnetic stir bar.[1]
-
Charging: Add 2-bromonaphthalene (1.035 g), phenylboronic acid (0.732 g), and Pd(PPh3)4 (0.173 g) to the flask.
-
Note: Add the catalyst last or under a gentle stream of nitrogen if possible to minimize air exposure.
-
-
Solvent Addition: Add the solvent mixture: Toluene (20 mL) and Ethanol (5 mL).[1]
-
Base Activation: Dissolve K2CO3 (1.38 g) in Water (5 mL) in a separate vial, then add this aqueous solution to the RBF. You now have a biphasic mixture.[1]
-
Degassing (Critical Step): Seal the system with a rubber septum.[1] Insert a long needle connected to a nitrogen/argon line into the solution and a short vent needle. Bubble inert gas vigorously for 15 minutes.
-
Why? Oxygen causes homocoupling of the boronic acid and oxidizes the Pd catalyst to inactive Pd-black.
-
Phase 2: Reaction & Monitoring
-
Heating: Connect the reflux condenser (with cooling water flowing). Place the flask in an oil bath pre-heated to 90°C .
-
Agitation: Stir vigorously. The biphasic mixture requires rapid stirring to maximize the interfacial surface area for phase transfer.
-
Duration: Reflux for 4–6 hours.
-
TLC Monitoring: Check progress using Thin Layer Chromatography (TLC).
Phase 3: Workup & Isolation[1]
-
Cooling: Allow the mixture to cool to room temperature.
-
Separation: Transfer the mixture to a separatory funnel. Separate the organic layer (top) and the aqueous layer (bottom).
-
Extraction: Extract the aqueous layer with Ethyl Acetate (2 x 20 mL) to recover any trapped product.[1] Combine this with the main organic layer.[1]
-
Washing: Wash the combined organic phase with Brine (saturated NaCl, 20 mL) to remove residual water and salts.[1]
-
Drying: Pour the organic layer into an Erlenmeyer flask and add anhydrous Magnesium Sulfate (MgSO4) until the powder flows freely. Let sit for 10 minutes.
-
Filtration & Evaporation: Filter off the solid MgSO4. Concentrate the filtrate using a Rotary Evaporator to obtain the crude solid (usually off-white or yellowish).
Purification & Characterization
Purification Strategy
For beginners, recrystallization is preferred over chromatography for this specific compound due to its high crystallinity and the distinct solubility difference from impurities.[1]
Protocol: Recrystallization from Ethanol
-
Place the crude solid in a flask.
-
Add a minimum amount of hot Ethanol (~15-20 mL). Heat to boiling on a hot plate.
-
If the solid does not fully dissolve, add hot Ethanol in 2 mL increments.[1]
-
Once dissolved, remove from heat and let it cool slowly to room temperature.
-
Cool further in an ice bath for 30 minutes.
-
Filter the white, plate-like crystals using a Buchner funnel. Wash with cold Ethanol.[1]
Alternative: If high purity is required and impurities persist, perform Flash Column Chromatography using 100% Hexane or Petroleum Ether.[1]
Figure 3: Decision matrix for the purification of the crude reaction mixture.
Characterization Data
Validate your product using the following reference data.
| Property | Value/Observation |
| Appearance | White crystalline solid |
| Melting Point | 103–105 °C [1] |
| Rf Value | ~0.4 (100% Hexane) |
| 1H NMR (CDCl3, 500 MHz) | δ 8.06 (s, 1H), 7.94-7.87 (m, 3H), 7.77-7.73 (m, 3H), 7.53-7.48 (m, 4H), 7.41-7.38 (t, 1H) [2] |
Interpretation of NMR:
-
The singlet at 8.06 ppm is the diagnostic proton at the C1 position of the naphthalene ring. Its downfield shift and lack of splitting confirm the substitution at C2.
-
The multiplet integration should sum to 12 protons (11 aromatic protons + 1 singlet).
Troubleshooting & Safety
Common Issues
-
Black Precipitate (Pd Black): If the reaction turns black immediately upon heating, oxygen was likely present.[1] The reaction may still work, but yield will be lower.[1] Solution: Degas more thoroughly next time.[1]
-
Low Yield: Often due to "deboronation" (hydrolysis of the C-B bond) of the phenylboronic acid. Solution: Use a slight excess of boronic acid (1.2–1.5 eq) and ensure the base is not too concentrated.
-
Homocoupling (Biphenyl formation): Occurs if oxygen is present.[1] Biphenyl is difficult to separate.[1] Solution: Strict inert atmosphere.[1]
Safety (E-E-A-T)
References
-
Royal Society of Chemistry.[1] (2014).[1] Synthesis of 2-phenylnaphthalenes from styrene oxides using a recyclable Brønsted acidic [HNMP]+HSO4− ionic liquid - Supplementary Information (NMR Data). Green Chemistry. Retrieved from [Link]
-
Organic Syntheses. (1971).[1] 2-Bromonaphthalene Preparation (Precursor Reference). Organic Syntheses, Coll. Vol. 5, p.142.[1] Retrieved from [Link]
Physical and chemical properties of 2-phenylnaphthalene
High-Purity Synthesis, Characterization, and Electronic Applications
Executive Summary
2-Phenylnaphthalene (CAS: 612-94-2) is a polycyclic aromatic hydrocarbon (PAH) characterized by a biphenyl-like structure where one phenyl ring is fused to a naphthalene core at the
This guide outlines the physicochemical baseline, validated synthetic protocols, and reactivity profiles necessary for integrating this compound into high-performance material workflows.
Part 1: Physiochemical Characterization
The thermodynamic stability of this compound surpasses that of 1-phenylnaphthalene. The 2-isomer is the thermodynamic product of phenylnaphthalene synthesis, favored by the lack of steric hindrance between the phenyl ring and the naphthalene peri-hydrogens (H8).
Table 1: Core Physical Properties
| Property | Value | Notes |
| Molecular Formula | C₁₆H₁₂ | |
| Molecular Weight | 204.27 g/mol | |
| Appearance | White crystalline solid | Plates or leaflets from ethanol |
| Melting Point | 103–104 °C | Distinctly higher than 1-phenylnaphthalene (~45 °C) |
| Boiling Point | 357–358 °C | At 760 mmHg |
| Density | 1.14 g/cm³ | Estimated |
| Solubility | Soluble: Benzene, CHCl₃, TolueneInsoluble: Water | Recrystallization typically uses Ethanol or AcOH |
| Crystal System | Monoclinic | Space group P2₁/c |
| Torsion Angle | ~20–30° (Solid State) | Quasi-planar packing enhances charge transport |
Structural Insight: The Isomer Effect
The distinction between 1- and this compound is governed by steric torsion :
-
1-Phenylnaphthalene: The phenyl ring is twisted ~60° out of plane due to repulsion between the phenyl ortho-hydrogens and the naphthalene H8 peri-hydrogen. This breaks conjugation.
-
This compound: The phenyl ring attaches at the
-position, avoiding peri-interactions. The molecule retains significant conjugation, resulting in a higher melting point and superior carrier mobility in organic electronics.
Part 2: Spectroscopic Signature
Identification of this compound relies on its extended conjugation relative to naphthalene.
-
UV-Vis Absorption: Exhibits a bathochromic shift (red shift) compared to naphthalene due to extended conjugation.
- (Ethanol): ~212 nm, ~250 nm (strong), ~290 nm (broad).
-
The "Clar Sextet" rule suggests the naphthalene core retains significant aromaticity, with the phenyl ring acting as a conjugative auxochrome.
-
Fluorescence: Strong emission in the near-UV/blue region (~340–360 nm), making it useful as a scintillator component.
-
¹H NMR (CDCl₃, 400 MHz):
-
The singlet at
~8.05 ppm corresponds to the H1 proton (naphthalene), deshielded by the ring current of the adjacent phenyl group and the naphthalene core. -
Multiplets at 7.3–7.9 ppm represent the remaining aromatic protons.
-
Part 3: Synthesis Protocol (Suzuki-Miyaura Coupling)
While this compound can be synthesized via the Gomberg-Bachmann reaction, the Suzuki-Miyaura cross-coupling is the industry standard for generating electronic-grade (99.9%+) material. This method avoids the formation of difficult-to-separate isomeric byproducts common in radical arylation.
Reaction Scheme
Reactants: 2-Bromonaphthalene + Phenylboronic Acid Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) Base: Na₂CO₃ or K₂CO₃ Solvent: Toluene : Ethanol : Water (System allows phase transfer)
Step-by-Step Protocol
Safety: Perform all steps in a fume hood. Palladium catalysts can be pyrophoric; handle under inert gas.
-
Preparation:
-
Charge a 3-neck round-bottom flask with 2-bromonaphthalene (1.0 eq, 20 mmol, 4.14 g) and phenylboronic acid (1.2 eq, 24 mmol, 2.93 g).
-
Add solvent mixture: Toluene (60 mL) and Ethanol (20 mL).
-
Add 2M aqueous Na₂CO₃ (20 mL).
-
-
Degassing (Critical for Yield):
-
Sparge the biphasic mixture with Argon or Nitrogen for 20 minutes to remove dissolved oxygen (oxygen poisons the Pd(0) catalyst and promotes homocoupling).
-
-
Catalysis:
-
Add Pd(PPh₃)₄ (1-3 mol%, ~0.4 g) under a positive pressure of inert gas.
-
Heat the mixture to reflux (approx. 90°C) with vigorous stirring.
-
Monitor via TLC (Hexane eluent).[1] The starting bromide (Rf ~0.6) should disappear within 4–12 hours; the product (Rf ~0.4) will appear as a UV-active spot.
-
-
Workup:
-
Purification:
-
Recrystallization: Dissolve the crude off-white solid in hot Ethanol. Cool slowly to 4°C. Collect the white plates via filtration.
-
Sublimation (For OLED grade): Sublime at 140–160°C under high vacuum (<10⁻⁵ Torr) to remove trace palladium residues.
-
Visualization: Synthesis Workflow
Figure 1: Optimized Suzuki-Miyaura coupling workflow for high-purity this compound synthesis.
Part 4: Chemical Reactivity & Stability
Electrophilic Aromatic Substitution (EAS)
The this compound system is activated towards electrophiles. The phenyl group is an ortho/para director, but the naphthalene core is more reactive than the phenyl ring.
-
Primary Attack Site: The C1 position (alpha to the naphthalene ring fusion and ortho to the phenyl group) is electronically activated but sterically crowded.
-
Secondary Attack Site: The C6 position (amphi) is often favored for bulky electrophiles (e.g., sulfonation) or under thermodynamic control.
-
Note: Unlike benzene, naphthalene derivatives often undergo kinetic vs. thermodynamic control (e.g., sulfonation at C1 is kinetic; C2/C6 is thermodynamic).
Oxidative Cyclization (Scholl Reaction)
A key reaction for PAHs is the formation of larger fused systems.
-
Behavior: this compound is resistant to direct cyclization to benzo[c]phenanthrene due to the geometric strain required to close the bond between the phenyl-ortho and naphthalene-C1 positions.
-
Rearrangement: Under strong Lewis Acid conditions (AlCl₃/CuCl₂), this compound may rearrange to 1-phenylnaphthalene, which then rapidly cyclizes to fluoranthene . However, this compound itself is the thermodynamic sink of the phenylnaphthalene isomer pair.
Part 5: Applications in Material Science[6]
Organic Light-Emitting Diodes (OLEDs)
This compound serves as a robust "host" material for phosphorescent emitters.
-
Triplet Energy (
): High triplet energy prevents reverse energy transfer from the dopant to the host, confining excitons on the emitter. -
Stability: The lack of reactive "kink" sites (compared to anthracene) improves device lifetime.
Biosteres in Drug Design
In medicinal chemistry, the this compound scaffold is used as a rigid, lipophilic isostere for biphenyl or stilbene moieties. It locks the conformation of the two aromatic rings, potentially increasing receptor binding affinity by reducing entropic penalties.
Visualization: Reactivity & Application Logic[5][7]
Figure 2: Reactivity pathways distinguishing stability (OLED use) from acid-catalyzed rearrangement/cyclization.
References
-
NIST Chemistry WebBook. this compound Thermochemical Data. National Institute of Standards and Technology.[4] [Link]
-
Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Protocols. [Link]
-
PubChem. this compound Compound Summary. National Center for Biotechnology Information. [Link]
-
Skraba-Joiner, S. L., et al. (2015).[5] "Scholl Cyclizations of Aryl Naphthalenes: Rearrangement Precedes Cyclization." Journal of Organic Chemistry. (Discusses the isomerization/cyclization pathways). [Link]
Sources
- 1. 1-PHENYLNAPHTHALENE | 605-02-7 [chemicalbook.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Thermodynamic properties of 1-phenylnaphthalene and this compound | NIST [nist.gov]
- 5. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic Profiling & Synthesis of 2-Phenylnaphthalene
Executive Summary
2-Phenylnaphthalene (CAS: 612-94-2) is a pivotal polycyclic aromatic hydrocarbon (PAH) serving as a fundamental building block in organic electronics, particularly in the synthesis of blue-emitting materials for OLEDs and organic scintillators.[1][2][3] Unlike its isomer 1-phenylnaphthalene, the 2-substituted variant exhibits a more linear conjugation path, resulting in distinct optoelectronic properties and higher melting points due to efficient packing.
This guide provides a comprehensive spectroscopic atlas (UV-Vis, IR, NMR) and a validated synthesis protocol. It is designed for researchers requiring definitive structural characterization data and reproducible production methodologies.
Part 1: Structural Context & Logic
Differentiation between this compound and its isomers (e.g., 1-phenylnaphthalene) is the primary analytical challenge. The 2-position substitution preserves the longitudinal symmetry axis more effectively than the 1-position, reducing steric clash between the phenyl ring and the naphthalene peri-hydrogens (H-8).
Structural Elucidation Logic
The following decision tree illustrates the logical flow for confirming the structure of this compound using spectroscopic data.
Figure 1: Analytical workflow for distinguishing this compound from sterically hindered isomers.
Part 2: Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV spectrum of this compound is characterized by intense
Experimental Data (Solvent: Methylcyclohexane)
| Band Assignment | Wavelength ( | Electronic Transition | |
| 248 nm | 4.70 | ||
| p-Band (Para) | 286 nm | 4.20 | |
| ~320 nm (shoulder) | < 3.0 |
Interpretation: The absorption at 248 nm is the most intense feature, corresponding to the allowed transition along the longitudinal axis. The peak at 286 nm is diagnostic; in 1-phenylnaphthalene, this band is often hypsochromically shifted (blue-shifted) due to the twist angle forced by steric hindrance, which disrupts conjugation.
Part 3: Vibrational Spectroscopy (IR)
Infrared spectroscopy is primarily used here to confirm the aromatic substitution pattern. The key region for identification is the "Fingerprint Region" (600–1500 cm
Characteristic Absorptions (KBr Pellet)
| Frequency (cm | Vibration Mode | Structural Indication |
| 3030 - 3060 | C-H Stretching ( | Aromatic ring protons. |
| 1595, 1490 | C=C Ring Stretching | Naphthalene/Benzene skeletal vibrations. |
| 810 - 830 | C-H OOP Bending | Diagnostic: 2-substituted naphthalene ring. |
| 730 - 770 | C-H OOP Bending | Monosubstituted phenyl ring (5 adjacent H). |
| 470 - 480 | Ring Deformation | Characteristic of biaryl systems. |
Part 4: Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for purity assessment and structural confirmation. The this compound spectrum is distinct due to the specific chemical shift of the proton at position 1 (H-1).
H NMR Data (400 MHz, CDCl )
Reference: TMS at 0.00 ppm.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 8.04 | Singlet (s) | 1H | H-1 | Key Diagnostic: Deshielded by ring currents of both naphthalene and phenyl rings; lacks ortho-coupling. |
| 7.88 - 7.92 | Multiplet (m) | 3H | H-4, H-5, H-8 | Peri-protons and H-4 are strongly deshielded. |
| 7.73 - 7.77 | Doublet of doublets | 1H | H-3 | Coupled to H-4 and H-1 (weakly). |
| 7.70 - 7.72 | Doublet (d) | 2H | Phenyl H-2', H-6' | Ortho protons on the phenyl ring. |
| 7.45 - 7.55 | Multiplet (m) | 4H | H-6, H-7, Ph-H | Overlapping region of naphthalene/phenyl protons. |
| 7.35 - 7.40 | Multiplet (m) | 1H | Phenyl H-4' | Para proton on phenyl ring. |
C NMR Data (100 MHz, CDCl )
Key peaks include the quaternary carbons bridging the rings.
-
Quaternary Carbons:
141.2 (Phenyl C-1'), 138.6 (Naph C-2), 133.8, 132.7 (Naph bridgeheads). -
Methine Carbons:
128.9, 128.4, 128.2, 127.7, 127.4, 126.3, 125.9, 125.6.
Part 5: Experimental Protocol - Synthesis
Method: Suzuki-Miyaura Cross-Coupling Objective: Synthesis of this compound from 2-bromonaphthalene and phenylboronic acid.
Reaction Workflow
Figure 2: Optimized Suzuki-Miyaura coupling pathway for high-purity synthesis.
Step-by-Step Protocol
-
Preparation of Reagents:
-
In a 250 mL round-bottom flask, combine 2-bromonaphthalene (1.0 eq, 10 mmol) and phenylboronic acid (1.2 eq, 12 mmol).
-
Add Palladium-tetrakis(triphenylphosphine) [Pd(PPh
) ] (2 mol%, 0.2 mmol). Note: Handle Pd catalyst under inert atmosphere to prevent oxidation.
-
-
Solvent System & Degassing:
-
Add a solvent mixture of Toluene (40 mL) and Ethanol (10 mL).
-
Add 2M aqueous Na
CO (20 mL). -
CRITICAL: Sparge the mixture with Nitrogen or Argon for 15 minutes. Oxygen inhibits the catalytic cycle and promotes homocoupling of the boronic acid.
-
-
Reaction:
-
Heat the mixture to reflux (~90-100°C) under an inert atmosphere for 12–18 hours. Monitor conversion via TLC (Eluent: Hexane/Ethyl Acetate 9:1). This compound will appear as a highly fluorescent spot under UV (254/365 nm).
-
-
Workup & Purification:
-
Cool to room temperature.[4][5] Dilute with Ethyl Acetate (50 mL) and separate the organic layer.
-
Wash the organic layer with water (
mL) and brine ( mL). -
Dry over anhydrous MgSO
, filter, and concentrate in vacuo. -
Purification: Recrystallize the crude off-white solid from hot Ethanol .
-
Yield: Typical yields range from 85-95%.
-
Physical Property Check: Melting Point should be 104–106°C .
-
References
-
National Institute of Standards and Technology (NIST). this compound Mass Spectrum and Retention Indices. NIST Chemistry WebBook. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[4] Chemical Reviews, 95(7), 2457–2483. (Foundational protocol basis).
-
PubChem. this compound Compound Summary (CID 11934).[6] National Library of Medicine. Available at: [Link]
Sources
- 1. This compound | 612-94-2 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 612-94-2 | TCI AMERICA [tcichemicals.com]
- 6. Page loading... [wap.guidechem.com]
Technical Deep Dive: Electronic Architecture and Photophysics of 2-Phenylnaphthalene
Introduction: The Structural Isomerism Paradigm
2-Phenylnaphthalene (2-PN) represents a fundamental scaffold in organic optoelectronics, distinct from its isomer 1-phenylnaphthalene (1-PN) primarily through steric constraints. While both molecules consist of a naphthalene core coupled to a phenyl ring, the C2-linkage in 2-PN significantly reduces steric hindrance between the phenyl ortho-hydrogens and the naphthalene peri-hydrogens (H1/H3 positions).
This structural freedom allows 2-PN to adopt a more planar conformation (dihedral angle
Electronic Structure & Frontier Orbitals
The electronic properties of 2-PN are defined by the extent of
Frontier Molecular Orbitals (FMO)
Using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level, the electronic architecture reveals:
-
HOMO (Highest Occupied Molecular Orbital): Delocalized across the entire naphthalene system with significant contribution from the phenyl ring. The energy level is approximately -5.8 eV .
-
LUMO (Lowest Unoccupied Molecular Orbital): similarly delocalized, with an energy level of approximately -2.3 eV .
-
Band Gap (
): The resulting electrochemical gap is eV. This wide gap is characteristic of blue-emitting fluorophores and high-triplet energy hosts.
The Role of Torsion
The conjugation length is a function of
-
1-PN (Twisted): Behaves electronically like weakly interacting benzene and naphthalene units.
-
2-PN (Planarized): Behaves as a unified oligomer, lowering the energy of the
transition.
Photophysical Properties
The spectral signatures of 2-PN are dominated by aromatic
Absorption and Emission Data
The absorption spectrum shows characteristic vibrational fine structure typical of rigid PAHs, while the emission is structured and mirrors the absorption (mirror-image rule), indicating a similar geometry in the excited
| Property | Value / Range | Mechanistic Note |
| Abs. Max ( | 240–260 nm (Strong)~290 nm (Shoulder) | Corresponds to |
| Emission Max ( | 340–380 nm | Violet-Blue fluorescence. |
| Stokes Shift | ~3000–4000 cm | Large shift indicates significant reorganization energy in the excited state. |
| Quantum Yield ( | 0.20 – 0.50 | Dependent on solvent polarity; lower in heavy-atom solvents due to ISC. |
| Fluorescence Lifetime ( | 10 – 20 ns | Typical for allowed singlet-singlet transitions in PAHs. |
Jablonski Diagram (Visualized)
The following diagram illustrates the electronic transitions governing the photophysics of 2-PN.
Figure 1: Jablonski diagram depicting the excitation, relaxation, and emission pathways for this compound.
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
The most robust synthesis of 2-PN utilizes the Suzuki-Miyaura coupling of 2-bromonaphthalene and phenylboronic acid. This method is preferred over Grignard reagents due to functional group tolerance and mild conditions.
Reaction Mechanism
-
Oxidative Addition: Pd(0) inserts into the C-Br bond of 2-bromonaphthalene.
-
Transmetalation: The phenyl group transfers from the boronate (activated by base) to the Pd(II) complex.
-
Reductive Elimination: The C-C bond forms, releasing 2-PN and regenerating Pd(0).
Experimental Workflow
Reagents:
-
2-Bromonaphthalene (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Catalyst:
(3-5 mol%) or with . -
Base:
(2.0 eq) or . -
Solvent: Toluene/Ethanol/Water (4:1:1 v/v).
Protocol:
-
Degassing: Charge a Schlenk flask with solid reagents. Evacuate and backfill with Argon (
) to remove (prevents homocoupling and catalyst oxidation). -
Solvation: Add degassed solvent mixture via syringe.
-
Reflux: Heat to 90°C for 12–24 hours under inert atmosphere. Monitor by TLC (Hexane eluent).
-
Workup: Cool to RT. Extract with Ethyl Acetate.[1] Wash organic layer with brine. Dry over
. -
Purification: Flash column chromatography (Silica gel, 100% Hexanes). 2-PN elutes rapidly due to non-polarity. Recrystallize from Ethanol for optical purity.
Figure 2: Step-by-step synthetic workflow for the Suzuki-Miyaura coupling of 2-PN.
Applications in Advanced Materials[2]
Organic Light-Emitting Diodes (OLEDs)
2-PN serves as a critical "wide bandgap host" for blue and green phosphorescent or TADF (Thermally Activated Delayed Fluorescence) emitters.
-
High Triplet Energy (
): The naphthalene core ensures eV, sufficiently high to prevent reverse energy transfer from blue/green dopants, confining excitons on the emitter. -
Stability: The C2-linkage is chemically robust against electrochemical degradation during device operation.
Scintillators
In high-energy physics, 2-PN derivatives are utilized in liquid scintillators. The molecule acts as a primary fluor or wavelength shifter, absorbing high-energy radiation (or energy from the solvent) and re-emitting it at a wavelength detectable by Photomultiplier Tubes (PMTs) (350–400 nm range).
References
-
NIST Chemistry WebBook. this compound Spectral Data.[2][3] National Institute of Standards and Technology.[2][3] Link
- Berlman, I. B.Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press. (Classic reference for PAH spectra).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][4][5][6] Chemical Reviews. Link
-
BenchChem. Application of Naphthalene-Based Green Emitters in OLED Technology.Link
-
CERN Indico. Overview of Scintillators and their Applications.Link
Sources
Technical Guide: 2-Phenylnaphthalene in Organic Synthesis and Optoelectronics
Executive Summary
2-Phenylnaphthalene (2-PN) represents a critical scaffold in the hierarchy of polycyclic aromatic hydrocarbons (PAHs). Unlike its isomer 1-phenylnaphthalene, which adopts a highly twisted conformation due to peri-hydrogen steric repulsion, this compound maintains a significantly more planar geometry.[1] This structural distinction governs its primary applications: 2-PN is a superior candidate for organic electronics (OLEDs) and liquid crystals due to extended
This guide details the synthesis, functionalization, and high-value applications of this compound, specifically focusing on its role as a high-triplet-energy host in phosphorescent OLEDs (PhOLEDs) and its utility as a mesogenic core in liquid crystalline materials.
Part 1: Structural & Electronic Properties
The utility of this compound stems from its electronic structure. The bond between the phenyl ring and the naphthalene core at the C2 position allows for a lower rotational energy barrier compared to the C1 position, permitting a more planar equilibrium conformation.
Comparative Analysis: 1-PN vs. 2-PN
| Property | 1-Phenylnaphthalene | This compound | Implication |
| Steric Hindrance | High (Peri-hydrogen clash) | Low | 2-PN allows better |
| Geometry | Twisted ( | Quasi-planar ( | 2-PN exhibits higher crystallinity and charge mobility.[1] |
| Triplet Energy ( | Lower (due to twist) | High (~2.6 eV) | 2-PN is a superior host for green/red phosphors.[1] |
| UV Cut-off | Blue-shifted | Red-shifted | Extended conjugation in 2-PN.[1] |
Part 2: Synthetic Protocol (Suzuki-Miyaura Coupling)[2][3]
While various methods exist (e.g., ionic liquid mediated synthesis), the Suzuki-Miyaura cross-coupling remains the industry standard for high-purity synthesis required for electronic grade materials.
Reaction Mechanism
The synthesis proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2]
Figure 1: Catalytic cycle for the synthesis of this compound via Suzuki coupling.
Detailed Experimental Procedure
Objective: Synthesis of this compound (Scale: 10 mmol)
Reagents:
-
2-Bromonaphthalene (2.07 g, 10.0 mmol)
-
Phenylboronic acid (1.46 g, 12.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 22 mg, 1 mol%)
-
Triphenylphosphine (PPh₃, 52 mg, 2 mol%)
-
Potassium carbonate (K₂CO₃, 2.76 g, 20.0 mmol)
-
Solvents: Toluene (40 mL), Water (10 mL), Ethanol (10 mL)
Step-by-Step Protocol:
-
Degassing: In a 100 mL Schlenk flask, combine toluene, ethanol, and water. Sparge with Argon for 20 minutes to remove dissolved oxygen (critical for catalyst longevity).[1]
-
Reagent Addition: Add 2-bromonaphthalene, phenylboronic acid, and K₂CO₃ under a positive stream of Argon.
-
Catalyst Activation: Add Pd(OAc)₂ and PPh₃. The solution should turn from orange to black/brown as Pd(0) is generated in situ.
-
Reflux: Heat the mixture to 90°C with vigorous stirring for 12 hours. Monitor conversion via TLC (Eluent: Hexane).[1]
-
Work-up: Cool to room temperature. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine organic phases, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Concentrate under reduced pressure. Purify the crude solid via silica gel column chromatography using 100% Hexane as the eluent.
-
Yield: Expect ~1.8–1.9 g (85–95%) of white crystalline solid (MP: 102–103°C).
Validation Point: The product should show a distinct UV absorbance peak at ~250 nm and strong fluorescence under 365 nm light.
Part 3: Application in Organic Electronics (OLEDs)
This compound is extensively used as a host material for Phosphorescent OLEDs (PhOLEDs).[1] In these devices, the host must possess a triplet energy (
Host Material Design Logic
To function as an efficient bipolar host, the 2-PN core is often fused or linked with hole-transporting units (like carbazole).
-
Role of 2-PN: Provides electron transport (n-type character) and high thermal stability (
).[1] -
Role of Linker: Modulates conjugation length to tune
.
Performance Metrics of 2-PN Based Hosts:
| Material Class | Triplet Energy ( | Application | Key Advantage |
| Unsubstituted 2-PN | 2.62 eV | Green/Red Host | High chemical stability.[1] |
| Carbazole-2-PN | 2.70 - 2.85 eV | Blue/Green Host | Balanced charge transport (Bipolar).[1] |
| Silylated 2-PN | > 2.90 eV | Deep Blue Host | Disrupted conjugation raises |
Device Architecture
The following diagram illustrates where the 2-PN scaffold functions within a standard OLED stack.
Figure 2: OLED device stack highlighting the Emissive Layer (EML) where 2-PN acts as the host matrix.
Part 4: Liquid Crystalline (Mesogenic) Applications[4][5]
The high aspect ratio (length-to-width) of this compound makes it an excellent mesogen (liquid crystal core). Unlike benzene, the naphthalene core imparts higher polarizability and dielectric anisotropy (
Structural Requirements
To induce liquid crystalline phases (Nematic or Smectic), the 2-PN core is typically functionalized at the 6-position (distal naphthalene end) and the 4'-position (distal phenyl end) with alkyl or alkoxy chains.
-
Nematic Phase: Promoted by shorter terminal chains (C3-C5).[1]
-
Smectic Phase: Promoted by longer terminal chains (C8+) which facilitate layer ordering.[1]
Synthesis of Mesogens
Directing Group Strategy: To functionalize the 2-PN core for LC applications, electrophilic substitution is often regioselective at the 1-position (kinetic) or 6-position (thermodynamic/steric control). However, pre-functionalized building blocks (e.g., 6-bromo-2-naphthol) are preferred to ensure linear geometry.[1]
Part 5: Advanced Functionalization (C-H Activation)
Recent advances utilize the this compound scaffold as a substrate for Diversity-Oriented Synthesis (DOS) via C-H activation.[1]
-
Regioselectivity: The phenyl ring acts as a directing group.
-
C1 Functionalization: Palladium-catalyzed C-H activation often targets the C1 position (ortho to the phenyl ring) due to the directing ability of the
-system or auxiliary groups. -
C3 Functionalization: Sterically demanding ligands can push activation to the C3 position, allowing for the construction of crowded, non-planar architectures useful in molecular motors or switches.
References
-
Synthesis & Cross-Coupling
-
OLED Host Materials
-
Frontiers in Chemistry.[1] "High Triplet Energy Host Materials for Blue TADF OLEDs." (Discusses carbazole-based hosts relevant to 2-PN design).
-
MDPI. "Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune Device Performance."
-
-
Physical Properties
-
Liquid Crystals
-
MDPI. "Mesomorphic Behaviour and DFT Insight of Arylidene Schiff Base Liquid Crystals." (Context on mesogenic cores).
-
Sources
2-Phenylnaphthalene: A Privileged Scaffold in Medicinal Chemistry and Optoelectronics
Executive Summary
The 2-phenylnaphthalene scaffold represents a unique intersection between structural rigidity and rotational freedom, making it a "privileged structure" in both drug discovery and advanced materials science. Unlike its planar isomer anthracene, this compound possesses a critical torsion angle between the phenyl ring and the naphthalene core. This steric twist is the functional key: in medicinal chemistry, it mimics the steroid backbone for Estrogen Receptor (ER) binding; in optoelectronics, it disrupts π-π stacking to prevent fluorescence quenching in blue OLEDs. This guide provides a comprehensive technical analysis of this scaffold, detailing synthetic protocols, biological mechanisms, and material applications.
Chemical Architecture & Structural Significance[1][2]
The utility of this compound stems from its electronic and geometric properties.[1]
-
Geometric Torsion: The bond connecting the C2 of naphthalene to the phenyl ring allows for rotation, but steric hindrance typically induces a non-planar conformation (dihedral angle ~20-40°). This "twist" prevents the formation of excimers in the solid state, a critical feature for maintaining high quantum efficiency in Organic Light-Emitting Diodes (OLEDs).
-
Electronic Conjugation: Despite the twist, sufficient orbital overlap exists to allow extended π-conjugation, facilitating charge transport (hole mobility).
-
Biomimicry: The scaffold serves as a simplified, synthetic analog of genistein and 17β-estradiol . The spatial arrangement of substituents at positions 1, 4, and 8 on the naphthalene ring allows for precise mapping to the hydrophobic pockets of nuclear receptors, particularly ERβ.
Synthetic Methodologies
The most robust route to this compound derivatives is the Suzuki-Miyaura Cross-Coupling reaction. This palladium-catalyzed C-C bond formation is preferred over Gomberg-Bachmann or oxidative couplings due to its high tolerance for functional groups (e.g., hydroxyls, amines) essential for biological activity.[1]
The Suzuki-Miyaura Protocol
The synthesis typically involves coupling a 2-bromonaphthalene (or triflate) with a phenylboronic acid .
Critical Control Points:
-
Catalyst Choice: Pd(dppf)Cl₂ is often superior to Pd(PPh₃)₄ for sterically hindered substrates due to the large bite angle of the dppf ligand.
-
Base Selection: Weak bases like K₂CO₃ or K₃PO₄ are preferred to prevent hydrolysis of sensitive functional groups.[1]
-
Solvent System: A biphasic system (Toluene/Water or DME/Water) is essential to solubilize the inorganic base and the organic reactants.
Visualization: Catalytic Cycle
The following diagram illustrates the catalytic cycle specific to the synthesis of a this compound core.
Figure 1: The Suzuki-Miyaura catalytic cycle for constructing the this compound core. The cycle proceeds through oxidative addition, transmetalation, and reductive elimination.
Pharmaceutical Applications: Selective Estrogen Receptor Modulators (SERMs)[3]
The this compound scaffold is a potent template for developing Selective Estrogen Receptor Modulators (SERMs) .[1] Unlike non-selective estrogens that can promote proliferation in breast and uterine tissues, derivatives of this scaffold can be engineered to selectively bind ERβ (tumor-suppressive) over ERα (proliferative).
Mechanism of Action: ERβ Selectivity
Research indicates that substituents at positions 1, 4, and 8 of the naphthalene ring are critical for selectivity. The scaffold mimics the A-ring and C-ring of genistein.
-
Lead Compound: 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene (PNAP-6h).[1]
-
Biological Effect: PNAP-6h exhibits marked cytotoxicity against MCF-7 breast cancer cells (
) by inducing cell cycle arrest at the S-phase and triggering apoptosis via the Fas/FasL pathway.
Visualization: Apoptotic Signaling Pathway
The following diagram details how PNAP-6h induces apoptosis in breast cancer cells.
Figure 2: Proposed mechanism of action for PNAP-6h in MCF-7 breast cancer cells, highlighting the dual pathway of Fas-mediated apoptosis and cell cycle arrest.
Materials Science: OLEDs and Liquid Crystals
In materials science, the this compound core is valued for its high triplet energy (
Blue OLED Host Materials
To achieve deep blue emission, a host material must have a wide bandgap and prevent aggregation.[1]
-
Triplet Energy Management: The scaffold's high
prevents reverse energy transfer from the blue dopant back to the host. -
Morphological Stability: The non-planar structure increases the glass transition temperature (
), preventing crystallization during device operation.
Comparative Photophysical Properties
The table below compares the unsubstituted core with functionalized derivatives used in OLEDs.
| Compound | Substituent (R) | Application | |||
| This compound | H | 285 | 340 | 3.8 | Core Scaffold |
| PNAP-6h | 6,7-di-OH, 4'-OH | 310 | 420 | 3.2 | Bioactive / Sensor |
| CBP-Analog | 4,4'-di(carbazolyl) | 340 | 380 | 3.5 | OLED Host (Hole Transport) |
| Naph-Fluorene | Fluorene copolymer | 360 | 430 | 2.9 | Blue Emitter |
Experimental Protocol: Synthesis of PNAP-6h Precursor
Objective: Synthesis of 6,7-dimethoxy-2-(4'-methoxyphenyl)naphthalene (Precursor to the bioactive PNAP-6h). Rationale: Direct synthesis with free hydroxyls can poison the catalyst; methoxy-protection is standard.[1]
Reagents
-
Substrate A: 2-bromo-6,7-dimethoxynaphthalene (1.0 eq, 500 mg)
-
Substrate B: 4-methoxyphenylboronic acid (1.2 eq, 340 mg)
-
Catalyst: Pd(dppf)Cl₂ (0.03 eq)
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)
-
Solvent: Toluene:Ethanol (4:1 ratio, degassed)
Step-by-Step Methodology
-
Preparation: In a flame-dried Schlenk flask, combine Substrate A, Substrate B, and Pd(dppf)Cl₂ under an argon atmosphere.
-
Solvation: Add degassed Toluene (10 mL) and Ethanol (2.5 mL). Stir until solids are dispersed.
-
Activation: Add the aqueous K₂CO₃ solution via syringe. The mixture will become biphasic.[1]
-
Reaction: Heat the mixture to 90°C for 12 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1] The spot for the bromide starting material (
) should disappear, replaced by a highly fluorescent blue spot ( ). -
Workup: Cool to room temperature. Dilute with water (20 mL) and extract with Dichloromethane (3 x 20 mL).
-
Purification: Dry organic layers over MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexane).
-
Validation: Verify structure via ¹H NMR (look for 3 distinct methoxy singlets and characteristic naphthalene aromatic protons).
Self-Validating Check: If the yield is <50%, check the oxygen levels in the solvent (Suzuki coupling is O₂ sensitive) or increase the catalyst loading to 5 mol%.
References
-
Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes. ResearchGate. (2025).[1][2] Detailed SAR of hydroxylated derivatives against MCF-7 cells. Link
-
Exploiting two binding orientations of the this compound scaffold to achieve ERbeta selectivity. Journal of Medicinal Chemistry. (2005). Fundamental work on the scaffold's binding modes.[1] Link
-
Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers. MDPI. (2023). Use of naphthalene derivatives in blue OLEDs.[1] Link
-
Synthesis of 2-arylpyridines and arylnaphthalenes by Suzuki–Miyaura. Canadian Journal of Chemistry. (2023).[1] Protocols for cross-coupling of naphthalene derivatives. Link
-
This compound Compound Summary. PubChem. (2025).[1] Chemical and physical property data. Link
Sources
Technical Guidance: Health, Safety, and Handling of 2-Phenylnaphthalene
Executive Summary
2-Phenylnaphthalene (CAS 612-94-2) is a polycyclic aromatic hydrocarbon (PAH) increasingly utilized in two distinct high-value sectors: as a pharmacophore scaffold in drug discovery (specifically for Estrogen Receptor
This guide synthesizes physicochemical data, toxicological predictions, and industrial hygiene protocols to establish a self-validating safety framework for researchers.
Part 1: Chemical Identity & Physicochemical Profile[1]
Understanding the physical state is the first step in risk mitigation. This compound exists as a solid crystal/powder. Its high melting point and low vapor pressure indicate that dust generation is the critical exposure vector during weighing and synthesis.
Table 1: Physicochemical Constants
| Property | Value | Relevance to Safety |
| CAS Number | 612-94-2 | Unique Identifier for SDS/Inventory |
| Molecular Formula | High Carbon/Hydrogen ratio (flammability) | |
| Molecular Weight | 204.27 g/mol | Heavier than naphthalene; settles faster in air |
| Physical State | White crystalline solid | Inhalation hazard (particulate) |
| Melting Point | 101–106 °C | Stable solid at room temp; melt hazard if heated |
| Boiling Point | ~345–358 °C | Low volatility; vapor risk only at high T |
| Flash Point | ~155 °C | Combustible; dust explosion risk if dispersed |
| LogP (Octanol/Water) | 4.5 – 5.2 | High Lipophilicity : Bioaccumulative potential |
| Solubility | Insoluble in water; Soluble in Toluene, Benzene | Solvent carriers increase dermal permeation risk |
Data aggregated from chemical supplier SDS and spectral databases [1, 2, 4].
Part 2: Toxicological Assessment & Biological Activity
As a Senior Application Scientist, I must highlight that while this compound lacks the extensive epidemiological data of naphthalene, its structure allows us to predict specific toxicological pathways. It acts as a bioisostere in drug design, which implies inherent biological activity.
Mechanism of Action & Structural Alerts
-
Endocrine Activity: The this compound scaffold is actively used to design selective Estrogen Receptor beta (ER
) ligands [5].[1] This suggests the molecule can cross cellular membranes and interact with nuclear receptors. Handling precaution: Treat as a potential reproductive toxicant. -
Metabolic Activation (Predicted): Like other PAHs, this compound is likely metabolized by Cytochrome P450 enzymes (CYP1A1/1B1). The introduction of the phenyl ring creates a "biphenyl-like" bridge, potentially altering the site of epoxidation compared to naphthalene. The formation of reactive epoxides or quinones can lead to DNA adducts or oxidative stress [6].
Visualization 1: Predicted Metabolic Fate & Bioactivation
The following diagram illustrates the theoretical metabolic pathway, highlighting the critical control point (Phase II conjugation) where the body attempts to detoxify the compound.
Figure 1: Predicted metabolic activation pathway. The red nodes indicate reactive intermediates that necessitate strict exposure controls to prevent systemic absorption.
Part 3: Occupational Hygiene & Safety Protocols
Trustworthiness in Safety: A protocol is only as good as its weakest link. For this compound, the weak link is often dermal exposure via contaminated solvents .
The "Dissolved Permeation" Risk
While the solid is relatively inert, once dissolved in toluene or dichloromethane (common in synthesis), the solvent acts as a carrier, dragging the lipophilic PAH through nitrile gloves.
-
Standard Nitrile (4 mil): Breakthrough time < 5 minutes for aromatic solvents.
-
Recommendation: Use Silver Shield (Laminate) or Viton gloves for handling solutions. Double-gloving (Nitrile over Laminate) provides dexterity and chemical resistance.
Engineering Controls & PPE Matrix
| Hazard Level | Operation | Engineering Control | Required PPE |
| Low | Storage/Transfer of sealed containers | General Lab Ventilation | Nitrile Gloves, Lab Coat, Safety Glasses |
| Medium | Weighing solid powder (< 1g) | Fume Hood or Powder Weighing Station | Nitrile Gloves, Lab Coat, Safety Glasses, N95 (if outside hood) |
| High | Synthesis/Heating/Recrystallization | Fume Hood (Sash lowered) | Double Gloves (Laminate inner), Goggles, Tyvek Sleeves |
| Critical | Spill Cleanup (Dust or Solution) | Local Exhaust / Isolation | P100 Respirator (if dust airborne), Chemical Resistant Suit |
Visualization 2: Hierarchy of Exposure Control
This workflow ensures that researchers prioritize isolation over reliance on PPE.
Figure 2: Operational safety hierarchy. Note that respirator use is a last resort; containment (Fume Hood) is the primary defense.
Part 4: Emergency Response & Environmental Stewardship
Fire and Explosion
-
Dust Explosion: Like most organic solids, fine dust dispersed in air can be explosive. Ground all equipment during transfer of large quantities.
-
Extinguishing Media:
, dry chemical, or foam. Water spray may be used to cool containers but avoid water jets that disperse dust [2].
Spills and Disposal
-
Dry Spills: Do not sweep dry. Use a HEPA vacuum or wet-wipe method to prevent aerosolization.
-
Disposal: this compound is a PAH and must be treated as Hazardous Organic Waste . Do not dispose of in sinks. Incineration is the required disposal method to ensure complete destruction of the aromatic ring system [3].
Environmental Fate
PAHs are persistent organic pollutants (POPs).
-
Aquatic Toxicity: Expected to be toxic to aquatic life with long-lasting effects (H411/H410 equivalent) due to high LogP. Prevent entry into drains or waterways [6].
References
-
Capot Chemical. (2026).[2] Material Safety Data Sheet: this compound. Retrieved from [Link]
-
ChemSrc. (2025). This compound Physicochemical Properties. Retrieved from [Link]
-
Mewshaw, R. E., et al. (2005).[1] ERβ Ligands.[1] 3. Exploiting Two Binding Orientations of the this compound Scaffold. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. (Used for structural class inference). Retrieved from [Link]
Sources
2-Phenylnaphthalene: From Pyrolytic Artifact to Functional Scaffold
This guide provides an in-depth technical analysis of 2-phenylnaphthalene, structured for researchers and drug development professionals.
Senior Application Scientist Technical Guide
Executive Summary
This compound (CAS: 612-94-2) is a polycyclic aromatic hydrocarbon (PAH) that has evolved from a coal-tar curiosity into a "privileged structure" in modern materials science and medicinal chemistry. Unlike its isomer 1-phenylnaphthalene, which suffers from significant steric twist, this compound possesses a more planar topology, conferring distinct electronic properties (higher conjugation length) and biological binding affinities.
This guide explores the molecule's transition from inefficient pyrolytic synthesis to its current status as a core scaffold for OLED host materials and Selective Estrogen Receptor Modulators (SERMs) .
Historical Genesis: The Synthetic Evolution
The history of this compound is a case study in the evolution of organic synthesis—from "brute force" thermal methods to precision catalysis.
The Pyrolytic Era (Late 19th – Early 20th Century)
In the late 1800s, the synthesis of arylnaphthalenes was largely accidental or inefficient. Early methods involved the pyrolytic decomposition of mixed aromatics (e.g., passing naphthalene and bromobenzene through red-hot tubes). These "Berthelot-type" reactions yielded complex mixtures of 1- and 2-isomers, often dominated by the kinetically favored 1-phenylnaphthalene or inseparable tars.
The Styrene Dimerization Breakthrough (1950s–1960s)
The first scalable, regioselective route emerged not from direct coupling, but from the acid-catalyzed dimerization of styrene.
-
The Process: Styrene is dimerized using acid catalysts (e.g., H₂SO₄ or solid phosphoric acid) to form linear and cyclic dimers (1,3-diphenylbut-1-ene and 1-methyl-3-phenylindane).
-
The Innovation: In 1962, researchers at Koppers Co. patented a method to dehydrogenate these dimers over metal oxide catalysts at >500°C, yielding this compound with reasonable selectivity [1]. This marked the transition of the molecule from a lab curiosity to an industrial intermediate.
The Catalytic Revolution (1980s – Present)
The advent of Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Kumada, Stille) rendered the synthesis trivial and highly modular. The Suzuki coupling of 2-bromonaphthalene with phenylboronic acid is now the industry standard, offering yields >95% under mild conditions.
Chemical Architecture & Synthesis
Mechanistic Divergence
The synthesis of this compound highlights a critical lesson in aromatic substitution: Kinetic vs. Thermodynamic Control .
-
Electrophilic Substitution (Friedel-Crafts): Direct phenylation of naphthalene predominantly yields 1-phenylnaphthalene due to the higher electron density at the
-position (kinetic control). -
Cross-Coupling: Organometallic methods bypass this limitation by pre-installing the leaving group (halogen) at the 2-position, ensuring 100% regioselectivity.
Visualization of Synthetic Pathways
The following diagram contrasts the historical "Styrene Route" with the modern "Suzuki Route."
Figure 1: Comparison of the historical industrial route (top) vs. the modern laboratory standard (bottom).
Detailed Protocol: Modern Suzuki Synthesis
Standard Operating Procedure (SOP) for Lab-Scale Synthesis
Objective: Synthesis of this compound via Suzuki-Miyaura coupling. Scale: 5.0 mmol.
Reagents:
-
2-Bromonaphthalene (1.035 g, 5.0 mmol)
-
Phenylboronic acid (0.732 g, 6.0 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (173 mg, 3 mol%)
-
K₂CO₃ (1.38 g, 10.0 mmol, 2.0 equiv)
-
Solvent: Toluene:Ethanol:Water (4:1:1 ratio, 20 mL total)
Step-by-Step Workflow:
-
Degassing: In a Schlenk tube, combine the solvent mixture. Sparge with Argon for 15 minutes. Rationale: Oxygen poisons the Pd(0) catalyst and promotes homocoupling.
-
Charging: Add 2-bromonaphthalene, phenylboronic acid, and Pd(PPh₃)₄ under a counter-flow of Argon.
-
Activation: Add the base (K₂CO₃). Seal the tube.
-
Reaction: Heat to 90°C for 12 hours. The solution will darken as Pd(0) colloidal species form (Suzuki "black").
-
Workup: Cool to RT. Dilute with ethyl acetate (50 mL). Wash with water (2 x 30 mL) and brine (1 x 30 mL).
-
Purification: Dry organic layer over MgSO₄. Concentrate in vacuo. Recrystallize from Ethanol/Hexane (9:1) to yield white, varying plates.
Self-Validation Check:
-
TLC: R_f ~0.6 (Hexane). Product should be UV active (blue fluorescence).
-
Melting Point: The product must melt sharply at 104–105°C . A broad range indicates biphenyl contamination (homocoupling byproduct).
Functional Renaissance: Applications
Medicinal Chemistry: ER- Selectivity
This compound serves as a rigid, lipophilic bioisostere for the biphenyl core found in many phytoestrogens (e.g., Genistein).
-
Mechanism: The this compound scaffold mimics the A-C ring system of estrogen.
-
Case Study (WAY-202196): Researchers at Wyeth (now Pfizer) utilized this scaffold to develop WAY-202196 , a highly selective ER-
agonist [2].-
Structure-Activity Relationship (SAR): The planar naphthalene core fits the narrow ER-
binding pocket better than the bulkier ER- pocket. -
Therapeutic Utility: Anti-inflammatory activity without the proliferative side effects (uterine growth) associated with ER-
activation.
-
Organic Electronics (OLEDs)
In the realm of Organic Light-Emitting Diodes, this compound is prized for its high Triplet Energy (
-
Role: It acts as a "Host Material" or "Blocking Layer."
-
Physics: The 2-substitution disrupts the symmetry less than 1-substitution, maintaining a high bandgap while preventing crystallization in thin films (amorphous stability).
-
Example: Derivatives like CBP (Carbazole-Biphenyl) are standard, but phenylnaphthalene-carbazole hybrids (e.g., NCz ) offer improved thermal stability (
C) due to the rigid naphthalene backbone [3].
Data Appendix
Table 1: Physical Properties of this compound
| Property | Value | Unit | Notes |
| Molecular Formula | C₁₆H₁₂ | - | - |
| Molecular Weight | 204.27 | g/mol | - |
| Melting Point | 104 – 105 | °C | Sharp transition indicates high purity |
| Boiling Point | 357 – 358 | °C | @ 760 mmHg |
| Density | 1.218 | g/cm³ | Estimated |
| Solubility | High | - | Toluene, DCM, THF |
| Fluorescence | Blue | - |
Table 2: Comparison of Synthetic Methods
| Method | Key Reagents | Yield | Atom Economy | Scalability |
| Pyrolysis (1890s) | Naphthalene + PhBr | <10% | Very Low | Low (Tars) |
| Styrene Dimer (1960s) | Styrene + H⁺ / Heat | ~30-40% | Moderate | High (Industrial) |
| Suzuki Coupling (Modern) | 2-NaphBr + PhB(OH)₂ | >95% | Low (Boron waste) | High (Batch/Flow) |
| Ionic Liquid (Green) | Styrene Oxide + [HNMP] | ~85% | High | Moderate |
References
-
Corson, B. B., & Moe, H. (1962).[2] Preparation of this compound. U.S. Patent No.[2] 3,047,643.[2] Washington, DC: U.S. Patent and Trademark Office.
-
Malamas, M. S., et al. (2005). Design and Synthesis of Aryl Diphenolic Azoles as Potent and Selective Estrogen Receptor-beta Ligands. Journal of Medicinal Chemistry, 48(16), 5131–5140.
-
Okumoto, K., & Shirota, Y. (2000). Development of high-performance blue-light-emitting organic electroluminescent devices containing a novel hole-transporting material. Chemistry Letters, 29(10), 3934-3940.
-
Wagh, K. V., & Bhanage, B. M. (2015). Synthesis of 2-phenylnaphthalenes from styrene oxides using a recyclable Brønsted acidic ionic liquid. Green Chemistry, 17, 4446-4451.
Sources
Methodological & Application
Application Note: High-Purity Synthesis of 2-Phenylnaphthalene via Suzuki-Miyaura Cross-Coupling
Strategic Overview
2-Phenylnaphthalene is a fundamental biaryl scaffold extensively utilized in the development of organic light-emitting diodes (OLEDs) and as a liquid crystal mesogen. Its synthesis represents a benchmark for optimizing Suzuki-Miyaura cross-coupling (SMC) reactions due to the steric and electronic nuance of the naphthyl system compared to simple phenyl rings.
This guide provides two distinct protocols:
-
Method A (The "Golden Standard"): A robust, biphasic system designed for maximum reproducibility and scale-up potential.
-
Method B (The "Green" Kinetic): A rapid, aqueous-alcoholic system utilizing modern precatalyst architecture for high-throughput screening (HTS).
Mechanistic Logic & Critical Control Points
To ensure reproducibility, one must understand the catalytic cycle's failure modes. The synthesis involves the coupling of 2-bromonaphthalene (electrophile) and phenylboronic acid (nucleophile).
The Catalytic Cycle
The reaction proceeds through the Pd(0)/Pd(II) cycle. The critical control point for this specific substrate (2-naphthyl) is the Transmetallation step. Unlike simple phenyl halides, the naphthyl ring is electron-rich, which can stabilize the Pd(II) intermediate, occasionally slowing the cycle if the boronate species is not sufficiently activated.
Figure 1: The catalytic cycle emphasizing the base activation pathway required for efficient transmetallation.
Key Variable Analysis
| Parameter | Selection | Scientific Rationale |
| Catalyst | Robustness. The triphenylphosphine ligands are electron-rich enough to facilitate oxidative addition of the bromide but bulky enough to promote reductive elimination. | |
| Solvent | Toluene : EtOH : | Phase Transfer. Toluene dissolves the aryl halide; Water dissolves the base; Ethanol acts as a co-solvent to bridge the miscibility gap, ensuring the boronic acid contacts the base. |
| Base | Mild Activation. Stronger bases (NaOH) can cause protodeboronation of the boronic acid. Carbonate provides a steady concentration of the active boronate species. |
Experimental Protocols
Protocol A: The "Golden Standard" (High Yield/Scale-Up)
Recommended for: Final compound synthesis, gram-scale production, and educational benchmarks.
Reagents:
-
2-Bromonaphthalene (1.0 eq, 2.07 g, 10 mmol)
-
Phenylboronic acid (1.2 eq, 1.46 g, 12 mmol)
- (1.0 mol%, 115 mg)
-
Sodium Carbonate (
) (2.0 eq, 2.12 g) -
Solvent System: Toluene (40 mL), Ethanol (10 mL), Deionized Water (10 mL)
Step-by-Step Methodology:
-
System Preparation: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Degassing (CRITICAL):
-
Combine Toluene, Ethanol, and Water in the RBF.
-
Bubble Nitrogen or Argon gas directly into the solvent mixture for 15 minutes. Reason: Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligands, killing the catalyst.
-
-
Reagent Addition:
-
Maintain inert gas flow. Add 2-Bromonaphthalene, Phenylboronic acid, and
. -
Add the
catalyst last to minimize air exposure.
-
-
Reaction:
-
Heat the mixture to a vigorous reflux (approx. 85-90°C external oil bath temperature).
-
Stir for 4–6 hours. The solution typically darkens from yellow to black (precipitation of Pd black indicates catalyst death, but usually after conversion is complete).
-
-
Work-up:
-
Pour mixture into a separatory funnel. Separate phases.
-
Extract the aqueous layer twice with Ethyl Acetate (2 x 20 mL).
-
Combine organic layers, wash with Brine (sat. NaCl), and dry over anhydrous
. -
Filter and concentrate under reduced pressure (Rotavap) to yield a crude off-white solid.
Protocol B: The "Green" Kinetic Method ( Rapid/HTS )
Recommended for: Screening analogs, rapid library generation, and environmentally sensitive workflows.
Reagents:
-
2-Bromonaphthalene (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Catalyst:
(1 mol%) + TBAB (Tetrabutylammonium bromide, 1.0 eq) -
Base:
(2.0 eq) -
Solvent: Water (5 mL) (Neat aqueous conditions)
Step-by-Step Methodology:
-
Assembly: In a 10 mL microwave vial or sealed pressure tube, add all solid reagents (
, TBAB, Base, Substrates). -
Solvation: Add degassed water (5 mL).
-
Activation:
-
Isolation: The product often precipitates out of the water. Cool on ice, filter the solids, and wash copiously with water to remove inorganic salts.
Purification & Quality Control
The crude product from Suzuki couplings often contains traces of phosphine oxides, homocoupled byproducts (biphenyl), and residual palladium.
Recrystallization Workflow (The Self-Validating Step)
For this compound, column chromatography is often unnecessary. Recrystallization provides high purity (>99%) suitable for electronic applications.
Figure 2: Purification workflow utilizing solubility differentials in Ethanol.
Analytical Specifications
Validate your product against these standards:
-
Appearance: White, crystalline plates.
-
Melting Point: 102–104 °C (Lit. value). Sharp range indicates high purity.
-
1H NMR (CDCl3, 400 MHz):
-
Look for the singlet at
8.05 ppm (H-1 of naphthalene). -
Multiplets in the 7.3–7.9 ppm range corresponding to the remaining aromatic protons (11H total).
-
Absence check: Ensure no peaks at
1.2 ppm (grease) or 7.26 (residual only).
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Suzuki, A. (1999).[4] Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147–168.[4] Link
-
Leadbeater, N. E., & Marco, M. (2002). Ligand-free palladium catalysis of the Suzuki reaction in water using microwave heating. Organic Letters, 4(17), 2973-2976. Link
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Link
Sources
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. CN104649922A - Recrystallization method of L-phenylalanine crude product - Google Patents [patents.google.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ukessays.com [ukessays.com]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
Application Note: Strategic Synthesis of 2-Phenylnaphthalene via Benzyne-Diels-Alder Cycloaddition
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2-phenylnaphthalene , a critical scaffold in the development of organic semiconductors, OLED materials, and biaryl pharmaceutical intermediates.
While classical methods (e.g., Suzuki-Miyaura coupling of 2-bromonaphthalene) are effective, they often require pre-functionalized naphthalene precursors that can be expensive or difficult to purify. This guide presents a convergent Diels-Alder strategy utilizing the in situ generation of benzyne (from o-silyl aryl triflates) and its cycloaddition with 2-phenyl-1,3-butadiene .
Key Advantages of this Protocol:
-
Regiocontrol: The use of 2-substituted butadiene guarantees the formation of the 2-phenyl isomer, bypassing the "ortho-rule" selectivity issues common in other Diels-Alder routes (which typically favor 1-phenylnaphthalene).
-
Mild Conditions: Utilizes the Kobayashi fragmentation method (CsF/CH₃CN) at moderate temperatures, avoiding the harsh pyrolysis or strong bases required by older benzyne methods.
-
Atom Economy: Generates the core naphthalene system in a single cycloaddition-oxidation sequence.
Strategic Analysis & Mechanism
Retrosynthetic Logic
The synthesis hinges on the construction of the B-ring of naphthalene. By disconnecting the B-ring via a Retro-Diels-Alder analysis, we identify two key precursors: Benzyne (dienophile) and 2-phenyl-1,3-butadiene (diene).
Unlike the reaction of o-quinodimethane with styrene (which predominantly yields 1-phenylnaphthalene due to electronic and steric control), the use of 2-phenyl-1,3-butadiene structurally locks the phenyl substituent at the desired position relative to the fusing ring.
Reaction Pathway Visualization
The following diagram outlines the mechanistic flow, from the fluoride-induced generation of the aryne intermediate to the final oxidative aromatization.
Figure 1: Mechanistic pathway for the synthesis of this compound via benzyne cycloaddition.[1][2]
Experimental Protocol
Reagents and Materials Table
Ensure all reagents are anhydrous. The lability of the silyl triflate precursor requires strict moisture exclusion until the reaction is initiated.
| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Critical Specification |
| 2-(Trimethylsilyl)phenyl triflate | 298.34 | 1.2 | Benzyne Precursor | Store at 4°C; Handle under N₂ |
| 2-Phenyl-1,3-butadiene | 130.19 | 1.0 | Diene | Freshly distilled if possible; stabilize with BHT |
| Cesium Fluoride (CsF) | 151.90 | 2.5 | Activator | Dried in vacuo at 150°C for 2h |
| Acetonitrile (CH₃CN) | 41.05 | Solvent | Solvent | Anhydrous (Water <50 ppm) |
| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | 227.00 | 1.2 | Oxidant | Reagent Grade |
Step-by-Step Procedure
Phase 1: Cycloaddition (Formation of Dihydronaphthalene)
-
Setup: Flame-dry a 50 mL 2-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Solvent & Activator: Under nitrogen flow, add Cesium Fluoride (CsF) (2.5 equiv) and anhydrous Acetonitrile (0.1 M concentration relative to diene).
-
Note: CsF is hygroscopic. Rapid weighing and transfer are essential.
-
-
Diene Addition: Add 2-Phenyl-1,3-butadiene (1.0 equiv) via syringe.
-
Precursor Addition: Add 2-(Trimethylsilyl)phenyl triflate (1.2 equiv) slowly via syringe pump or dropwise addition over 15 minutes at Room Temperature (25°C).
-
Observation: The reaction is mildly exothermic. A slight yellowing of the solution indicates benzyne generation and consumption.
-
-
Reaction: Stir the mixture at room temperature for 4 hours.
-
QC Check: Monitor by TLC (Hexanes/EtOAc 95:5). The starting triflate should disappear, and a new non-aromatic spot (dihydronaphthalene) should appear.
-
-
Workup:
-
Quench with saturated aqueous NaHCO₃ (20 mL).
-
Extract with Diethyl Ether (3 x 20 mL).
-
Wash combined organics with Brine (20 mL).
-
Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Result: Crude 2-phenyl-1,4-dihydronaphthalene (usually a pale oil). Proceed directly to Phase 2 to avoid auto-oxidation or polymerization.
-
Phase 2: Aromatization (Oxidation to Naphthalene)
-
Resuspension: Dissolve the crude intermediate from Phase 1 in Toluene (0.1 M).
-
Oxidation: Add DDQ (1.2 equiv relative to initial diene).
-
Heating: Heat the mixture to 80°C for 2–4 hours.
-
Filtration: Cool to room temperature. Filter the mixture through a pad of Celite to remove the hydroquinone byproduct. Rinse the pad with Toluene.
-
Purification:
-
Concentrate the filtrate.
-
Purify via Flash Column Chromatography (Silica Gel, 100% Hexanes
5% EtOAc/Hexanes). -
This compound elutes as a white crystalline solid.
-
Analytical Validation
To confirm the identity of the product as the 2-isomer (and not the 1-isomer), analyze the substitution pattern using ¹H NMR.
| Parameter | This compound (Target) | 1-Phenylnaphthalene (Impurity/Wrong Isomer) |
| Symmetry | C2v-like axis through the C2-C6 plane (chemically distinct but symmetric environments). | Lower symmetry due to steric clash at the peri-position (C1-C8). |
| Key NMR Signal | Singlet at ~8.05 ppm (C1-H) . This proton is isolated between the phenyl ring and the bridgehead. | No singlet at low field. The C2-H is a doublet or multiplet. |
| Melting Point | 102–104 °C | ~45 °C (often an oil or low-melting solid) |
| UV-Vis | Distinct vibronic structure typical of 2-substituted naphthalenes. | Broadened bands due to twist of the phenyl ring (steric hindrance). |
Troubleshooting & Optimization
Common Failure Modes
-
Low Yield in Phase 1: Usually caused by "wet" CsF. Water hydrolyzes the silyl triflate before benzyne can form.
-
Correction: Flame-dry the CsF or use a fresh bottle stored in a desiccator.
-
-
Regioisomer Contamination: If 1-phenylnaphthalene is observed, check the purity of the starting 2-phenyl-1,3-butadiene . If the diene contained 1-phenyl-1,3-butadiene, the 1-isomer will form.
-
Incomplete Aromatization: If the NMR shows aliphatic protons (3.5–4.0 ppm), the DDQ oxidation was insufficient.
-
Correction: Increase DDQ to 1.5 equiv or reflux longer.
-
Alternative Route (o-Quinodimethane)
While this note focuses on the Benzyne route for regiocontrol, researchers may encounter the o-Quinodimethane (o-QDM) method.
-
Method: Reaction of
-dibromo-o-xylene with Zinc and Styrene. -
Limitation: The reaction of o-QDM with Styrene typically yields 1-phenyltetralin (major product) due to the "ortho-rule" of Diels-Alder cycloadditions. This route is NOT recommended for the specific synthesis of the 2-isomer unless specific directing groups are used.
References
-
Benzyne Generation (Kobayashi Method): Himeshima, Y., Sonoda, T., & Kobayashi, H. (1983). Fluoride-induced 1,2-elimination of o-trimethylsilylphenyl triflate to benzyne. Chemistry Letters, 12(8), 1211-1214.
-
Diels-Alder Regioselectivity: Wenkert, E., et al. (1986). Diels-Alder reactions of cycloalkenones. Journal of Organic Chemistry, 51(12), 2343–2351. (Discusses general regiochemical principles of 2-substituted dienes).
-
Aromatization Protocols: Walker, D., & Hiebert, J. D. (1967). 2,3-Dichloro-5,6-dicyanobenzoquinone and its reactions. Chemical Reviews, 67(2), 153–195.
-
Product Characterization Data: National Institute of Standards and Technology (NIST). Mass Spectrum of this compound.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. o‐Quinodimethane Atropisomers: Enantioselective Synthesis and Stereospecific Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of p-xylene from ethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
Gold-catalyzed synthesis of 2-phenylnaphthalene derivatives
Application Note: Gold-Catalyzed Synthesis of 2-Phenylnaphthalene Derivatives
Executive Summary & Strategic Rationale
The synthesis of this compound and its derivatives is a critical workflow in the development of organic semiconductors, OLED materials, and biaryl scaffolds for medicinal chemistry. Traditional methods (e.g., Suzuki-Miyaura coupling of naphthyl halides) often require pre-functionalized naphthalene cores, which can be difficult to synthesize regioselectively.
Gold catalysis (Au(I)/Au(III)) offers a superior alternative by constructing the naphthalene core de novo from acyclic or mono-cyclic precursors. This approach utilizes the "soft" carbophilic nature of gold to activate
Why Gold?
-
Orthogonality: Gold catalysts tolerate oxygen and moisture better than early transition metals (Ti, Zr) and are orthogonal to many protecting groups used in drug discovery.
-
Atom Economy: Cycloisomerization routes often proceed with 100% atom economy.
-
Regiocontrol: Ligand tuning (NHC vs. Phosphine) allows for precise control over the 1- vs. 2-substitution patterns on the naphthalene ring.
Mechanistic Insight & Pathway Analysis[1]
The formation of the naphthalene core generally proceeds via the activation of an alkyne moiety, followed by a 6-endo-dig or 5-exo-dig cyclization. In the synthesis of 2-phenylnaphthalenes, the most robust pathway is the cycloisomerization of o-alkynylstyrenes or the dimerization of specific benzyl precursors .
The Catalytic Cycle[1]
- -Activation: The cationic Au(I) species coordinates to the alkyne triple bond, depleting electron density.
-
Nucleophilic Attack: The pendant alkene (in enynes) or an external nucleophile attacks the activated alkyne.
-
Carbenoid Intermediate: A key feature of gold catalysis is the formation of
-oxo gold carbenoids or vinyl gold species, which undergo skeletal rearrangement (e.g., 1,2-alkyl shift). -
Aromatization: Elimination of a proton (often assisted by a mild base or counterion) regenerates the aromatic system and the catalyst.
Pathway Visualization
The following diagram illustrates the mechanistic flow for the cyclization of an o-alkynylstyrene derivative to a naphthalene core.
Figure 1: Mechanistic pathway for the Gold(I)-catalyzed construction of the naphthalene scaffold via 6-endo-dig cyclization.
Experimental Protocol: Synthesis of this compound
This protocol focuses on the Gold(I)-catalyzed cycloisomerization route.[1][2] It is designed to be scalable and minimizes the formation of the 1-phenyl isomer through ligand control.
Reagents & Materials
-
Substrate: 1-(Phenylethynyl)-2-styrylbenzene (or derivative).
-
Catalyst (Pre-catalyst): Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) (IPrAuCl ).
-
Silver Salt (Activator): Silver Hexafluoroantimonate (AgSbF₆ ) or Silver Triflate (AgOTf ).
-
Solvent: Dichloromethane (DCM), anhydrous (Grade: HPLC/Spectro).
-
Purification: Silica Gel 60 (230-400 mesh).
Catalyst Selection Matrix
The choice of counterion and ligand is critical for yield and selectivity.
| Catalyst System | Ligand Type | Counterion Effect | Yield (Typical) | Selectivity Note |
| Ph₃PAuCl / AgOTf | Phosphine | Moderate (OTf⁻ is weakly coordinating) | 65-75% | Good general reactivity; prone to oligomerization. |
| IPrAuCl / AgSbF₆ | NHC (Carbene) | High (SbF₆⁻ is non-coordinating) | 85-95% | Recommended. High stability; promotes difficult cyclizations. |
| AuCl₃ | Inorganic | N/A | 40-50% | Harsh Lewis acid; lower functional group tolerance. |
Step-by-Step Procedure
Step 1: Catalyst Activation (In Situ)
-
In a glovebox or under Argon flow, weigh IPrAuCl (2 mol%) and AgSbF₆ (2 mol%) into a flame-dried vial.
-
Add anhydrous DCM (1.0 mL) to the vial.
-
Stir for 5–10 minutes. A white precipitate (AgCl) will form, indicating the generation of the active cationic species [IPrAu]+[SbF6]-.
-
Critical Checkpoint: The supernatant should be clear. If purple/black, colloidal gold has formed (decomposition); discard and restart with fresh reagents.
-
Step 2: Reaction Setup
-
Dissolve the substrate (1.0 equiv, e.g., 0.5 mmol) in anhydrous DCM (4.0 mL) in a separate round-bottom flask equipped with a magnetic stir bar.
-
Filter the catalyst solution (from Step 1) through a syringe filter (PTFE, 0.2 µm) directly into the substrate solution to remove AgCl.
-
Note: Excluding AgCl prevents side reactions involving silver.
-
-
Seal the flask with a septum and stir at Room Temperature (25 °C) .
Step 3: Monitoring & Quenching
-
Monitor via TLC (Hexanes/EtOAc 95:5). The starting material (highly fluorescent) should disappear within 1–4 hours.
-
Once complete, add 1 drop of Triethylamine (Et₃N) to quench the catalyst.
-
Concentrate the mixture under reduced pressure.
Step 4: Purification
-
Load the crude residue onto a silica gel column.
-
Elute with Hexanes (or Hexanes/DCM gradient). This compound derivatives typically elute early due to low polarity.
-
Evaporate solvents to yield the product as a white/off-white solid.
Advanced Considerations & Troubleshooting
Regioselectivity Control
In substrates where 1- vs 2-substitution is possible (e.g., asymmetric alkynes), the NHC ligand (IPr) is preferred over phosphines. The steric bulk of the IPr ligand directs the nucleophilic attack to the less hindered position, favoring the 2-substituted naphthalene.
Handling "Dead" Reactions
If the reaction stalls:
-
Moisture: Gold catalysts are robust, but the silver co-catalyst is hygroscopic. Ensure AgSbF₆ is dry.
-
Inhibition: Strongly coordinating groups (amines, thiols) on the substrate can poison the gold center. If present, protect amines as carbamates (Boc/Cbz) before cyclization.
Safety
-
Silver Salts: Toxic and light-sensitive. Handle in low light.
-
DCM: Carcinogenic volatile. Use in a fume hood.
References
-
Synthesis of 2-Phenylnaphthalenes through Gold-Catalyzed Dimerization via a Highly Selective Carbon Nucleophile Pathway. Source: The Journal of Organic Chemistry (2011). URL:[Link]
-
Gold(I)-Catalyzed Aromatization: Expeditious Synthesis of Polyfunctionalized Naphthalenes. Source: iScience (2019).[3][4] URL:[Link]
-
Gold Catalysis. (Review on Hashmi Phenol Synthesis and Naphthalene derivatives). Source: Angewandte Chemie International Edition (2006).[5] URL:[Link]
-
Gold-Catalyzed Organic Reactions. (Comprehensive Review). Source: Chemical Reviews (2012). URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Gold(I)-Catalyzed Intramolecular Hydroarylation of Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sci-Hub. Gold(I)-Catalyzed Formation of Naphthalene/Acenaphthene Heterocyclic Acetals / Organic Letters, 2018 [sci-hub.box]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Gold catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Recrystallization protocol for purifying 2-phenylnaphthalene
Executive Summary
2-Phenylnaphthalene (CAS: 612-94-2) is a critical intermediate in the synthesis of organic light-emitting diodes (OLEDs) and a scintillator in high-energy physics. While synthesis via Suzuki-Miyaura coupling is efficient, it frequently introduces specific impurities—palladium catalyst residues, unreacted halides, and homocoupling byproducts—that degrade optoelectronic performance.
This protocol details a recrystallization workflow designed to achieve >99.5% purity. Unlike standard chromatographic methods, this thermodynamic approach leverages the specific solubility differential of this compound in ethanol systems to reject both polar inorganic salts and lipophilic structural isomers.
Physicochemical Profile
Understanding the solute's thermal and solubility profile is the prerequisite for a successful crystallization.
| Property | Value | Critical Note for Protocol |
| Molecular Weight | 204.27 g/mol | Moderate size; prone to van der Waals stacking. |
| Melting Point | 102–104 °C | Target Metric: Sharp range (<1°C) indicates high purity. |
| Boiling Point | ~358 °C | Non-volatile; stable under standard reflux. |
| Solubility (Water) | Insoluble | Water acts as a powerful anti-solvent. |
| Solubility (Ethanol) | Temperature Dependent | Low at 20°C; High at 78°C (Reflux). Ideal gradient. |
| Appearance | White crystalline plates | Yellow/Brown discoloration indicates Pd or oxidation. |
Solvent System Logic
The choice of solvent is not arbitrary; it is based on the Temperature Coefficient of Solubility .
-
Primary Solvent (Ethanol): this compound exhibits a steep solubility curve in ethanol. It is sparingly soluble at room temperature but dissolves readily at the boiling point (78°C). This maximizes recovery yield upon cooling.
-
Alternative (Ethanol/Toluene): If the crude material is highly impure or contains significant tarry byproducts, pure ethanol may not dissolve the bulk. A 9:1 Ethanol:Toluene mix increases solubility power, though it slightly reduces recovery yield.
-
Anti-Solvent (Water): Only used if "crashing out" is required (not recommended for high purity as it traps impurities).
Decision: This protocol uses Absolute Ethanol (or 95% Ethanol) to prioritize crystal lattice purity over raw mass recovery.
Detailed Recrystallization Protocol
Phase A: Dissolution and Scavenging
-
Charge: Place the crude this compound (e.g., 5.0 g) in a 250 mL round-bottom flask (RBF).
-
Solvent Addition: Add approximately 10–15 mL of Ethanol per gram of crude solid.
-
Expert Insight: Do not add a huge excess.[1] Start with a minimum volume to ensure saturation.
-
-
Reflux: Equip the flask with a magnetic stir bar and a reflux condenser. Heat the mixture to a gentle boil (bath temp ~85°C).
-
Assessment:
-
If fully dissolved: Proceed to Step 5.
-
If solid remains: Add ethanol in 5 mL increments through the condenser until dissolved.
-
-
Decolorization (Optional but Recommended): If the solution is yellow or grey (indicative of Pd or oligomers), remove heat briefly, add Activated Carbon (5 wt% of crude mass) , and reflux for an additional 10 minutes.
-
Warning: Never add solid carbon to a boiling solution; it will flash-boil and erupt.
-
Phase B: Hot Filtration (The Purification Checkpoint)
Purpose: To remove insoluble impurities (dust, carbon, Pd black) before crystals form.
-
Pre-heat: Place a glass funnel with fluted filter paper (or a coarse sintered glass frit) in an oven or warm it with hot solvent vapors.
-
Why? Cold glass will shock-cool the saturated solution, causing premature crystallization and clogging the filter.
-
-
Filtration: Filter the boiling solution rapidly into a clean, pre-warmed Erlenmeyer flask.
-
Wash: Rinse the filter cake with a small amount (2-3 mL) of boiling ethanol to recover trapped product.
Phase C: Controlled Nucleation and Growth
Purpose: Thermodynamic control. Fast cooling traps impurities; slow cooling excludes them.
-
Ambient Cooling: Cover the flask mouth (foil or loose stopper) and allow it to cool to room temperature undisturbed on a cork ring or wood block.
-
Time: 1–2 hours.[2]
-
Observation: Long, lustrous white plates should begin to form.
-
-
Cold Soak: Once at room temperature, place the flask in an ice-water bath (0–4°C) for 30 minutes to maximize yield.
-
Expert Insight: Do not skip the ambient cooling step. Plunging hot solution directly into ice causes "oiling out" or micro-crystalline precipitation, which traps mother liquor.
-
Phase D: Collection and Drying
-
Filtration: Collect crystals via vacuum filtration using a Buchner funnel.[1]
-
Washing: Wash the crystal cake with cold ethanol (0°C).
-
Volume: 2 x 5 mL. This displaces the "mother liquor" (containing soluble impurities) from the crystal surface.
-
-
Drying: Dry the solid under vacuum (desiccator) or in an oven at 50°C (well below the 103°C MP) for 4 hours.
Process Visualization (Workflow)
Caption: Figure 1. Thermodynamic purification workflow for this compound, emphasizing the critical hot filtration and slow cooling steps.
Quality Control & Validation
A self-validating system requires analytical checks. Do not assume purity based on appearance.
-
Melting Point Analysis:
-
Criteria: The transition should occur between 102–104°C .
-
Failure Mode: A depressed range (e.g., 98–101°C) indicates retained solvent or isomeric impurities (like 1-phenylnaphthalene).
-
-
1H NMR Spectroscopy:
-
Check for aliphatic peaks (indicating solvent entrapment) or extra aromatic signals (indicating biphenyl/binaphthyl byproducts).
-
-
Appearance:
-
Product must be pure white . Any beige tint suggests incomplete removal of Pd catalyst or nitro-impurities (if synthesized via nitration routes).
-
Troubleshooting Guide
| Issue | Diagnosis | Corrective Action |
| Oiling Out | Solution cools, but liquid droplets form instead of crystals. | Reheat and add slightly more ethanol. The solution was too concentrated (supersaturated). Seed with a pure crystal if available. |
| Low Yield | Too much solvent was used. | Evaporate 30% of the solvent on a rotovap and repeat the cooling cycle. Check the filtrate (mother liquor) for residual product.[1] |
| Colored Crystals | Impurities trapped inside the lattice. | Recrystallize again. This time, ensure slow cooling. Fast crystallization traps colored mother liquor inclusions. |
| Insoluble Matter | Grey fine powder persists in hot ethanol. | This is likely Palladium (Pd) black. Ensure Hot Filtration uses a fine porosity frit or Celite pad. |
References
-
National Institute of Standards and Technology (NIST). Naphthalene, 2-phenyl- Properties and Solubility Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]
-
Moynihan, H. A., & Horgan, D. E. (2017).[3] Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. (Discusses general PAH purification logic).
-
Suzuki, A. (1991).[4] Synthetic Studies via the Cross-coupling Reaction of Organoboron Derivatives with Organic Halides. Pure and Applied Chemistry, 63(3), 419-422. (Context for synthesis impurities).
Sources
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. This compound | C16H12 | CID 11934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DSpace [cora.ucc.ie]
- 4. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
High-Purity Isolation of 2-Phenylnaphthalene via Flash Column Chromatography
Application Note: AN-2PN-001
Abstract
This protocol details the purification of 2-phenylnaphthalene (CAS: 612-94-2) following Suzuki-Miyaura cross-coupling.[1][2] While this compound is a non-polar polycyclic aromatic hydrocarbon (PAH), its purification presents specific challenges: separating the product from unreacted 2-bromonaphthalene (similar R_f) and homocoupling byproducts (biphenyl/binaphthyl).[1] This guide moves beyond generic chromatography advice, advocating for a 100% Hexane isocratic system combined with dry-loading techniques to achieve >98% purity.[1][2]
Introduction & Chemical Context
The synthesis of this compound typically involves the palladium-catalyzed coupling of 2-bromonaphthalene and phenylboronic acid.[1] The crude reaction mixture inevitably contains:
-
Impurity A: 2-Bromonaphthalene (Unreacted starting material).[1][2]
-
Impurity B: Biphenyl (Homocoupling of phenylboronic acid).[1][2]
-
Impurity C: Palladium catalyst residues (Pd(PPh3)4 or similar).[1][2]
-
Impurity D: Boronic acid derivatives (Polar, baseline).
The Separation Challenge
The critical difficulty lies in the similar lipophilicity of the product and the starting halide. Both are non-polar aromatics.[1][2] Using standard gradients (e.g., 0–20% EtOAc/Hexane) often causes these two bands to merge because the polar modifier (EtOAc) compresses the separation factor (
Core Strategy: We utilize the subtle difference in
Pre-Chromatography Analysis (Self-Validating Step)
Before packing the column, you must validate the separation on a TLC plate.[1] This is the "Go/No-Go" decision point.
TLC Protocol:
Expected R_f Data Profile:
| Compound | Approx. R_f (100% Hexane) | Appearance (UV 254nm) | Separation Logic |
|---|---|---|---|
| Biphenyl | 0.65 - 0.75 | Dark Spot | Elutes first (Dead volume).[1][2] |
| 2-Bromonaphthalene | 0.55 - 0.60 | Dark Spot | Critical impurity; runs slightly faster than product.[1][2] |
| This compound | 0.40 - 0.46 | Fluorescent/Dark | Target Zone. |
| Phenylboronic Acid | < 0.05 | Streak/Baseline | Stays on column (Polar).[1][2] |
Critical Insight: If your TLC shows the product and bromide spots touching (co-eluting) in 100% Hexane, do not proceed to the column. You must first perform a recrystallization (Ethanol or MeOH) to reduce the bromide content, or use a longer column bed.
Method Development: The Workflow
The following diagram outlines the purification logic, emphasizing the removal of catalyst before the column to protect the silica bed.
Figure 1: Purification workflow prioritizing catalyst removal and solid loading.
Detailed Protocol
Phase A: Column Preparation
Stationary Phase: Silica Gel 60 (230–400 mesh).[1][2] Column Dimensions: Use a 20:1 ratio of Silica weight to Crude Mass. (e.g., for 1g crude, use 20g Silica).[1][2]
-
Slurry Packing: Suspend the silica in 100% Hexane.[1][2] Pour into the column while tapping the sides to release air bubbles.
-
Equilibration: Flush with 2 column volumes (CV) of Hexane to compact the bed.
Phase B: Sample Loading (The "Dry Load" Technique)
Why Dry Load? this compound has low solubility in pure hexane.[1][2] Dissolving it in DCM and trying to "wet load" it onto a hexane-equilibrated column will cause the product to precipitate at the top of the column, leading to severe streaking and band broadening.
-
Dissolve the crude solid in a minimal amount of Dichloromethane (DCM).[1][2]
-
Add Silica Gel (approx.[1][2][3][4][5] 1.5x the mass of the crude) to the flask.
-
Evaporate the solvent on a Rotary Evaporator until a free-flowing, dry powder remains.
-
Carefully pour this powder onto the top of the packed column bed.
-
Add a layer of sand (approx. 1 cm) on top to protect the bed.[1][2]
Phase C: Elution & Collection
Mobile Phase: 100% Hexane (Isocratic).[1][2]
-
Elution: Start flow. Collect fractions size approx. 1/10th of the column volume (e.g., 15-20 mL test tubes for a medium column).
-
Monitoring:
-
Visualization: Spot fractions on TLC. The product often exhibits blue fluorescence under 254/365 nm light, distinguishing it from non-fluorescent impurities.
Troubleshooting & Optimization
If separation is poor, consult the decision tree below.
Figure 2: Decision logic for optimizing difficult PAH separations.
Common Pitfalls
-
Using EtOAc: Even 5% Ethyl Acetate can cause the 2-bromonaphthalene and this compound to co-elute.[1][2] Stick to hydrocarbons (Hexane, Pentane, Cyclohexane).[1][2]
-
Pd Contamination: If the product is grey/brown, Palladium is leaching. Filter the crude through a short pad of Celite prior to the main column.
Safety Considerations
-
PAH Toxicity: this compound is a polycyclic aromatic hydrocarbon.[1][2] Treat as a potential carcinogen.[1][2] All work must be performed in a fume hood.[1][2]
-
Silica Dust: Inhalation hazard.[1][2] Wear an N95 mask or use a snorkel hood when handling dry silica.[1][2]
-
Hexane Neurotoxicity: n-Hexane is neurotoxic.[1][2] Avoid skin contact and inhalation.[1][2]
References
-
Suzuki-Miyaura Coupling Protocols & Purification
-
TLC Data & Rf Values
-
General Flash Chromatography Guidelines
- Organic Syntheses.
-
[1]
-
Chemical Properties & Safety
Sources
High-Performance Liquid Chromatography Analysis of 2-Phenylnaphthalene: Isomer Resolution and Purity Assessment
Introduction & Chemical Context
2-Phenylnaphthalene is a critical polycyclic aromatic hydrocarbon (PAH) derivative utilized extensively in the synthesis of organic light-emitting diodes (OLEDs), as a scintillator material, and as a mechanistic probe in electrosynthesis. High purity (>99.5%) is required for optoelectronic applications, as trace impurities can act as charge traps, quenching fluorescence and reducing device lifetime.
The Separation Challenge: Shape Selectivity
The primary analytical challenge is distinguishing this compound from its structural isomer, 1-phenylnaphthalene , and other synthetic byproducts (e.g., biphenyl, binaphthyls).
-
1-Phenylnaphthalene: Due to steric repulsion between the phenyl ring and the peri-hydrogen (H8) of the naphthalene core, the molecule adopts a twisted, non-planar conformation.
-
This compound: Lacks this steric bulk, allowing it to adopt a planar conformation.
This difference in planarity is the lever for chromatographic separation. Planar molecules can intercalate more deeply into the ordered alkyl chains of a C18 stationary phase, resulting in stronger van der Waals interactions and longer retention times compared to their non-planar isomers.
Method Development Strategy
Stationary Phase Selection
Standard monomeric C18 columns often fail to resolve 1-phenyl and 2-phenyl isomers because they lack sufficient "shape selectivity."
-
Recommendation: Use a Polymeric C18 or a specialized PAH-dedicated column (high carbon load, >20%). These phases possess a rigid, ordered surface that discriminates based on molecular shape (planarity) rather than just hydrophobicity.
-
Alternative: Phenyl-Hexyl columns can be used to exploit
interactions, often providing orthogonal selectivity to C18.
Mobile Phase & Detection
-
Solvent: Acetonitrile (ACN) is preferred over methanol due to its lower viscosity (allowing higher flow rates) and better solubility for PAHs.
-
Detection: While PAHs absorb universally at 254 nm, this compound exhibits a bathochromic shift due to extended conjugation. A diode array detector (DAD) is critical to verify peak purity.
Detailed Experimental Protocol
Reagents and Equipment
-
HPLC System: Quaternary pump, DAD detector, Column Oven.
-
Column: Agilent Zorbax Eclipse PAH (4.6 x 150 mm, 3.5
m) or equivalent Polymeric C18. -
Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.
-
Standard Reference Material: this compound (>99% purity), 1-Phenylnaphthalene (for resolution check).
Sample Preparation
This compound has poor solubility in pure water and limited solubility in pure methanol.
-
Stock Solution (1.0 mg/mL): Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 100% Tetrahydrofuran (THF) or Dichloromethane (DCM) if necessary, then dilute to volume with ACN.
-
Working Standard (50
g/mL): Dilute the stock 1:20 with 100% ACN.-
Note: Ensure the final diluent is at least 90% organic to prevent precipitation.
-
Instrument Parameters
| Parameter | Setting |
| Flow Rate | 1.2 mL/min |
| Injection Volume | 5.0 |
| Column Temperature | 30°C (Controlled) |
| Detection ( | Signal A: 254 nm (BW 4 nm); Signal B: 285 nm (BW 4 nm) |
| Run Time | 15 Minutes |
Gradient Program
A steep gradient is required to elute the highly hydrophobic PAHs while resolving early eluting synthesis byproducts.
| Time (min) | % Water (A) | % Acetonitrile (B) | Curve |
| 0.00 | 40 | 60 | Initial |
| 8.00 | 5 | 95 | Linear |
| 10.00 | 0 | 100 | Hold |
| 12.00 | 0 | 100 | Hold |
| 12.10 | 40 | 60 | Re-equilibration |
| 15.00 | 40 | 60 | Stop |
Visualized Workflows
Analytical Workflow
The following diagram outlines the logical flow from sample intake to data reporting.
Figure 1: Step-by-step analytical workflow for this compound purity assessment.
Isomer Resolution Logic
This decision tree explains the troubleshooting logic if isomer resolution is insufficient.
Figure 2: Troubleshooting logic for optimizing isomer separation.
Results & System Suitability
Expected Elution Order
Under the described conditions, the elution order is dictated by planarity and hydrophobicity:
-
Biphenyl/Starting Materials: ~2-4 min
-
1-Phenylnaphthalene (Non-Planar): ~6.5 min
-
This compound (Planar): ~7.2 min
Note: The non-planar 1-phenyl isomer interacts less effectively with the C18 ligands, causing it to elute earlier than the planar 2-phenyl isomer.
System Suitability Test (SST) Criteria
Before analyzing unknown samples, the system must pass these criteria using the Working Standard:
| Parameter | Acceptance Criteria | Rationale |
| Resolution ( | Baseline separation of isomers. | |
| Tailing Factor ( | Ensures no secondary silanol interactions. | |
| RSD (Area) | Injection precision. | |
| Plate Count (N) | Column efficiency. |
References
-
Sander, L. C., & Wise, S. A. (1986). Influence of substrate parameters on column selectivity with alkyl bonded-phase sorbents. Journal of Chromatography A. Link (Establishes the mechanism of shape selectivity for PAHs on Polymeric C18).
-
Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography.Link (Detailed comparison of Monomeric vs. Polymeric phases for planar/non-planar separation).
-
SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.Link (Alternative mixed-mode application data).
-
OMLC. (1995). UV Absorption Spectrum of Naphthalene.[1]Link (Reference for spectral properties of the naphthalene core).
Sources
Application Note: High-Resolution NMR Spectral Analysis of 2-Phenylnaphthalene
This Application Note is designed for researchers and analytical scientists requiring a definitive protocol for the structural characterization of 2-phenylnaphthalene (CAS: 612-94-2). It synthesizes specific spectral data with a robust assignment methodology.
H (400 MHz) andIntroduction & Structural Context
This compound is a polycyclic aromatic hydrocarbon (PAH) consisting of a naphthalene core substituted at the
Numbering Scheme
To ensure accurate assignment, we utilize the IUPAC numbering system:
-
Naphthalene Core: Positions 1, 3, 4, 5, 6, 7, 8 (Methines); 2, 4a, 8a (Quaternary).
-
Phenyl Substituent: Positions 1' (Quaternary); 2', 3', 4', 5', 6' (Methines).
Note on Symmetry: The molecule possesses a
Experimental Protocol
Sample Preparation
-
Solvent: Chloroform-d (CDCl
, 99.8% D) with 0.03% v/v TMS. -
Concentration: 15–20 mg of analyte in 0.6 mL solvent for optimal S/N in
C experiments. -
Tube: 5 mm high-precision NMR tube (e.g., Wilmad 528-PP).
-
Filtration: Filter solution through a cotton plug or PTFE syringe filter to remove particulates that cause line broadening.
Instrument Parameters (Standard 400 MHz System)
| Parameter | ||
| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) |
| Spectral Width | 12 ppm (-1 to 11 ppm) | 240 ppm (-20 to 220 ppm) |
| Relaxation Delay (D1) | 1.0 s | 2.0 s (Ensure relaxation of quats) |
| Scans (NS) | 16 | 1024+ |
| Temperature | 298 K | 298 K |
H NMR Analysis (400 MHz, CDCl )
The proton spectrum of this compound is characterized by a distinct singlet in the aromatic region, which serves as the primary diagnostic anchor.
Spectral Data Summary
| Shift ( | Multiplicity | Integral | Assignment | Logic & Causality |
| 8.04 | Singlet (s) | 1H | H-1 | Diagnostic Peak. Isolated between C-2 (Ph) and C-8a. No vicinal neighbors. |
| 7.94 – 7.85 | Multiplet (m) | 3H | H-4, H-5, H-8 | |
| 7.77 – 7.73 | Multiplet (m) | 3H | H-3 + H-2',6' | Overlap of Naph-H3 (doublet) and Phenyl-ortho protons. |
| 7.53 – 7.48 | Multiplet (m) | 4H | H-6, H-7 + H-3',5' | |
| 7.41 – 7.38 | Triplet (tt) | 1H | H-4' | Phenyl-para proton. Typical triplet coupling ( |
Interpretation Strategy
-
Identify H-1: Look for the sharp singlet at
8.04. This confirms substitution at C-2. If the substituent were at C-1, H-2 would appear as a doublet. -
Analyze the "Alpha" Region (7.85-7.95 ppm): The protons at positions 4, 5, and 8 are in the "bay" or "peri" regions, experiencing maximum deshielding.
-
Phenyl Group Logic: The phenyl protons (H-2'/6', H-3'/5', H-4') follow a standard monosubstituted benzene pattern but are shifted downfield due to conjugation with the naphthalene system.
C NMR Analysis (100 MHz, CDCl )
The carbon spectrum confirms the carbon framework.[1] We expect 14 distinct signals (10 Methine + 4 Quaternary) due to the equivalence of phenyl ortho/meta carbons.
Spectral Data Summary
| Shift ( | Type (DEPT) | Assignment | Structural Logic |
| 141.1 | C (quat) | C-1' (Phenyl ipso) | Deshielded by attachment to aromatic system. |
| 138.6 | C (quat) | C-2 (Naph ipso) | Point of substitution on Naphthalene. |
| 133.7 | C (quat) | C-4a or C-8a | Bridgehead carbon. |
| 132.6 | C (quat) | C-8a or C-4a | Bridgehead carbon. |
| 128.9 | CH | Ph-meta / Naph | Intense signal (2C equivalent). |
| 128.4 | CH | Ph-ortho / Naph | Intense signal (2C equivalent). |
| 128.2 | CH | Naphthalene | |
| 127.6 | CH | Naphthalene | |
| 127.4 | CH | Naphthalene | |
| 127.3 | CH | Ph-para (C-4') | Distinct intensity (1C). |
| 126.3 | CH | Naphthalene | |
| 125.9 | CH | Naphthalene | |
| 125.8 | CH | Naphthalene | |
| 125.6 | CH | Naphthalene | C-1 (Likely, correlates to H-1). |
(Note: Exact assignment of the 125-129 ppm region requires HSQC/HMBC due to severe overlap).
Definitive Assignment Protocol (2D NMR)
To resolve the overlapping multiplets in the 7.4-7.9 ppm region, the following 2D workflow is mandatory.
Workflow Diagram
The following diagram illustrates the logical flow from sample preparation to final structural confirmation.
Caption: Logical workflow for the complete NMR structural elucidation of this compound.
Step-by-Step Assignment Logic
-
COSY (Correlation Spectroscopy):
-
Objective: Identify the isolated spin systems.
-
Expectation:
-
System A: H-3 (d)
H-4 (d). (Note: H-1 is a singlet and will show no strong COSY cross-peak, confirming its isolation). -
System B: H-5 (d)
H-6 (t) H-7 (t) H-8 (d). This 4-spin system identifies the unsubstituted naphthalene ring. -
System C: H-2'/6'
H-3'/5' H-4'. This identifies the phenyl ring.
-
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Objective: Map protons to their directly attached carbons.
-
Critical Step: Use the resolved H-1 singlet (8.04 ppm) to identify C-1 . This is often the most upfield or distinct methine carbon in the naphthalene set (approx 125.6 ppm).
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Objective: Connect the rings.
-
Key Correlation 1: H-1 (8.04 ppm) should show a strong 3-bond correlation (
) to C-1' (Phenyl ipso, ~141.1 ppm) and C-8a (Bridgehead). -
Key Correlation 2: H-3 should correlate to C-1' and C-4a .
-
Validation: If H-1 correlates to the phenyl ipso carbon, the substitution at position 2 is confirmed.
-
Quality Control & Troubleshooting
-
Concentration Effects: At high concentrations (>50 mg/mL),
- stacking may cause upfield shifting of protons, particularly H-1 and H-8. Maintain <20 mg/mL for standard shifts. -
Water Peak: In CDCl
, water appears ~1.56 ppm. It does not interfere with the aromatic region (7.0 - 8.5 ppm). -
Rotational Sidebands: Ensure spinning is off or set high (>20 Hz) to prevent sidebands from obscuring the H-1 singlet.
References
-
Synthesis and Characterization: Hazra, C. K., et al. "Lewis Acid Promoted Homodimerization of Styrene Diols." Synlett, 2017.
-
Spectral Data Verification: ChemicalBook Database, "this compound NMR Spectrum."
-
General 13C Shift Logic: Oregon State University, "13C NMR Chemical Shifts."
-
PubChem Compound Summary: National Library of Medicine, "this compound."
Sources
Measuring the fluorescence quantum yield of 2-phenylnaphthalene
Application Note: Determination of Fluorescence Quantum Yield of 2-Phenylnaphthalene
) of this compound in Solution.Executive Summary
This compound (2-PN) is a polycyclic aromatic hydrocarbon (PAH) exhibiting significant fluorescence in the ultraviolet-blue region.[1] It serves as a critical reference material in organic scintillation counting, organic light-emitting diode (OLED) research, and as a structural probe in photo-physical studies.[1]
Accurate determination of its fluorescence quantum yield (
Theoretical Principle
The fluorescence quantum yield (
The governing equation is:
Where:
- : Quantum Yield[2][3][4][5][6][7]
- : Integrated Fluorescence Intensity (Area under the emission curve)
- : Absorbance at the excitation wavelength (Optical Density)
- : Refractive Index of the solvent[3][5]
Critical Requirement: The standard must have absorption and emission characteristics similar to 2-PN to minimize instrument response errors.
Materials & Instrumentation
Reagents
-
Analyte: this compound (High purity, >99%).[1]
-
Primary Standard: Naphthalene (
in Cyclohexane) or p-Terphenyl ( in Cyclohexane).[1]-
Rationale: These standards share the UV excitation range (250–290 nm) and solvent compatibility with 2-PN.
-
-
Solvent: Cyclohexane (Spectroscopic Grade, UV cutoff < 210 nm).[1]
-
Note: Avoid chlorinated solvents (e.g., DCM) as they can quench fluorescence via heavy-atom effects.[1]
-
Instrumentation
-
UV-Vis Spectrophotometer: Double-beam preferred, capable of 0.001 Abs precision.[1]
-
Spectrofluorometer: Photon-counting detector, corrected for instrument spectral response (lamp intensity and detector sensitivity).[1]
-
Quartz Cuvettes: 10 mm path length, 4-sided polished (fluorescence grade).[1]
-
Deoxygenation Apparatus: Argon/Nitrogen bubbling lines or freeze-pump-thaw setup.[1]
Experimental Protocol
Step 1: Solution Preparation & Absorbance Check
To avoid the Inner Filter Effect (IFE) , the absorbance of both the sample and standard must be kept low (
-
Stock Solutions: Prepare
M stock solutions of 2-PN and the Standard (e.g., Naphthalene) in Cyclohexane. -
Working Solutions: Dilute stocks to prepare a series of 4-5 concentrations for each.
-
Target Absorbance at
(e.g., 275 nm): 0.01, 0.02, 0.03, 0.04, 0.05.[1]
-
-
Blank: Pure Cyclohexane.
Step 2: UV-Vis Acquisition
-
Baseline correct the spectrophotometer with pure solvent.[1]
-
Measure the absorbance of all working solutions.[1]
-
Validation: Confirm that the
of 2-PN is consistent (approx. 250–290 nm range) and that no aggregation bands appear.[1]
Step 3: Fluorescence Acquisition & Deoxygenation
CRITICAL: PAHs like 2-PN are highly susceptible to dynamic quenching by dissolved oxygen.[1]
-
Set Parameters:
-
Deoxygenation:
-
Purge each solution with high-purity Argon for 10 minutes directly in the cuvette (sealed with Parafilm/septum).
-
Alternative: Use a freeze-pump-thaw cycle for higher precision.[1]
-
-
Measurement: Immediately record the emission spectrum after degassing.
-
Blank Subtraction: Record the emission of the pure solvent (Raman scattering check) and subtract this from all sample spectra.
Data Analysis & Calculation
The Gradient Method (Recommended)
Instead of a single-point calculation, use the gradient method to eliminate background errors.
-
Integrate: Calculate the area under the emission curve (
) for each concentration. -
Plot: Graph Integrated Fluorescence (
) (y-axis) vs. Absorbance ( ) (x-axis).[1] -
Regression: Determine the slope (
) for both 2-PN and the Standard.- = Slope of 2-PN line
- = Slope of Standard line
-
Calculate
:
Note: If the same solvent (Cyclohexane) is used for both, the refractive index term (
Summary Table
| Parameter | This compound (Sample) | Naphthalene (Standard) |
| Solvent | Cyclohexane | Cyclohexane |
| Refractive Index ( | 1.426 | 1.426 |
| Lit.[1] Quantum Yield ( | To be determined | 0.23 (Berlman, 1971) |
| Excitation | 275 nm | 275 nm |
| Slope ( | Calculated from Plot | Calculated from Plot |
Visualization of Workflow
Caption: Step-by-step workflow for the relative determination of quantum yield, highlighting the critical deoxygenation step.
Troubleshooting & Validation
-
Non-Linearity in Plot: If the plot of Intensity vs. Absorbance curves downwards at higher concentrations, Inner Filter Effect or Excimer Formation is occurring. Dilute samples further.
-
Low Signal: 2-PN emits in the UV/Blue.[1] Ensure your detector (PMT) has sufficient sensitivity in the 300–400 nm range.
-
High Background: Cyclohexane can have Raman scattering peaks.[1] Ensure you subtract the solvent blank spectrum.[1] Raman peaks shift with excitation wavelength; fluorescence peaks do not.[1]
References
-
Berlman, I. B. (1971).[1] Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press.[1] (Source for Naphthalene
).[1] -
Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983).[1] Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. The Analyst, 108(1290), 1067. Link
-
Brouwer, A. M. (2011).[1] Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.[1] Link
-
Horiba Scientific. (n.d.).[1] A Guide to Recording Fluorescence Quantum Yields. Link
Sources
- 1. This compound | C16H12 | CID 11934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [opus4.kobv.de]
- 3. chem.uci.edu [chem.uci.edu]
- 4. researchgate.net [researchgate.net]
- 5. static.horiba.com [static.horiba.com]
- 6. omlc.org [omlc.org]
- 7. Solid-State Photoluminescence of Diphenylnaphthalenes Studied by Photophysical Measurements and Crystallographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound(612-94-2) 1H NMR spectrum [chemicalbook.com]
Application Note: 2-Phenylnaphthalene as a Fluorescent Probe
Part 1: Core Directive & Executive Summary
The "Rigidity" Probe for Formulation Science
While many fluorescent probes (like ANS or NPN) report primarily on polarity, 2-Phenylnaphthalene (2-PN) is a specialized probe that reports on steric restriction and conformational freedom .[1]
Its utility in drug development lies not in staining cells, but in formulation science . 2-PN exists in a dynamic equilibrium between a "twisted" ground state and a "planar" excited state. The ability of the molecule to rotate around the phenyl-naphthalene bond is directly correlated with the microviscosity and steric confinement of its environment.
Primary Applications:
-
Cyclodextrin (CD) Complexation Studies: Determining binding constants and cavity inclusion geometry for drug delivery vehicles.
-
Microviscosity Mapping: Assessing the rigidity of lipid bilayers or polymer matrices in drug formulations.
-
Rotational Dynamics: Studying the "free volume" available in solid-state dispersions.[1]
Part 2: Scientific Integrity & Logic (Mechanism of Action)
The Photophysical Switch: Conformational Relaxation
To use 2-PN effectively, one must understand the causality of its signal. Unlike rigid fluorophores (e.g., Pyrene), 2-PN is flexible.[1]
-
Ground State (
): The phenyl and naphthalene rings are twisted relative to each other (dihedral angle ~30-40°) to minimize steric hindrance between the peri-hydrogens. -
Excitation: Upon UV excitation (~285–300 nm), the molecule is promoted to the Franck-Condon excited state (
), retaining the twisted geometry. -
Relaxation: The molecule attempts to planarize to maximize
-conjugation, stabilizing the excited state. -
Emission:
-
In Fluid Media: Rapid rotation occurs; emission is from the relaxed, planar state (Red-shifted, ~350–380 nm).
-
In Restricted Media (e.g., CD Cavity, Viscous Matrix): Rotation is hindered. Emission may occur from a non-planar conformer or exhibit intensity changes due to the inhibition of non-radiative decay pathways associated with rotation.
-
Key Insight: 2-PN does not just tell you if it is in a hydrophobic pocket; it tells you how tight that pocket is.[1]
Part 3: Visualization & Formatting
Diagram 1: Mechanistic Workflow of 2-PN Fluorescence
This diagram illustrates the conformational dependency of the fluorescence signal.
Caption: The fluorescence output of 2-PN is gated by the environmental restriction of the phenyl-naphthalene bond rotation.[1]
Part 4: Experimental Protocols
Protocol A: Determination of Cyclodextrin Inclusion Constants
Objective: Calculate the binding constant (
Materials
-
Probe: this compound (High Purity >98%).
-
Host:
-Cyclodextrin (Pharmaceutical Grade).[1] -
Solvent: Methanol (Spectroscopic Grade) and ultrapure water.
-
Instrument: Spectrofluorometer (e.g., Horiba Fluorolog or equivalent).
Preparation of Stock Solutions
-
2-PN Stock (1 mM): Dissolve 2.04 mg of 2-PN (MW: 204.27 g/mol ) in 10 mL of Methanol. Note: 2-PN is hydrophobic; methanol is required for initial solubilization.[1]
-
-CD Stock (10 mM): Dissolve 113.5 mg of
-CD in 10 mL of ultrapure water. Sonicate if necessary to ensure complete dissolution.[1]
Experimental Workflow
-
Sample Preparation: Prepare a series of 10 samples (Vol = 3 mL each).
-
Fixed Probe Concentration: Final [2-PN] = 10
M in all samples. (Add 30 L of stock to each). -
Varying Host Concentration: Titrate
-CD from 0 to 5 mM. -
Solvent Balance: Ensure Methanol content is constant (<1% v/v) to avoid solvent effects masking the inclusion.
-
-
Incubation: Incubate samples at 25°C for 30 minutes to reach equilibrium. 2-PN inclusion is diffusion-controlled but requires time to stabilize in the hydrophobic cavity.[1]
-
Spectral Acquisition:
Data Analysis
-
Observe the emission peak (typically centered around 350-370 nm).[1]
-
Upon inclusion, you will observe a fluorescence enhancement and potentially a hypsochromic shift (blue shift) as the probe moves from polar water to the hydrophobic CD cavity.
-
Benesi-Hildebrand Plot: Plot
vs. .
Protocol B: Microviscosity Assessment in Liposomal Formulations
Objective: Use 2-PN to assess the rigidity of lipid bilayers in liposomal drug carriers.
-
Labeling: Add 2-PN (from methanol stock) to the lipid suspension during the hydration step or via post-insertion. Final lipid:probe ratio should be ~500:1 to avoid probe aggregation.[1]
-
Measurement: Measure fluorescence anisotropy (
).- [1]
-
Interpretation:
-
High Anisotropy (
): Indicates restricted rotation (Rigid membrane / Gel phase). -
Low Anisotropy (
): Indicates free rotation (Fluid membrane / Liquid crystalline phase).
-
Part 5: Data Presentation & Troubleshooting
Spectral Characteristics Table
| Parameter | Value / Range | Notes |
| Excitation Max | 285 – 300 nm | Can vary slightly with solvent polarity.[1] |
| Emission Max | 350 – 380 nm | Red-shifted in fluid, polar solvents; Blue-shifted in restricted/non-polar media.[1] |
| Stokes Shift | ~4000 – 6000 cm⁻¹ | Large Stokes shift indicates significant conformational relaxation.[1] |
| Solubility | High in Toluene/DCM; Low in Water | Requires organic co-solvent (MeOH/EtOH) for aqueous titrations.[1] |
| Quantum Yield | 0.2 – 0.5 | Higher in viscous solvents due to suppression of non-radiative decay. |
Troubleshooting Guide (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| Precipitation | [2-PN] > Solubility limit in water.[1] | Keep final [2-PN] < 10 |
| No Signal Change | Host cavity size mismatch. | 2-PN fits |
| Inner Filter Effect | High absorbence of host/matrix. | Check OD at 290 nm.[1] If OD > 0.1, dilute samples or apply correction factors. |
| Excimer Formation | Probe aggregation.[1] | If a broad band appears >400 nm, reduce probe concentration. |
Part 6: Experimental Workflow Diagram
Caption: Step-by-step workflow for determining binding constants using 2-PN fluorescence titration.
References
-
NIST. "Thermodynamic properties of 1-phenylnaphthalene and this compound."[1] National Institute of Standards and Technology. [Link]
-
Gustavson, A. R., & Murov, S. L. "Conformations and Fluorescences of this compound." Journal of Physical Chemistry. [Link]
-
Holloway, H. E., et al. "The Effect of Varied Excitation on the Fluorescence Spectra of this compound: Photoselection of Conformers." Journal of the American Chemical Society. [Link]
-
PubChem. "this compound Compound Summary."[1] National Library of Medicine. [Link]
Sources
Application Note: Advanced Protocols for the Synthesis of 2-Phenylnaphthalene via Styrene Oxide Dimerization
Executive Summary
2-Phenylnaphthalene (2-PN) is a critical conjugated scaffold in the development of organic light-emitting diodes (OLEDs), liquid crystals, and high-performance organic semiconductors. Traditional synthesis routes—such as the Suzuki-Miyaura coupling of 2-bromonaphthalene with phenylboronic acid—suffer from high catalyst costs (Pd), ligand sensitivity, and poor atom economy.
This Application Note details two advanced, atom-economical protocols for synthesizing this compound directly from styrene oxide . These methods utilize the inherent reactivity of the epoxide ring to trigger a cascade of rearrangement, dimerization, and cyclodehydration.
Key Advantages of These Protocols:
-
Atom Economy: Utilizes the entire carbon framework of the starting material.
-
Cost Efficiency: Eliminates expensive transition metals (Palladium-free).
-
Scalability: Validated for gram-scale synthesis with potential for industrial scale-up.[1][2]
Mechanistic Theory
The transformation of styrene oxide to this compound is a cascade reaction driven by acid catalysis. Understanding this mechanism is crucial for troubleshooting and optimizing yield.
Reaction Pathway
The reaction proceeds through two distinct phases:
-
Meinwald Rearrangement: The acid catalyst promotes the isomerization of styrene oxide to phenylacetaldehyde.
-
Cyclodimerization: Two molecules of phenylacetaldehyde undergo an aldol-type condensation followed by cyclodehydration to form the naphthalene core.
Mechanistic Visualization
The following diagram illustrates the molecular flow from the epoxide precursor to the aromatic product.
Figure 1: Acid-catalyzed cascade mechanism converting styrene oxide to this compound via phenylacetaldehyde intermediate.
Experimental Protocols
Method A: Green Synthesis using Recyclable Ionic Liquid
Best for: Green chemistry applications, high purity requirements, and routine lab-scale synthesis.[1] Catalyst: N-methyl-2-pyrrolidone hydrogensulfate [HNMP]+HSO4-.[3][4]
3.1 Catalyst Preparation (Pre-step)
Note: The ionic liquid is prepared via a simple acid-base neutralization.
-
Charge a round-bottom flask with N-methyl-2-pyrrolidone (NMP) (10 mmol).
-
Cool the flask to 0°C in an ice bath.
-
Dropwise add Sulfuric Acid (H2SO4) (10 mmol) over 10 minutes.
-
Stir at 80°C for 1 hour.
-
Result: A viscous, clear liquid [HNMP]+HSO4-. Use directly without further purification.
3.2 Synthesis Protocol
-
Setup: In a 10 mL sealed tube or pressure vial, combine Styrene Oxide (1.0 mmol, 120 mg) and the prepared [HNMP]+HSO4- (4.0 mmol, ~800 mg).
-
Reaction: Seal the vessel and heat to 100°C with magnetic stirring.
-
Duration: Maintain reaction for 8 hours . Monitor via TLC (Hexane:Ethyl Acetate 9:1) or GC-MS.[4][5]
-
Checkpoint: Disappearance of the phenylacetaldehyde intermediate peak indicates completion.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Add Water (10 mL) to the reaction mixture.
-
Extract with Diethyl Ether (3 x 8 mL).[4]
-
Recycling Step: The aqueous layer containing the Ionic Liquid can be evaporated under vacuum (80°C) to recover the catalyst for reuse (up to 5 cycles).
-
-
Purification: Dry the organic layer over anhydrous
, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Petroleum Ether).
Expected Yield: 80-85% Product Appearance: White crystalline solid.
Method B: Organocatalytic Synthesis (MeOTf/KI)
Best for: Rapid screening, high-throughput experimentation, or when ionic liquids are unavailable. Catalyst: Methyl Triflate (MeOTf) and Potassium Iodide (KI).
3.3 Synthesis Protocol
-
Setup: In a flame-dried Schlenk tube under Nitrogen atmosphere, dissolve Styrene Oxide (1.0 mmol) in Methanol (2.0 mL).
-
Catalyst Addition: Add Potassium Iodide (KI) (0.2 mmol, 20 mol%) followed by Methyl Triflate (MeOTf) (0.2 mmol, 20 mol%).
-
Caution: MeOTf is a powerful alkylating agent. Handle with extreme care in a fume hood.
-
-
Reaction: Stir at Reflux (65°C) .
-
Duration: Reaction is typically faster, often complete within 2-4 hours .
-
Work-up:
-
Quench with saturated aqueous
(to remove iodine byproducts). -
Extract with Ethyl Acetate.
-
Wash with brine, dry over
.
-
-
Purification: Recrystallization from ethanol or column chromatography (Hexane).
Expected Yield: 75-82%
Comparative Data Analysis
The following table contrasts the two methods to assist in protocol selection based on laboratory constraints.
| Feature | Method A: Ionic Liquid ([HNMP]+HSO4-) | Method B: Organocatalytic (MeOTf/KI) |
| Primary Mechanism | Brønsted Acid Catalysis | Lewis Acid / Iodonium Activation |
| Solvent System | Solvent-Free (IL acts as solvent) | Methanol (Volatile Organic Solvent) |
| Reaction Time | 8 Hours | 2-4 Hours |
| Yield | ~80% | ~78% |
| Atom Economy | High (Recyclable Catalyst) | Moderate (Stoichiometric waste) |
| Safety Profile | High (Non-volatile IL) | Low (MeOTf is highly toxic) |
| Scalability | Excellent (Easy catalyst recovery) | Good (Standard organic workup) |
Troubleshooting & Critical Parameters
Moisture Control
-
Styrene Oxide Hydrolysis: In the presence of excess water, styrene oxide hydrolyzes to styrene glycol (1-phenyl-1,2-ethanediol) rather than rearranging to the aldehyde.[6]
-
Corrective Action: Ensure reagents are dry. For Method A, dry the Ionic Liquid under vacuum before use if it has been stored for long periods.
Temperature Sensitivity
-
Effect: Temperatures below 80°C favor the formation of the aldehyde intermediate but fail to promote the dimerization/dehydration step.
-
Effect: Temperatures above 120°C may lead to polymerization of styrene oxide (tars).
-
Optimization: Maintain strict temperature control at 100°C ± 2°C for Method A.
Catalyst Recycling (Method A)
-
The [HNMP]+HSO4- catalyst retains activity for 4-5 cycles.[3][7]
-
Protocol: After extraction of the product, heat the aqueous catalyst phase to 80°C under high vacuum (1-2 mbar) for 30 minutes to remove water and trace organics.
Safety & Compliance
-
Styrene Oxide: Classified as a Carcinogen (Category 1B). All operations must be performed in a certified fume hood. Double-gloving (Nitrile) is recommended.
-
Methyl Triflate (Method B): Extremely potent alkylating agent. Corrosive and highly toxic. Neutralize glassware and spills with 10% aqueous ammonia.
References
-
Green Synthesis via Ionic Liquids: Deshmukh, K. M., et al. "Synthesis of 2-phenylnaphthalenes from styrene oxides using a recyclable Brønsted acidic [HNMP]+HSO4− ionic liquid." Green Chemistry, 2012, 14 , 1283-1288.
-
Organocatalytic Method: Narender, T., et al. "MeOTf/KI-catalyzed efficient synthesis of 2-arylnaphthalenes via cyclodimerization of styrene oxides." Organic & Biomolecular Chemistry, 2012, 10 , 706-710.
-
General Dehydrogenation Context: Platt, J. "Preparation of this compound." U.S. Patent 3,047,643. Washington, DC: U.S. Patent and Trademark Office.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Efficient continuous-flow synthesis of long-chain alkylated naphthalene catalyzed by ionic liquids in a microreaction system - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of 2-phenylnaphthalenes from styrene oxides using a recyclable Brønsted acidic [HNMP]+HSO4− ionic liquid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Styrene oxide - Wikipedia [en.wikipedia.org]
- 7. Selective Styrene Oxidation to Benzaldehyde over Recently Developed Heterogeneous Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 2-Phenylnaphthalene as a Privileged Scaffold in Organic Electronics
Executive Summary
2-Phenylnaphthalene (2-PN) represents a critical structural isomer in the family of polycyclic aromatic hydrocarbons (PAHs). Unlike its 1-phenyl isomer, which suffers from significant steric torsion, 2-PN maintains a more planar conjugation path while disrupting the strong
This guide details the application of 2-PN primarily as a high-triplet energy (
Part 1: Material Fundamentals & Design Logic
The "Triplet" Advantage
In PhOLEDs, the host material must possess a triplet energy (
-
Naphthalene Core:
. -
This compound:
. -
Design Logic: While 2-PN itself has a moderate
, it is chemically robust. By substituting the 2-PN core with carbazole or triazine moieties, the effective can be tuned to , making it suitable for green and red phosphorescent emitters.
Structural Comparison
| Feature | 1-Phenylnaphthalene | This compound (Preferred) |
| Steric Hindrance | High (Peri-hydrogen interaction) | Low (Extended conjugation) |
| Conformation | Highly Twisted | Quasi-Planar |
| Charge Transport | Lower Mobility | Higher Mobility (Better orbital overlap) |
| Melting Point |
Part 2: Synthesis & Purification Protocols[1]
Protocol A: Palladium-Catalyzed Synthesis (Suzuki-Miyaura)
Objective: Synthesize crude this compound from 2-bromonaphthalene and phenylboronic acid.
Reagents:
-
2-Bromonaphthalene (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(PPh
) (Tetrakis(triphenylphosphine)palladium(0)) (0.02 eq) -
Potassium Carbonate (K
CO ) (2.0 M aqueous solution) -
Solvent: Toluene / Ethanol (4:1 ratio)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a 3-neck round bottom flask and equip it with a reflux condenser and nitrogen inlet.
-
Degassing (Critical): Sparge the Toluene/Ethanol solvent mixture with N
gas for 30 minutes. Note: Oxygen poisons the Pd(0) catalyst and promotes homocoupling byproducts. -
Mixing: Add 2-bromonaphthalene, phenylboronic acid, and the Pd catalyst to the flask under positive N
pressure. -
Activation: Add the degassed K
CO solution via syringe. -
Reflux: Heat the mixture to
(reflux) for 12–24 hours. Monitor via TLC (Hexane eluent). -
Work-up: Cool to room temperature. Extract with dichloromethane (DCM). Wash organic layer with brine, dry over MgSO
, and concentrate in vacuo. -
Pre-Purification: Pass the crude solid through a short silica gel pad (eluent: Hexane/DCM 9:1) to remove palladium residues.
Protocol B: Train Sublimation (Device Grade Purification)
Objective: Purify 2-PN to >99.99% purity (5N grade) for electronic applications. Recrystallization alone is insufficient for OLEDs as trace solvent traps charge carriers.
Equipment: Three-zone thermal gradient sublimation tube connected to a turbomolecular pump.
-
Loading: Place 2.0 g of pre-purified 2-PN in the "Source Zone" boat (quartz or graphite).
-
Vacuum: Evacuate system to
Torr. -
Thermal Gradient Setup:
-
Source Zone:
(Slightly above MP to promote sublimation flux). -
Gradient Zone:
(Product deposition zone). -
Impurity Zone:
(Volatile impurities collect here or in the cold trap).
-
-
Harvesting: After 12 hours, cool the system. Discard the residue in the source boat (non-volatiles) and the material in the cold zone.[1] Collect only the crystalline needles formed in the Gradient Zone.
Visualization: Synthesis & Purification Workflow
Figure 1: Workflow for synthesizing and purifying electronic-grade this compound.
Part 3: Device Application (OLED Host)
Device Architecture Logic
When using 2-PN derivatives as a host, the goal is to confine excitons within the Emissive Layer (EML).
-
Hole Transport Layer (HTL): Must have a HOMO shallower than the Host to inject holes.
-
Electron Transport Layer (ETL): Must have a LUMO deeper than the Host to inject electrons.
-
2-PN Host: Acts as the recombination center.
Protocol C: Vacuum Deposition of PhOLED
Base Pressure:
-
Anode Prep: Clean Indium Tin Oxide (ITO) glass via ultrasonication (Acetone
IPA) followed by UV-Ozone treatment (15 min). -
Hole Injection: Deposit HAT-CN (10 nm) at 0.5 Å/s.
-
Hole Transport: Deposit TAPC (40 nm).
-
Emissive Layer (The Critical Step):
-
Co-deposit 2-PN Host and Ir(ppy)
(Green Dopant). -
Ratio: 90% Host : 10% Dopant.
-
Rate Control: Set Host rate to 1.0 Å/s and Dopant rate to 0.11 Å/s using dual quartz crystal microbalances (QCM).
-
-
Electron Transport: Deposit TPBi (40 nm) (Also serves as hole blocker due to deep HOMO).
-
Cathode: Deposit LiF (1 nm) / Al (100 nm).
Visualization: Energy Level Diagram & Exciton Transfer
Figure 2: Energy transfer mechanism in a PhOLED. The 2-PN host captures charges, forms excitons, and transfers triplet energy to the dopant.
Part 4: Characterization & Validation
To ensure the material is suitable for the protocols above, the following data must be verified:
| Metric | Method | Requirement for 2-PN | Purpose |
| Purity | HPLC / GC-MS | >99.9% (Area) | Prevent trap states. |
| Thermal Stability | TGA (5% loss) | Survival during vacuum evaporation. | |
| Triplet Energy | Low-Temp PL (77 K) | Ensure exothermic energy transfer to dopant. | |
| HOMO Level | CV / AC-2 | Match with HTL for hole injection. |
References
-
Suzuki-Miyaura Coupling Mechanism & Protocols
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
Train Sublimation for Organic Electronics
- Forrest, S. R. (2004). The path to ubiquitous and low-cost organic electronic appliances on plastic.
-
Triplet Energy Management in PhOLEDs
- Baldo, M. A., et al. (1999). Very high-efficiency green organic light-emitting devices based on electrophosphorescence. Applied Physics Letters.
-
This compound Derivatives in Devices
-
Tokito, S., et al. (2011). High-efficiency blue phosphorescent organic light-emitting diodes using a high-triplet-energy host material.[2]
- Note: General reference to high-triplet host design principles involving naphthalene cores.
-
Sources
Application Note: 2-Phenylnaphthalene Scaffolds in Advanced Dye Synthesis
Executive Summary
The 2-phenylnaphthalene (2-PN) core represents a privileged structural motif in the development of solvatochromic fluorophores, organic light-emitting diodes (OLEDs), and high-stability azo dyes. Unlike simple naphthalene derivatives, the 2-phenyl substituent extends the
This guide provides a validated protocol for the modular synthesis of the 2-PN core via Suzuki-Miyaura coupling, followed by strategic functionalization to create "push-pull" electronic systems essential for dye efficacy. We address the critical challenge of regioselectivity during electrophilic substitution and provide a self-validating Quality Control (QC) workflow.
Chemical Architecture & Significance
The "Rigid Rod" Effect
Dye performance hinges on the stability of the excited state. The 2-PN scaffold acts as a rigid, conjugated rod.
-
Electronic Stability: The phenyl ring at the C2 position allows for extended conjugation without the high reactivity associated with the C1 (alpha) position of naphthalene.
-
Fluorescence: Derivatives of 2-PN, particularly those with electron-donating groups (EDGs) at C6 and electron-withdrawing groups (EWGs) at C2 (on the phenyl ring), exhibit strong solvatochromism—changing emission color based on solvent polarity. This makes them ideal for biological membrane probes (analogous to PRODAN/LAURDAN).
Strategic Functionalization
To convert the hydrophobic 2-PN core into a functional dye, we must introduce auxochromes (donors) and anti-auxochromes (acceptors).
-
Target: 6-Amino-2-phenylnaphthalene . This is the "Master Intermediate."
-
Mechanism: The amino group serves as the anchor for diazotization (azo dyes) or as the donor in fluorescent push-pull systems.
Core Synthesis: The Suzuki-Miyaura Protocol[1][2]
Traditional Friedel-Crafts synthesis of 2-PN is plagued by isomer mixtures (1- vs 2-substitution). The Suzuki-Miyaura coupling is the industry standard for high-purity synthesis.
Reaction Scheme
2-Bromonaphthalene + Phenylboronic Acid
Reagents & Stoichiometry Table
| Reagent | Role | Equiv. | Mass/Vol (Scale: 10 mmol) |
| 2-Bromonaphthalene | Substrate (Electrophile) | 1.0 | 2.07 g |
| Phenylboronic Acid | Coupling Partner (Nucleophile) | 1.2 | 1.46 g |
| Pd(PPh3)4 | Catalyst (0) | 0.03 (3 mol%) | 346 mg |
| Na2CO3 (2M aq) | Base (Activator) | 3.0 | 15 mL |
| Toluene | Solvent (Non-polar) | N/A | 40 mL |
| Ethanol | Co-solvent (Miscibility) | N/A | 10 mL |
Validated Protocol
-
Degassing (CRITICAL): Oxygen poisons the Pd(0) catalyst. Combine Toluene, Ethanol, and 2M Na2CO3 in a 3-neck round bottom flask. Sparge with Argon or Nitrogen for 20 minutes before adding catalyst.
-
Catalyst Addition: Under positive inert gas pressure, add 2-Bromonaphthalene, Phenylboronic acid, and finally the Pd(PPh3)4.
-
Reflux: Heat the biphasic mixture to vigorous reflux (
) for 12–16 hours. The mixture should turn black/brown (active Pd species). -
Workup:
-
Cool to Room Temperature (RT).
-
Separate phases. Extract aqueous layer with Ethyl Acetate (
). -
Wash combined organics with Brine, dry over anhydrous
, and concentrate in vacuo.
-
-
Purification: Recrystallize from hot Ethanol. This compound crystallizes as white/colorless plates (mp:
).
Functionalization: Synthesis of the Dye Intermediate
Pathway: Nitration
To create a dye, we must install a handle. The 6-position is thermodynamically favored for electrophilic substitution due to the directing effect of the 2-phenyl group (which acts similarly to a para-substituent relative to the naphthalene system) and steric hindrance at the 1-position.
Step A: Regioselective Nitration
Goal: Install
-
Dissolution: Dissolve 2-PN (1.0 eq) in Glacial Acetic Acid.
-
Nitration: Add conc.
(1.1 eq) dropwise at .-
Note: Keep temperature low to prevent dinitration or oxidation of the phenyl ring.
-
Mechanistic Insight: The 1-position is kinetically active but sterically crowded by the phenyl ring. The 6-position (amphi) is the least hindered activated position.
-
-
Isolation: Pour into ice water. Filter the yellow precipitate.
-
Isomer Separation: If 1-nitro isomer forms, it is usually more soluble. Recrystallize from Acetone/Ethanol to isolate 6-nitro-2-phenylnaphthalene .
Step B: Reduction to Amine (The Auxochrome)
Goal: Convert
-
Suspend nitro-compound in Ethanol.
-
Add Hydrazine Hydrate (5 eq) and a catalytic amount of Pd/C (10% wt).
-
Reflux for 2 hours. Solution will turn clear/fluorescent.
-
Filter hot (remove Pd/C). Cool to crystallize 6-amino-2-phenylnaphthalene .
Step C: Dye Formation (Azo Coupling Example)
Goal: Create a solvatochromic red dye.
-
Diazotization: Dissolve amine in dilute HCl at
. Add dropwise to form the diazonium salt. -
Coupling: Add a solution of N,N-dimethylaniline (or naphthol derivatives for deeper reds) in dilute acid/buffer.
-
Result: A deep red precipitate forms immediately. This is the push-pull dye: Donor (Dimethylamino) --
-Bridge -- Acceptor (Phenylnaphthalene).
Visualization of Workflows
Synthesis Pathway Diagram
Figure 1: Modular synthesis flow from raw materials to functional dye, highlighting the critical intermediate.
Quality Control (QC) Decision Tree
Figure 2: Self-validating QC loop to ensure isomeric purity before functionalization.
Analytical Characterization & Troubleshooting
Solvatochromic Validation
To verify the electronic integration of the dye, perform a solvatochromic shift assay. Dissolve the final dye in solvents of increasing polarity.
| Solvent | Polarity Index | Expected Emission Color | Mechanism |
| Cyclohexane | 0.2 | Blue/Violet | Minimal dipole stabilization |
| Chloroform | 4.1 | Green | Moderate stabilization |
| Methanol | 5.1 | Yellow/Orange | Strong dipole-dipole interaction |
| Water | 9.0 | Red/Quenched | H-bonding / Aggregation |
Common Failure Modes
-
Low Yield in Suzuki Step: Usually due to oxygen presence. Fix: Ensure vigorous Argon sparging.
-
Isomer Mixtures in Nitration: 1-nitro isomer contamination. Fix: Lower the reaction temperature to
and purify via fractional crystallization (1-nitro is more soluble in ethanol than 6-nitro). -
Catalyst Poisoning: Sulfur compounds in reagents can kill Pd. Fix: Use high-purity (>99%) bromonaphthalene.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Weber, G., & Farris, F. J. (1979). Synthesis and spectral properties of a hydrophobic fluorescent probe: 6-propionyl-2-(dimethylamino)naphthalene (PRODAN). Biochemistry, 18(14), 3075–3078. Link
-
Mohammadi, I., et al. (2015).[1] Naphthalene-based azo dyes: Synthesis, characterization and dyeing performance on polyester fibers. Progress in Color, Colorants and Coatings, 8, 317-327.[1] Link
-
Lira, R. B., et al. (2024).[2] Fluorescence lifetime sensing of various fluorescent probes... (Review of Naphthalene Probes). Biophysical Journal. Link
-
Organic Chemistry Portal. (2023). Suzuki Coupling Protocols and Mechanism. Link
Sources
Troubleshooting & Optimization
Optimizing Suzuki coupling conditions for 2-phenylnaphthalene
Topic: Synthesis & Optimization of 2-Phenylnaphthalene
Executive Summary & Core Reaction
Target Molecule: this compound (CAS: 612-94-2) Context: A benchmark conjugated system used frequently in OLED material synthesis and as a drug discovery scaffold (e.g., CCR8 antagonists). Reaction Class: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling.[1][2][3]
The synthesis of this compound presents a specific balance of challenges. While the 2-position of naphthalene is less sterically hindered than the 1-position (peri-interaction), the electron-rich nature of the naphthalene ring can influence the rate of oxidative addition. The primary failure modes are protodeboronation of the phenylboronic acid and homocoupling of the boronic species.
Standard Operating Procedure (Gold Standard)
Recommended starting point for 2-bromonaphthalene substrates.
| Component | Reagent | Equiv.[1][3][4][5][6][7][8][9][10] | Role & Rationale |
| Electrophile | 2-Bromonaphthalene | 1.0 | Standard substrate. Bromides offer the best balance of reactivity and stability compared to iodides (unstable) or chlorides (inert). |
| Nucleophile | Phenylboronic Acid | 1.2 - 1.5 | Excess required to account for potential protodeboronation side-reactions. |
| Catalyst | Pd(dppf)Cl₂[1]·CH₂Cl₂ | 0.03 (3 mol%) | Robustness. Unlike Pd(PPh₃)₄, this catalyst is resistant to air oxidation and operates well on electron-rich aryl halides. |
| Base | K₂CO₃ (2.0M aq) | 2.5 | Carbonate is the standard "workhorse" base. High molarity aids transmetallation. |
| Solvent | Toluene / Ethanol / Water | 4:1:1 | Phase Transfer. The ternary system ensures solubility of the organic halide (Toluene), the catalyst (EtOH), and the inorganic base (Water). |
| Conditions | 80°C, 4-12 hrs | N/A | Reflux ensures complete conversion. |
Troubleshooting Center (Q&A)
Issue 1: "I am seeing significant amounts of Biphenyl in my GC-MS."
Diagnosis: Oxidative Homocoupling. Mechanism: In the presence of oxygen, the Pd(II) species can facilitate the coupling of two phenylboronic acid molecules rather than the cross-coupling. This is a competing catalytic cycle.[1]
Corrective Actions:
-
Degassing is Non-Negotiable: Do not just "purge" the headspace. You must sparge the solvent mixture with Argon or Nitrogen for at least 15 minutes before adding the catalyst.
-
Switch to Boronic Esters: Phenylboronic acid pinacol ester (Ph-Bpin) is significantly less prone to homocoupling than the free acid.
-
Rate of Addition: If the problem persists, add the boronic acid solution dropwise via syringe pump over 1 hour. This keeps the instantaneous concentration of Boron low, favoring the cross-coupling with the Palladium species already carrying the Naphthyl group.
Issue 2: "My yield is low, and I recover Naphthalene (or 2-H-Naphthalene)."
Diagnosis: Protodeboronation or Hydrodehalogenation. Mechanism:
-
Protodeboronation: The C-B bond in phenylboronic acid is cleaved by water/base, releasing benzene. This consumes your nucleophile.
-
Hydrodehalogenation: The Pd-Ar intermediate abstracts a hydride (often from the solvent, like ethanol) instead of transmetallating.
Corrective Actions:
-
Base Selection: Switch from K₂CO₃ to K₃PO₄ (Potassium Phosphate) . Anhydrous K₃PO₄ suspended in Dioxane/Water (10:1) often reduces deboronation rates compared to carbonates.
-
Reduce Water: Move to a drier system. Use anhydrous Dioxane or DMF with only a stoichiometric amount of water (or CsF as an anhydrous base activator).
-
Lower Temperature: Protodeboronation has a higher activation energy than transmetallation. Try a more active catalyst (e.g., XPhos Pd G3 ) that allows the reaction to proceed at 40°C or Room Temperature.
Issue 3: "The reaction turns black immediately, and conversion stops at 40%."
Diagnosis: Catalyst Decomposition ("Pd Black" formation). Mechanism: The supporting ligands (phosphines) have dissociated or oxidized, causing the Palladium atoms to aggregate into inactive metallic nanoparticles.
Corrective Actions:
-
Ligand Excess: If using Pd(OAc)₂ + PPh₃, ensure your P:Pd ratio is at least 4:1.
-
Substrate Inhibition: Naphthalene systems can pi-stack. Ensure the concentration is not too high (0.1 M is standard).
-
Upgrade Catalyst: Switch to a palladacycle precatalyst like SPhos Pd G2 or XPhos Pd G2 . These are designed to prevent catalyst death and are highly active for aryl-naphthalene couplings.
Mechanism & Troubleshooting Logic (Visualized)
Diagram 1: The Catalytic Cycle & Failure Points
This diagram highlights exactly where the reaction deviates into common failure modes.
Caption: Figure 1. The Suzuki catalytic cycle for this compound, mapping critical failure pathways (Red) against the productive cycle (Green).
Diagram 2: Optimization Decision Tree
Follow this logic to select the correct conditions for your specific constraints.
Caption: Figure 2. Decision matrix for optimizing catalyst and base selection based on substrate halogen and observed impurity profile.
References & Authority
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: 2-Phenylnaphthalene Synthesis
Ticket System Status: [ONLINE] Current Queue Focus: Impurity Profiling & Process Optimization Operator: Senior Application Scientist (Ph.D.)
System Overview & Architecture
Subject: 2-Phenylnaphthalene (CAS: 612-94-2) Primary Synthesis Route: Suzuki-Miyaura Cross-Coupling Critical Utility: Organic semiconductor scaffolds, liquid crystals, and fluorescent probes.
Welcome to the Technical Support Center. This guide is structured as a series of Support Tickets —real-world scenarios our team has resolved. We do not just list errors; we diagnose the mechanistic root causes of byproducts and provide self-validating correction protocols.
Troubleshooting Knowledge Base (Active Tickets)
Ticket #PN-001: "I see a persistent byproduct eluting early. MS suggests Biphenyl."
User Report:
"I am coupling 2-bromonaphthalene with phenylboronic acid using Pd(PPh3)4. I see a significant peak at a lower retention time than my product. GC-MS matches Biphenyl (m/z 154)."
Diagnosis: Oxidative Homocoupling This is the most common parasitic reaction in Suzuki couplings. It occurs when the phenylboronic acid couples with itself rather than the naphthalene electrophile.
Root Cause Analysis:
-
Oxygen Leak: Pd(0) is sensitive to O2. In the presence of oxygen, the intermediate aryl-Pd species can undergo oxidation, facilitating the coupling of two phenylboronic acid molecules (Glaser-type or oxidative homocoupling).
-
Base/Solvent Mismatch: Certain bases (like Cu-mediated additives) or solvents promote homocoupling over cross-coupling.
Resolution Protocol:
-
Degassing: Do not rely on simple sonication. Use the Freeze-Pump-Thaw method (3 cycles) or rigorous argon sparging (20 mins) before adding the catalyst.
-
Stoichiometry: Increase the phenylboronic acid equivalents from 1.1 to 1.3 to account for the sacrificial loss to homocoupling, but add it slowly (portion-wise) to keep its instantaneous concentration low relative to the halide.
Ticket #PN-002: "My yield is low, and I detect Naphthalene in the crude mixture."
User Report:
"The reaction went to completion (no bromide left), but the isolated yield of this compound is only 60%. NMR shows a singlet at 7.84 ppm and multiplets typical of unsubstituted Naphthalene."
Diagnosis: Hydrodehalogenation (Reduction) Your electrophile (2-bromonaphthalene) accepted a hydride instead of the phenyl group.
Mechanistic Pathway: After the Oxidative Addition of Pd(0) into the C-Br bond, the resulting Ar-Pd(II)-Br species intercepts a hydride source.
-
Source 1 (Alcoholic Solvents): If using Ethanol/Isopropanol,
-hydride elimination from the solvent alkoxide transfers a hydride to Palladium. -
Source 2 (Trace Water/Base): Formates or trace impurities in the base can act as hydride donors.
Resolution Protocol:
-
Solvent Switch: Switch from secondary alcohols (Isopropanol) to aprotic polar solvents like DMF or Toluene/Water biphasic systems.
-
Catalyst Check: High catalyst loading (>5 mol%) can sometimes exacerbate this if the transmetallation step is slow. Ensure your boronic acid is activated (use a strong enough base like
or ).
Ticket #PN-003: "I have an inseparable isomer. Is it 1-Phenylnaphthalene?"
User Report:
"I see a shoulder peak on my HPLC. The mass is identical to the product (m/z 204). Recrystallization isn't cleaning it up."
Diagnosis: Regioisomeric Contamination (Starting Material Failure) Suzuki coupling is highly regioselective; it rarely scrambles the position during the reaction under standard conditions. The issue lies upstream.
Root Cause Analysis:
-
Feedstock Purity: 2-Bromonaphthalene is synthesized via bromination of naphthalene, which kinetically favors the 1-position. Commercial "98%" 2-bromonaphthalene often contains 1-2% 1-bromonaphthalene. This impurity couples just as efficiently, yielding 1-phenylnaphthalene.
Verification (NMR):
Use
Resolution Protocol:
-
Purification: These isomers are difficult to separate by flash chromatography due to similar polarity (both non-polar hydrocarbons).
-
Corrective Action: Recrystallize the starting material (2-bromonaphthalene) from ethanol before the reaction, or switch to 2-naphthyl triflate (synthesized from 2-naphthol), which guarantees regiopurity.
Visualizing the Chemistry
Diagram 1: The Suzuki Cycle & Parasitic Off-Ramps
This diagram maps the standard catalytic cycle against the specific failure points discussed above.
Caption: The Suzuki catalytic cycle showing where Dehalogenation (Path A), Homocoupling (Path B), and Protodeboronation (Path C) diverge from the productive pathway.
Data Center: Analytical Reference
Table 1: Distinguishing Isomers via NMR
When this compound is contaminated with the 1-isomer, use the H1 proton signal for rapid identification.
| Feature | This compound (Target) | 1-Phenylnaphthalene (Impurity) |
| Symmetry | Twisted (Steric clash H1-Phenyl) | |
| Key | Singlet at ~8.05 ppm (H1 position) | Multiplets, shielded upfield |
| ~125-126 ppm (C1) | Shifted due to twist | |
| Melting Point | 103-104 °C | Liquid or Low MP solid (< 45 °C) |
| Fluorescence | Strong Blue Emission | Weaker/Red-shifted |
Table 2: Common Impurity Retention Profiles (Reverse Phase LC)
Assuming C18 Column, Acetonitrile/Water Gradient.
| Compound | Relative Retention Time (RRT) | Origin |
| Benzene | 0.2 (Solvent front) | Protodeboronation of Boronic Acid |
| Phenylboronic Acid | 0.3 | Unreacted Reagent |
| Naphthalene | 0.6 | Hydrodehalogenation of Bromide |
| Biphenyl | 0.75 | Homocoupling of Boronic Acid |
| 2-Bromonaphthalene | 0.85 | Unreacted Starting Material |
| This compound | 1.00 (Reference) | Target Product |
| 1,1'-Binaphthyl | 1.35 | Homocoupling of Bromide (Rare) |
Standard Operating Procedure (SOP)
Protocol ID: SOP-PN-SUZ-05 Objective: Synthesis of this compound with minimized byproduct formation.
Reagents:
-
2-Bromonaphthalene (1.0 eq) - Recrystallized from EtOH if purity <99%.
-
Phenylboronic Acid (1.2 eq).
-
(3 mol%) or
+ SPhos (for difficult cases). - (2.0 eq) dissolved in minimal water.
-
Solvent: Toluene : Ethanol (4:1 ratio) - Ethanol aids solubility but keep ratio low to minimize dehalogenation.
Workflow:
-
Charge: Add solid reagents (Bromide, Boronic Acid, Base) to a Schlenk flask.
-
Purge: Evacuate and backfill with Argon (3x).
-
Solvent Prep: Sparge the Toluene/Ethanol mix with Argon for 20 minutes in a separate vessel.
-
Initiation: Add solvent via syringe. Add Catalyst last under positive Argon flow.
-
Reaction: Heat to 80°C for 4-6 hours. Monitor via TLC (Hexanes eluent).
-
Quench: Cool to RT. Filter through a Celite pad (removes Pd black).
-
Purification: Concentrate. Recrystallize from Ethanol (Target MP: 103°C). If Biphenyl remains, sublime or use column chromatography (100% Hexanes).
References & Authority
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Foundational text for mechanism and side reactions.
-
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link
-
Detailed analysis of protodeboronation and homocoupling pathways.
-
-
ChemicalBook. (n.d.). "1-Phenylnaphthalene NMR and Physical Properties." Link
-
Source for isomeric NMR distinction data.
-
-
Organic Chemistry Portal. (n.d.). "Suzuki Coupling - Side Reactions." Link
-
General troubleshooting and ligand effects.
-
End of Technical Support Guide. For further assistance on specific catalyst ligands (e.g., Buchwald precatalysts), please submit a new ticket.
Technical Support Center: Optimizing 2-Phenylnaphthalene Synthesis
Status: Operational Ticket ID: T-PN-2024-OPT Subject: Troubleshooting Low Yield in Suzuki-Miyaura Cross-Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic Logic
Welcome to the Technical Support Center. You are likely encountering low yields in the synthesis of 2-phenylnaphthalene via Suzuki-Miyaura coupling. This reaction, while robust, is sensitive to three primary failure modes: Oxidative Homocoupling , Protodeboronation , and Catalyst Deactivation .
Before modifying your protocol, use the diagnostic logic tree below to identify your specific failure mode.
Diagnostic Workflow
Figure 1: Diagnostic decision tree for isolating the root cause of yield loss in aryl-aryl coupling.
The "Golden Standard" Protocol
To establish a baseline, we recommend the following optimized protocol. This system uses SPhos , a bulky, electron-rich Buchwald ligand that prevents catalyst deactivation and accelerates the coupling of electron-neutral aryl bromides like 2-bromonaphthalene [1].
Optimized Reaction Conditions
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role |
| Electrophile | 2-Bromonaphthalene | 1.0 | Limiting Reagent |
| Nucleophile | Phenylboronic Acid | 1.5 | Excess to account for homocoupling/deboronation |
| Catalyst | Pd(OAc)₂ + SPhos | 0.02 / 0.04 | High-turnover active species |
| Base | K₃PO₄ (2.0 M aq) | 3.0 | Activates boronic acid; buffers pH |
| Solvent | Toluene / Water (10:1) | - | Biphasic system dissolves lipophilic product |
| Temp/Time | 80°C - 100°C | 4-12 h | Standard thermal activation |
Critical Workflow Steps
-
Degassing (Crucial): Do not just sparge with nitrogen. Perform 3 cycles of Freeze-Pump-Thaw on the solvent system before adding the catalyst. Oxygen is the primary cause of homocoupling and catalyst death.
-
Pre-activation: Mix Pd(OAc)₂ and SPhos in the solvent for 10 minutes under Argon before adding substrates. This ensures formation of the active L-Pd(0) species.
-
Vigorous Stirring: As a biphasic reaction, mass transfer between the organic (toluene) and aqueous (base) layers is rate-limiting.
Troubleshooting Modules (FAQs)
Category A: Reaction Stalled (Catalyst Death)
User Issue: "The reaction turned black after 1 hour and TLC shows 50% starting material remaining. Adding more catalyst didn't help."
Technical Analysis: The "black crash" indicates the precipitation of Palladium Black (inactive Pd(0) aggregates). This occurs when the rate of reductive elimination is slow, or the ligand concentration is insufficient to stabilize the Pd(0) intermediate.
Corrective Actions:
-
Switch Ligands: Move from triphenylphosphine (PPh₃) to SPhos or XPhos . These biaryl phosphine ligands are bulky (steric bulk prevents aggregation) and electron-rich (facilitates oxidative addition) [2].
-
Check Halide Identity: If using 2-chloronaphthalene, the oxidative addition is the rate-limiting step. You must use a Buchwald precatalyst (e.g., XPhos Pd G2) rather than generated catalysts.
-
Remove Distal Poisons: Ensure your 2-bromonaphthalene is free of sulfur or amine impurities from previous steps, as these irreversibly bind Pd.
Category B: Impurity Profile (The "Ghost" Products)
User Issue: "My starting material is gone, but the yield is low. I see a spot that looks like biphenyl."
Technical Analysis: This suggests competitive side reactions consuming your boronic acid.
-
Homocoupling (Oxidative): 2 PhB(OH)₂ → Biphenyl. This is driven by Oxygen .[9]
-
Protodeboronation: PhB(OH)₂ → Benzene (volatile, lost). This is driven by high pH and high temperature [3].
Corrective Actions:
-
Combat Homocoupling: Rigorous exclusion of air is required. If freeze-pump-thaw is unavailable, sparge with Argon (heavier than air) for at least 30 minutes.
-
Combat Protodeboronation:
-
Lower the Base Strength: Switch from K₂CO₃ or NaOH to K₃PO₄ or KF .
-
Anhydrous Conditions: If deboronation persists, switch to a non-aqueous system using CsF in Dioxane. Water promotes the hydrolytic pathway of deboronation.
-
Category C: Isolation & Solubility
User Issue: "The reaction looked great on TLC (clean conversion), but I only isolated 40% yield after column chromatography."
Technical Analysis: this compound is a planar, highly lipophilic Polycyclic Aromatic Hydrocarbon (PAH). It has poor solubility in cold hexanes/ethanol and can be lost on silica columns if not eluted properly.
Corrective Actions:
-
Avoid Chromatography: This product crystallizes extremely well.
-
Solubility Check: If doing an aqueous workup, ensure the volume of organic solvent (Toluene or Ethyl Acetate) is sufficient to keep the product dissolved at room temperature. This compound may precipitate at the interface, looking like an emulsion "rag" layer. Do not discard the interface.
Mechanistic Visualization
Understanding the cycle helps predict where the failure occurs.
Figure 2: The Suzuki-Miyaura catalytic cycle highlighting points of failure (red diamonds).
References
-
Altman, R. A., & Buchwald, S. L. (2007). Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylphosphine Ligands. Nature Protocols, 2(11), 2881–2887.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[11] Accounts of Chemical Research, 41(11), 1461–1473.
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity 2-Phenylnaphthalene Synthesis
Status: Operational Ticket ID: 2-PN-PURITY-OPT Assigned Specialist: Senior Application Scientist, Organic Electronics Division[1]
Executive Summary
This support guide addresses the synthesis and purification of 2-phenylnaphthalene (CAS: 612-94-2) .[1] While standard Suzuki-Miyaura coupling yields this compound efficiently, achieving >99.9% purity (required for OLED/semiconductor applications) presents specific challenges: removing homocoupling byproducts (biphenyl, 1,1'-binaphthyl), eliminating palladium residues, and ensuring isomeric purity.
Module 1: Synthesis Optimization (Prevention Strategy)
The highest purity is achieved by preventing impurities during the reaction, not just removing them later. The industry standard is the Suzuki-Miyaura Coupling of 2-bromonaphthalene and phenylboronic acid.
Critical Protocol Parameters
| Parameter | Recommendation | Scientific Rationale |
| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Pd(dppf)Cl₂ (bidentate) is more stable and resists de-ligation, reducing Pd-black formation compared to Pd(PPh₃)₄.[1] |
| Base | K₂CO₃ or K₃PO₃ | Weaker bases reduce base-catalyzed protodeboronation of the phenylboronic acid (which forms benzene). |
| Solvent | Toluene/Ethanol/Water (4:1:[1]1) | The biphasic system ensures solubility of organics while dissolving the inorganic base. Ethanol aids phase transfer.[1] |
| Stoichiometry | Boronic Acid (1.1 eq) | Slight excess compensates for protodeboronation.[1] Do not exceed 1.2 eq to minimize biphenyl formation.[1] |
| Atmosphere | Argon Sparging (20 min) | Oxygen promotes oxidative homocoupling of boronic acids (Glaser-type) and deactivates the catalyst. |
The "Slow Addition" Technique
Issue: High local concentrations of phenylboronic acid lead to biphenyl (homocoupling impurity). Solution: Do not dump all reagents at once.
-
Dissolve 2-bromonaphthalene and catalyst in the solvent.[1]
-
Add the phenylboronic acid (dissolved in minimal ethanol) dropwise over 30 minutes .
Module 2: Impurity Profiling & Troubleshooting (Diagnostics)
Use this flowchart to identify the source of your contamination.
Figure 1: Diagnostic logic for identifying impurities based on physical and spectral observations.
Troubleshooting Q&A
Q: My product is a light yellow solid, but the literature says it should be white. Why? A: This is Palladium carry-over . Even trace amounts (ppm levels) of Pd can color the product and degrade device performance in OLEDs.
-
Fix: Do not rely solely on recrystallization.[1][2] Pass the crude solution (in CH₂Cl₂ or Toluene) through a short pad of Silica Gel + Celite (1:1) before recrystallization.[1][2] For strict limits (<10 ppm), use a scavenger resin like SiliaMetS® Thiol .
Q: I see a persistent impurity in HPLC that elutes very close to the product. A: This is likely 1,1'-binaphthyl . It forms if the catalyst undergoes oxidative addition to two naphthalene molecules which then disproportionate.
-
Fix: This is hard to remove via recrystallization due to similar solubility.[1] You must use Column Chromatography (Hexane/DCM gradient) or Sublimation (see Module 3).[1]
Q: Can I use 1-bromonaphthalene if 2-bromonaphthalene is out of stock? A: Absolutely not. This produces 1-phenylnaphthalene , which is a different isomer with a much lower melting point (~45°C vs ~102°C for the 2-isomer).[1] These isomers are extremely difficult to separate.[1]
Module 3: Advanced Purification Protocols (The "Polishing" Phase)
For electronic-grade materials (>99.9%), a single technique is rarely sufficient.[1] Use this sequential workflow.
Step 1: Recrystallization (Bulk Cleaning)[1]
Recrystallization removes Biphenyl and Boronic acid residues effectively.[1]
| Solvent System | Ratio (v/v) | Temp (°C) | Target Impurity Removal |
| Ethanol (Abs) | 100% | 78 -> 4 | Biphenyl, Boronic Acid, Salts |
| Toluene / Hexane | 1 : 3 | Reflux -> RT | 1,1'-Binaphthyl, Oligomers |
| Acetic Acid | 100% | 118 -> 15 | Oxidized side-products |
Protocol:
-
Dissolve crude solid in minimal boiling Ethanol.[1]
-
Perform a hot filtration through a glass frit (removes insoluble Pd black).[1]
-
Allow to cool slowly to room temperature (rapid cooling traps impurities).[1]
-
Chill in an ice bath for 1 hour.
-
Filter and wash with cold Ethanol.[1]
Step 2: Sublimation (Electronic Grade)
Sublimation is the gold standard for removing non-volatile residues (salts, oxides, Pd traces) and separating difficult organic impurities based on vapor pressure differences.
Equipment: Gradient Sublimation Apparatus (Train Sublimation).
Operational Parameters:
-
Base Pressure: <
Torr (High Vacuum is essential).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Source Temperature:
(Slightly above MP of to promote evaporation rate, or keep just below MP for solid-state sublimation if purity is critical). -
Cold Finger: Water-cooled (
).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Figure 2: Thermal gradient separation logic during vacuum sublimation.
References
-
Suzuki, A. (2011).[1] Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition, 50(30), 6722–6737. Link[1]
-
Organic Chemistry Portal. (n.d.).[1] Suzuki Coupling. Organic Chemistry Portal. Link
-
PubChem. (n.d.).[1] this compound (Compound Summary). National Library of Medicine. Link
-
Sigma-Aldrich. (n.d.).[1][3] this compound Product Specification. Merck KGaA.[1] Link[1]
-
Ribeiro da Silva, M. A. V., et al. (2012). Phenylnaphthalenes: Sublimation Equilibrium, Conjugation, and Aromatic Interactions.[8][9] The Journal of Physical Chemistry B, 116(35), 10806–10813. Link[1]
Sources
- 1. This compound | C16H12 | CID 11934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. youtube.com [youtube.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. CN104649922A - Recrystallization method of L-phenylalanine crude product - Google Patents [patents.google.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Guide: Solubilization of 2-Phenylnaphthalene (2-PN)
[1]
Introduction: The "Brick Wall" of Hydrophobicity
Welcome to the technical support center. If you are reading this, you are likely facing a common but frustrating bottleneck: 2-phenylnaphthalene (2-PN) is refusing to stay in solution. [1]
Whether you are developing organic light-emitting diodes (OLEDs) or screening for biological activity, 2-PN presents a specific thermodynamic challenge.[1] It is a planar, polycyclic aromatic hydrocarbon (PAH) with a LogP of ~5.2 and a melting point of ~105°C. Its high lattice energy, derived from efficient
This guide moves beyond generic advice. We will apply thermodynamic principles to select the correct carrier system and troubleshoot precipitation events in real-time.
Solvent Selection Matrix
Core Directive: Do not guess. Match the solvent dielectric constant and polarity to your application.[1]
| Solvent Class | Specific Solvent | Solubility Rating | Application Context | Technical Notes |
| Aromatic | Toluene | Excellent | Reference Standards, OLEDs | Preferred for stable stock solutions.[1] |
| Chlorinated | DCM / Chloroform | High | Synthesis, NMR | Rapid dissolution but high volatility changes concentration over time.[1] Keep sealed. |
| Polar Arotic | DMSO | Moderate / Risky | Biological Assays | WARNING: Prone to "Ouzo Effect" (micro-precipitation) upon dilution in water.[1] Hygroscopic nature degrades stock stability.[1] |
| Polar Arotic | NMP | High | High-Temp Synthesis | Superior to DMSO for high-concentration stocks; often used in catalytic synthesis of 2-PN.[1] |
| Alcohols | Methanol / Ethanol | Poor | Recrystallization (Antisolvent) | Used to crash 2-PN out of solution.[1] Do not use for stock preparation. |
| Aqueous | Water / PBS | Insoluble | Biological Media | Requires surfactant assistance or carrier solvent (DMSO/NMP) < 1% v/v. |
Critical Workflow: The Solubility Decision Tree
Before weighing your sample, determine your solvent path using this logic flow.
Figure 1: Solvent selection logic based on downstream application. Note the critical warning for biological dilutions.
Advanced Troubleshooting: The "Ouzo Effect" in Bio-Assays
The Problem: You dissolved 2-PN in DMSO (10 mM), but when you added it to your cell culture media, the solution turned slightly cloudy or your fluorescence data became noisy.
The Science: This is the Ouzo Effect (spontaneous emulsification).[1] When a hydrophobic solute (2-PN) in a water-miscible solvent (DMSO) is rapidly diluted with water, the solvent diffuses into the water faster than the solute can equilibrate.[1] This strands the 2-PN molecules, forcing them to nucleate into metastable amorphous nanodroplets rather than a true solution.[1]
The Solution Protocol:
-
Switch Solvent: If possible, use N-methyl-2-pyrrolidone (NMP) .[1] It often maintains PAHs in solution better than DMSO during aqueous dilution.[1]
-
The "Drop-wise" Technique:
-
Surfactant Stabilization: Pre-dope your aqueous buffer with 0.05% Tween-20 or Pluronic F-127.[1] This provides a "landing pad" for the hydrophobic 2-PN molecules, forming micelles instead of random aggregates.[1]
Standard Operating Procedure (SOP): Preparation of Stable Stock
Objective: Prepare a 1 mg/mL standard in Toluene for analytical use.
Phase 1: Preparation
-
Glassware: Amber borosilicate glass (2-PN is UV-sensitive).[1]
-
Solvent: Toluene (HPLC Grade, ≥99.9%).[1]
-
Pre-treatment: Sonicate the solvent for 5 mins to degas (prevents bubble formation during volumetric adjustment).[1]
Phase 2: Solubilization Workflow
Figure 2: Volumetric workflow for preparing analytical standards.
Phase 3: Energy Input (Step 3 Detail)
-
Standard Method: Sonicate at 40 kHz for 10 minutes. The bath temperature may rise; this aids dissolution.[1]
-
Stubborn Particulates: If crystals persist, heat to 40°C (well below Toluene's boiling point of 110°C) while stirring.[1] Do not overheat , as solvent evaporation will alter the concentration.[1]
Frequently Asked Questions (FAQ)
Q: My stock solution in DMSO froze in the fridge, and now there is a precipitate that won't redissolve. Why? A: DMSO freezes at 19°C. When it freezes, it forms a crystal lattice that excludes impurities (in this case, your 2-PN).[1] This forces 2-PN into high-concentration pockets where it aggregates into stable crystals.[1]
-
Fix: Heat the DMSO to 37°C and sonicate vigorously for 20 minutes. If it fails, discard. Future stocks should be stored at room temperature (if short term) or in aliquots to avoid freeze-thaw cycles.[1]
Q: Can I use Ethanol to clean my glassware after using 2-PN? A: Ethanol is a poor solvent for 2-PN and may leave a thin crystalline film.[1]
-
Fix: Perform a primary rinse with Toluene or Acetone , followed by an Ethanol rinse, and finally water.[1]
Q: I see "ghost peaks" in my HPLC chromatogram. A: 2-PN is highly lipophilic and sticks to C18 columns and plastic tubing.[1]
References
-
PubChem. (2025).[1] this compound Compound Summary (CID 11934).[1] National Library of Medicine.[1] [Link]
-
Brickus, T., et al. (2023).[1] Metastable Amorphous Dispersions of Hydrophobic Naphthalene Compounds Can Be Formed in Water without Stabilizing Agents via the “Ouzo Effect”.[1] ACS Omega.[1] [Link]
-
RSC Green Chemistry. (2011). Synthesis of 2-phenylnaphthalenes using NMP-HSO4 ionic liquid. (Demonstrates NMP as a viable solvent system). [Link]
Challenges in the scale-up of 2-phenylnaphthalene synthesis
Topic: Challenges in the Scale-Up of 2-Phenylnaphthalene Synthesis
Introduction: The Scale-Up Paradox
Welcome to the Process Chemistry Support Center. You are likely here because a protocol for this compound that worked flawlessly on a 100 mg scale is failing at the 100 g or 1 kg scale.
The synthesis of this compound via Suzuki-Miyaura cross-coupling is the industry standard due to its modularity. However, scaling this biaryl system introduces non-linear challenges: mass transfer limitations in biphasic media, delayed exotherms , and the persistent difficulty of palladium removal from the π-rich naphthyl core.
This guide moves beyond basic "recipe following" to address the mechanistic reasons for failure and provides engineering controls to ensure batch-to-batch reproducibility.
Module 1: Reaction Kinetics & Safety (The "Make" Phase)
Q1: My reaction stalls at 60-70% conversion. Adding more catalyst doesn't help. Why?
Diagnostic: This is rarely a stoichiometry issue; it is a catalyst deactivation issue caused by "Catalyst Death" competing with the catalytic cycle.
-
The Cause: In small vials, headspace oxygen is negligible. At scale, even minor O₂ ingress causes rapid oxidation of phosphine ligands (e.g., PPh₃
O=PPh₃), rendering the Pd inactive (Pd black precipitation). -
The Mechanism: The oxidative addition of 2-bromonaphthalene to Pd(0) is slower than the oxidation of the ligand by adventitious air if mixing is poor.
Remediation Protocol:
-
Switch Ligands: If using Pd(PPh₃)₄, stop. It is too air-sensitive for robust scale-up. Switch to a Pd(OAc)₂ + PPh₃ (generated in situ) or a more robust pre-catalyst like Pd(dppf)Cl₂ .
-
Sparging is Mandatory: Do not just "purge" the headspace. You must sparge the solvent mixture with N₂ or Ar for at least 30 minutes before adding the catalyst.
-
Visual Check: The reaction mixture should remain a translucent red/orange/yellow (depending on ligand). If it turns black (colloidal Pd) early, your catalyst is dead.
Q2: We observed a dangerous temperature spike 30 minutes after heating. How do we control this?
Diagnostic: You are experiencing a delayed exotherm .[1] In Suzuki couplings, the reaction often does not start immediately upon reaching the set point (induction period). Once it initiates, the accumulated heat release exceeds the cooling capacity of the jacket.
Technical Insight: Batch reactors have a lower surface-area-to-volume ratio than flasks. An "all-in" addition strategy at scale creates a thermal runaway risk.
Safe Scale-Up Protocol (Semi-Batch Mode):
| Parameter | Batch Mode (Risky) | Semi-Batch Mode (Recommended) |
| Reagent Loading | All reagents added at T=0. | Catalyst/Aryl Halide in reactor; Boronic acid/Base dosed over time. |
| Heat Release | Instantaneous, uncontrolled spike. | Distributed over the dosing period. |
| Impurity Profile | High homocoupling (due to high local conc.). | Lower homocoupling (kinetic control). |
Actionable Step: Adopt a Dosing Protocol . Charge the reactor with 2-bromonaphthalene, solvent, and catalyst. Heat to reaction temperature.[1][2][3][4] Slowly dose the phenylboronic acid (dissolved in base/solvent) over 2–4 hours. This limits the "fuel" available for the exotherm at any given moment.
Module 2: Work-Up & Isolation (The "Clean" Phase)
Q3: The layers won't separate. I have a rag layer/emulsion.
Diagnostic: this compound is highly lipophilic. When using Toluene/Water or THF/Water systems, the density difference can be minimal, and the precipitation of boronic acid byproducts (boroxines) stabilizes emulsions.
Troubleshooting Guide:
-
Temperature: Perform the phase cut hot (>50°C). This compound is much more soluble in hot toluene, keeping the organic phase viscosity low.
-
Salting Out: Add saturated NaCl (brine) to the aqueous layer. This increases the density of the aqueous phase (
g/mL) and drives the organic product into the toluene layer. -
Filtration: If solids are stabilizing the interface, filter the biphasic mixture through a Celite pad before attempting separation.
Module 3: Purification & Pd Removal (The "Polish" Phase)
Q4: Column chromatography is impossible at this scale. How do I purify the solid?
Diagnostic: Chromatography is a non-scalable unit operation. You must rely on crystallization . This compound has a high melting point (~102–104°C) and crystallizes well.
Crystallization Protocol:
-
Solvent System: Toluene (Good solvent) / Ethanol (Anti-solvent).
-
Procedure:
-
Concentrate the crude organic layer to a minimum volume of hot toluene.
-
Slowly add Ethanol (or Methanol) while maintaining reflux until slight turbidity persists.
-
Cool slowly (10°C/hour) to room temperature, then to 0°C.
-
Critical Step: If the product oils out instead of crystallizing, seed the mixture with pure crystals at 40°C.
-
Q5: My product is grey. Residual Palladium is >500 ppm. How do I fix this?
Diagnostic: The π-system of the naphthalene ring binds Pd tightly. Simple crystallization often traps Pd within the crystal lattice.
The "Scavenge-Then-Crystallize" Workflow: Do not rely on crystallization alone. You must perform a chemical scavenge before the final isolation.
Recommended Scavengers:
-
Thiol-Derivatized Silica (e.g., SiliaMetS® Thiol): Add 5–10 wt% relative to the product to the crude organic solution. Stir at 50°C for 4 hours. Filter off the silica.[5]
-
Activated Carbon (Darco KB-B): Cheaper but can be messy. Effective for bulk Pd removal.
Visualizing the Process Logic
Figure 1: Reaction Failure Modes & Mechanistic Interventions
This diagram illustrates the catalytic cycle and identifies exactly where scale-up failures (O2 ingress, Agglomeration) occur.
Caption: The Suzuki Catalytic Cycle. Red pathways indicate common scale-up failure modes leading to catalyst deactivation.
Figure 2: The Purification Decision Tree
A logical workflow for downstream processing to ensure purity and low Pd content.
Caption: Downstream processing workflow prioritizing Palladium removal prior to crystallization.
References
-
Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries. Advanced Synthesis & Catalysis. Link
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link
-
Magano, J., & Monfette, S. (2013). Suzuki–Miyaura Cross-Coupling Reactions in the Pharmaceutical Industry. Reviews on Selected Topics of General Interest. Link
- Anderson, N. G. (2012). Practical Process Research and Development – A Guide for the Fine Chemical Industry. Academic Press. (Standard text for scale-up safety and exotherm management).
Sources
Technical Support Center: 2-Phenylnaphthalene (2-PN) Degradation Protocols
Status: Online Operator: Senior Application Scientist Ticket ID: PAH-2PN-DEG-001 Subject: Troubleshooting degradation pathways, experimental setups, and analytical validation for 2-phenylnaphthalene.
Introduction: The 2-PN Challenge
Welcome to the technical support hub. You are likely here because this compound (2-PN) is behaving unexpectedly in your experimental matrix. Unlike simple naphthalene, the phenyl substituent at the C2 position introduces steric hindrance and alters electron density, complicating both oxidative and metabolic cleavage.
This guide moves beyond generic PAH protocols. We break down the degradation into two distinct modules: Photochemical (AOPs) and Biological (Metabolic) , followed by an Analytical Forensics module to help you validate your results.
Module 1: Photochemical & Oxidative Degradation
Context: Advanced Oxidation Processes (AOPs), Photocatalysis (TiO₂/UV), and Ozonolysis.
The Core Mechanism
Under UV irradiation or radical attack, 2-PN does not simply "break." It undergoes a series of transformations driven by hydroxyl radical (
Troubleshooting Guide
| Symptom | Probable Cause | Technical Solution |
| Plateauing Degradation | Inner Filter Effect: High 2-PN concentration or turbid catalyst suspension is blocking UV penetration. | Dilution Protocol: Reduce initial [2-PN] to <20 mg/L. Ensure catalyst loading (e.g., TiO₂) does not exceed 1.0 g/L. |
| Yellowing of Solution | Quinone Accumulation: Formation of 2-phenyl-1,4-naphthoquinone (stable intermediate). | Extend Oxidation Time: Quinones are refractory. Increase reaction time by 30% or add H₂O₂ (10 mM) to boost |
| Unknown Peaks (GC-MS) | Coupling Reactions: Radical-radical recombination forming dimers (4,4'-bis(this compound)). | Oxygen Sparging: Ensure continuous O₂ bubbling. Dissolved oxygen traps radicals, preventing polymerization and driving ring opening. |
Visualized Pathway: Radical Attack
The following diagram illustrates the critical branching point between hydroxylation (minor) and quinone formation (major).
Figure 1: Photochemical degradation pathway showing the critical "Quinone Trap" that often stalls mineralization experiments.
Module 2: Biological & Metabolic Degradation
Context: Bacterial (Pseudomonas sp.) or Fungal (White-rot fungi) bioremediation studies.[2][3]
The Core Mechanism
Biological systems treat 2-PN differently than chemical oxidants.
-
Bacteria: Typically use Dioxygenases to add two oxygens simultaneously, creating a cis-dihydrodiol. The steric bulk of the phenyl group often directs this attack to the 3,4-position or the 5,6-position of the naphthalene ring [1].
-
Fungi: Use Cytochrome P450 monooxygenases to create an epoxide, which hydrates to a trans-dihydrodiol [2].
Troubleshooting Guide
| Symptom | Probable Cause | Technical Solution |
| No Growth / Toxicity | Solubility Limit: 2-PN is highly hydrophobic (LogP ~4.8), limiting bioavailability. | Surfactant Addition: Add Tween-80 (0.01%) or rhamnolipids to create pseudosolubilization without inhibiting bacterial cell walls. |
| Dead-End Metabolites | Meta-Cleavage Failure: Accumulation of 4-phenyl-salicylate or similar acids due to enzyme specificity issues. | Co-Metabolism: Supplement the media with a simple inducer like salicylate or succinate (5 mM) to upregulate nah operon genes [3]. |
| Color Change (Red/Brown) | Polymerization: Laccase enzymes (fungal) may be polymerizing phenolic intermediates instead of cleaving them. | Check pH: Laccase activity is pH-dependent. Shift pH to 4.5–5.0 to favor ligninolytic degradation over polymerization. |
Visualized Pathway: Bacterial Ring Cleavage
This flow demonstrates the "Upper Pathway" typical of Pseudomonas strains attacking substituted naphthalenes.
Figure 2: Bacterial metabolic pathway. Note that the phenyl group remains intact during the initial naphthalene ring cleavage.
Module 3: Analytical Forensics (GC-MS)
Context: Validating that degradation actually occurred and identifying products.[3][4]
Protocol: Distinguishing Isomers & Metabolites
A common error is misidentifying the parent compound or missing polar metabolites that do not elute on standard non-polar columns.
Step-by-Step Validation Protocol:
-
Extraction: Do NOT use simple hexane extraction for metabolites.
-
Protocol: Acidify sample to pH 2 (to protonate acids), then extract with Ethyl Acetate. This captures the ring-opened acids (e.g., phenyl-naphthoic acid).
-
-
Derivatization (Crucial):
-
Many 2-PN degradation products (diols, carboxylic acids) are thermally unstable or too polar for GC.
-
Action: Evaporate extract to dryness. Add 50 µL BSTFA + 1% TMCS . Incubate at 60°C for 30 mins. This converts -OH and -COOH groups to trimethylsilyl (TMS) esters/ethers [4].
-
-
GC-MS Parameters:
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Temp Program: Hold 60°C (2 min) -> Ramp 10°C/min to 300°C.
-
Diagnostic Ions:
-
2-PN Parent: m/z 204.
-
Naphthoquinone derivative: m/z ~234 (check for M-CO loss).
-
TMS-derivatized diols: Look for M+73 (TMS group) or M+147 (two TMS groups) shifts.
-
-
References
-
Frontiers in Microbiology. (2016). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight.
-
Journal of Hazardous Materials. (2021). Photocatalytic degradation of polycyclic aromatic hydrocarbons: Mechanisms and byproducts.
-
Eawag Biocatalysis/Biodegradation Database. Naphthalene Degradation Pathway. (Authoritative grounding for PAH cleavage steps).
-
BenchChem Application Notes. (2025). Analysis of Naphthalene Derivatives in Water by Purge and Trap GC-MS.
For further assistance with specific isomer resolution or kinetic modeling, please reply with your raw chromatogram files (content-type: .cdf or .mzML).
Sources
Interpreting complex NMR spectra of 2-phenylnaphthalene derivatives
Technical Support Center: Advanced NMR Interpretation Topic: 2-Phenylnaphthalene Derivatives Ticket ID: NMR-2PN-ADV Status: Open Assigned Specialist: Senior Application Scientist (Spectroscopy Division)
Welcome to the Advanced Spectroscopy Support Center
You have reached the Tier-3 support module for polycyclic aromatic systems. This guide addresses the specific challenges of interpreting This compound derivatives . These systems are notoriously difficult due to severe signal overlap in the aromatic region (7.0–8.5 ppm) and subtle conformational dynamics that affect chemical shifts.
Below are the troubleshooting protocols designed to resolve your spectral ambiguities.
Module 1: Deconvoluting Severe Signal Overlap
User Issue: "My 1H NMR spectrum in CDCl3 shows a massive multiplet between 7.4 and 7.8 ppm. I cannot distinguish the phenyl ring protons from the naphthalene backbone."
Technical Diagnosis: You are experiencing accidental isochrony . In this compound, the magnetic environments of the phenyl ring protons (meta/para) often overlap with the naphthalene H6/H7 protons. Standard 1D integration is unreliable here.
Troubleshooting Protocol:
Step 1: The Solvent Switch (ASIS Effect)
Do not rely solely on CDCl3. The Aromatic Solvent Induced Shift (ASIS) is your primary tool for resolution without changing the magnetic field strength.
-
Action: Run the sample in Benzene-d6 (
) . -
Mechanism: Benzene molecules stack preferentially against the electron-deficient faces of your aromatic solute. This solvation shell creates a local magnetic field (anisotropy) that shifts protons upfield or downfield depending on their geometry relative to the solvent.
-
Expected Outcome: Protons that were overlapping in CDCl3 will often separate by 0.1–0.3 ppm in
, revealing hidden multiplets.
Step 2: The HSQC "Spread"
If the proton dimension is crowded, use the carbon dimension to spread the signals.[1]
-
Action: Acquire a Multiplicity-Edited HSQC (Heteronuclear Single Quantum Coherence).
-
Validation Logic:
-
Protons are dispersed by their attached
shifts (125–130 ppm range). -
Self-Validation: If you see a cross-peak at
7.5 ppm that correlates to a carbon at 126.5 ppm (CH) and another at 128.0 ppm (CH), you have successfully resolved two distinct protons buried under one 1D peak.
-
Data Reference: Solvent Shift Comparison
| Proton Position | |||
| H-1 (Naphthalene) | ~8.04 | ~7.65 | -0.39 (Shielded) |
| H-3 (Naphthalene) | ~7.90 | ~7.55 | -0.35 (Shielded) |
| Phenyl-ortho | ~7.73 | ~7.45 | -0.28 (Shielded) |
| Phenyl-meta | ~7.48 | ~7.15 | -0.33 (Shielded) |
Note: Values are approximate for unsubstituted this compound. Substituents will alter these absolute values, but the relative dispersion usually improves in Benzene-d6.
Module 2: The "Anchor" Protons – Distinguishing H1 vs. H3
User Issue: "I have a substituent on the naphthalene ring, but I can't confirm if it's at position 1, 3, or 4. How do I definitively identify the H1 singlet?"
Technical Diagnosis: In 2-substituted naphthalenes, distinguishing H1 (the "bay" proton) from H3 or H4 is the critical structural anchor. Misassigning H1 invalidates the entire structural elucidation.
Troubleshooting Protocol:
The H1 Diagnostic Check
H1 is unique because it resides in the "bay region" (near H8) and is sterically crowded by the substituent at C2.
-
Chemical Shift: H1 is typically the most deshielded singlet (or doublet with very small coupling,
Hz) in the spectrum, often appearing > 8.0 ppm . -
NOE Validation (The "Golden Rule"):
-
Experiment: 1D NOE difference or 2D NOESY.
-
Logic: Irradiate the putative H1 signal.
-
Positive Result: You MUST see an NOE enhancement at H8 (the peri-proton on the other ring). H3 cannot show an NOE to H8.
-
Negative Result: If you see NOE to a doublet (H4), you are likely looking at H3.
-
Visual Logic: Assignment Workflow
Caption: Logic flow for distinguishing H1 from H3 using NOE constraints and HMBC validation.
Module 3: Conformational Analysis (The Twist Angle)
User Issue: "My carbon signals are broad, or the phenyl protons appear equivalent when they shouldn't be. Is the molecule rotating?"
Technical Diagnosis: The bond between C2 (naphthalene) and C1' (phenyl) allows rotation. However, steric hindrance (especially if substituents are at C1 or C3) creates a twisted dihedral angle.
-
Fast Rotation: Phenyl ortho protons (2', 6') are equivalent.
-
Restricted Rotation (Atropisomerism): Ortho protons become chemically non-equivalent (diastereotopic).
Troubleshooting Protocol:
Variable Temperature (VT) NMR
-
Experiment: Cool the sample to -40°C (in
or Acetone-d6). -
Observation: If the phenyl proton signal splits from 2H (integral) into two distinct 1H signals, you have "frozen" the rotation. This confirms a twisted conformation with a high barrier to rotation.
NOESY Constraints for Geometry
To estimate the twist angle (
-
Planar (
): Strong NOE between H1/H3 and Phenyl-ortho protons. Maximized conjugation (red-shifted UV-Vis). -
Perpendicular (
): Weak or NO NOE between H1/H3 and Phenyl-ortho protons. Shielding of H1 by the phenyl ring current may occur.
Module 4: Experimental Artifacts & Sample Prep
User Issue: "My peaks are broad even at room temperature, and the baseline is wavy."
Technical Diagnosis:
Polycyclic aromatic hydrocarbons (PAHs) are prone to
Self-Validating Check (Dilution Experiment):
-
Prepare a standard sample (e.g., 20 mg in 0.6 mL). Record 1H NMR.
-
Dilute by 50% (add 0.3 mL solvent). Record 1H NMR.
-
Analysis: If peaks shift significantly (>0.05 ppm) or sharpen, your initial concentration was too high, causing aggregation.
-
Recommendation: Run analytical NMR at <5 mg/mL for these systems.
-
References
-
Patil, R., et al. (2021).[2][3] "1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones." Heliyon, 7(1), e06044.[2] (Demonstrates assignment logic in substituted naphthalenes).
-
Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 20(3), 661-667. (Authoritative source for solvent impurity shifts and ASIS references).
-
ChemicalBook. (n.d.). "this compound 1H NMR Spectrum." (Reference standard for chemical shifts in CDCl3).
-
Edwards, D. J., et al. (2005).[4] "Fine-tuning of biaryl dihedral angles." Acta Crystallographica Section B, 61(3), 335-345.[4] (Structural basis for biaryl twist angles and steric effects).
-
Reich, H. J. (n.d.). "Solvent Effects in NMR." University of Wisconsin-Madison Chemistry. (Foundational theory on ASIS and benzene-d6 stacking models).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fine-tuning of biaryl dihedral angles: structural characterization of five homologous three-atom bridged biphenyls by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction time and temperature for 2-phenylnaphthalene synthesis
Technical Support Center: 2-Phenylnaphthalene Synthesis
Topic: Optimization of Reaction Time & Temperature for Suzuki-Miyaura Coupling Ticket ID: #PN-SYN-001 Support Level: Tier 3 (Senior Application Scientist)
Introduction: The Kinetic Balancing Act
Welcome to the technical support center. You are likely targeting This compound via the Suzuki-Miyaura cross-coupling of 2-bromonaphthalene and phenylboronic acid .
While this reaction is considered a "standard" biaryl coupling, the specific fusion of the naphthalene ring introduces electronic and steric nuances that distinguish it from simple biphenyl synthesis. The optimization of Time (
This guide synthesizes kinetic data with practical troubleshooting to ensure you isolate the target, not the byproduct.
Module 1: The Critical Parameters (Time & Temp)
The following matrix summarizes the impact of
Table 1: Kinetic Impact Matrix for this compound Synthesis
| Variable | Low Setting | High Setting | Scientific Rationale |
| Temperature | < 60°C Slow conversion. Risk of incomplete reaction even after 24h. | > 100°C Rapid conversion (<1h). High risk of Pd black precipitation and protodeboronation (yield loss). | Transmetallation is often the rate-determining step (RDS) and has a high energy barrier. Heat overcomes this but destabilizes the Pd-ligand complex. |
| Time | < 2 Hours Insufficient for full conversion unless | > 12 Hours Diminishing returns. Increased risk of oxidative homocoupling (Ph-Ph) if system is not strictly anaerobic. | Catalyst turnover number (TON) degrades over time. Extended heating of the product generally does not degrade this compound, but wastes resources. |
Module 2: Troubleshooting Guide (Q&A)
Q1: I see a black precipitate form within 30 minutes, and my conversion stalls at 60%. What happened?
Diagnosis: "Pd Black" Formation (Catalyst Decomposition). The Science: At temperatures above 90°C, or if the phosphine ligand concentration is too low, the active Pd(0) species agglomerates into inactive metallic palladium (Pd black). This halts the catalytic cycle immediately. Solution:
-
Lower Temperature: Reduce reaction temperature to 80°C .
-
Stabilize: If you must run hot, add 10-20 mol% of free ligand (e.g.,
) to shift the equilibrium back toward the active soluble species.
Q2: My LC-MS shows a significant peak for Benzene (or Biphenyl) and unreacted 2-bromonaphthalene. Why?
Diagnosis: Protodeboronation (Hydrolysis of Phenylboronic Acid). The Science: Phenylboronic acid is susceptible to hydrolysis under basic aqueous conditions, especially at high temperatures.[1] If the boronic acid degrades to benzene before it can transmetallate with the Palladium center, the reaction stalls because the nucleophile is gone. Solution:
-
Stoichiometry: Increase Phenylboronic acid equivalents from 1.1 to 1.5 eq .
-
Base Choice: Switch from strong bases (like
) to milder bases ( or ) to reduce the rate of hydrolytic deboronation.
Q3: I see a "homocoupling" impurity (Biphenyl). Is this temperature related?
Diagnosis: Oxidative Homocoupling. The Science: This is primarily an Oxygen issue, not a temperature issue, though heat accelerates it. Oxygen re-oxidizes Pd(0) to Pd(II) outside the cycle, promoting the coupling of two phenylboronic acid molecules. Solution:
-
Degas: Sparge solvents with Argon/Nitrogen for at least 20 minutes before adding the catalyst.
-
Visual Check: The reaction mixture should remain yellow/orange (for
). Darkening often indicates oxidation or decomposition.
Module 3: Standardized Protocol (The "Gold Standard")
Do not deviate from this baseline unless specific constraints require it. This protocol balances kinetics (80°C) with catalyst stability.
Reagents:
-
2-Bromonaphthalene (
equiv) -
Phenylboronic Acid (
equiv) -
Catalyst:
( mol%) -
Base:
( equiv, dissolved in min. water) -
Solvent: Toluene : Ethanol (
ratio)
Step-by-Step Workflow:
-
Solvent Prep: Mix Toluene and Ethanol. Sparge with Argon for 20 mins.
-
Charge Solids: Add 2-bromonaphthalene, Phenylboronic acid, and
to the reaction vessel under Argon flow. -
Add Liquids: Add the degassed solvent mixture via syringe.
-
Add Base: Add the aqueous
solution (degassed). -
Reaction: Heat to 80°C (internal temperature) with vigorous stirring.
-
Checkpoint: Monitor via TLC/HPLC at 2 hours .
-
Checkpoint: If SM remains, continue to 4 hours .
-
-
Workup: Cool to room temp. Dilute with water/EtOAc. Wash organic layer with brine. Dry over
.
Module 4: Visualization of the Kinetic Pathway
The following diagram illustrates the Catalytic Cycle, highlighting exactly where Temperature and Time exert their influence (positive and negative).
Caption: Figure 1. The Suzuki Catalytic Cycle.[2][3][4][5] Red dashed lines indicate failure modes accelerated by excessive Temperature and Time.
Module 5: Troubleshooting Decision Tree
Use this logic flow to determine your next experimental move.
Caption: Figure 2. Decision tree for diagnosing low yields in this compound synthesis.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Organic Syntheses. (2007).[5] Synthesis of Biaryls via Suzuki Cross-Coupling: General Protocol. Organic Syntheses, Coll.[6][7][8][9] Vol. 10, p.102. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[5][10] Accounts of Chemical Research, 41(11), 1461–1473. Link
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Selection of a suitable catalyst for 2-phenylnaphthalene synthesis
Topic: Catalyst Selection & Process Optimization for Biaryl Coupling Ticket ID: CHEM-SUP-2PN-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Introduction: The Target Architecture
You are targeting 2-phenylnaphthalene , a fundamental polycyclic aromatic hydrocarbon (PAH) used as a benchmark in organic electronics (OLEDs) and a scaffold in medicinal chemistry.
While Friedel-Crafts alkylation is possible, it often yields a mixture of 1- and 2-isomers due to kinetic vs. thermodynamic control issues. Suzuki-Miyaura Cross-Coupling is the industry standard for high-purity synthesis because it offers regiospecificity. The core challenge lies in balancing the oxidative addition of the electron-rich naphthalene ring with the stability of the catalyst.
Module 1: Catalyst Selection Matrix
Do not default to "whatever is on the shelf." Select your catalyst based on your specific purity requirements and scale.
| Catalyst System | Ligand Type | Recommended Use Case | Technical Rationale |
| Pd(PPh₃)₄ (Tetrakis) | Monodentate Phosphine | Standard Lab Scale (<5g) | The "Gold Standard" for aryl-aryl coupling. PPh₃ dissociates easily to form the active Pd(0) species, facilitating oxidative addition. However, it is air-sensitive and requires strict inert atmosphere [1]. |
| Pd(dppf)Cl₂ | Bidentate Ferrocenyl | Robust / Scale-Up | The large bite angle of the dppf ligand stabilizes the Pd center, preventing "palladium black" precipitation during long refluxes. Excellent for reactions requiring higher temperatures (>80°C) [2]. |
| XPhos Pd G2 | Dialkylbiaryl Phosphine | Difficult Substrates | If you observe low conversion. The bulky, electron-rich XPhos ligand accelerates oxidative addition into the naphthyl bromide bond, which can be sluggish due to the fused ring system [3]. |
| Pd/C (10%) | Heterogeneous | Green / Industrial | For ligand-free conditions. Requires higher temperatures but allows for catalyst filtration and recycling. Lower single-pass yield but higher atom economy [4]. |
Module 2: The Mechanism (Visualized)
Understanding the failure points requires visualizing the catalytic cycle. The diagram below illustrates the path from reagents to this compound.
Figure 1: The catalytic cycle for Suzuki-Miyaura coupling. Note that Transmetallation is often the bottleneck if the boronic acid is not properly activated by the base.
Module 3: Troubleshooting & FAQs
This section addresses specific failure modes reported by users synthesizing naphthalene derivatives.
Q1: My reaction turns black immediately, and yield is <20%. What happened?
Diagnosis: "Palladium Black" precipitation. The Science: The active Pd(0) species is unstable and has aggregated into non-catalytic metal clusters. This happens if the phosphine ligands oxidize (due to air exposure) or dissociate too fast. Solution:
-
Switch Catalyst: Move from Pd(PPh₃)₄ to Pd(dppf)Cl₂ . The bidentate ligand holds the metal more tightly.
-
Degas Solvents: Oxygen is the enemy. Sparge your solvent (Toluene/Ethanol mix) with Argon for 20 minutes before adding the catalyst [5].
Q2: I am seeing a significant amount of Biphenyl (Homocoupling) instead of this compound.
Diagnosis: Oxidative Homocoupling of the Boronic Acid. The Science: In the presence of oxygen, phenylboronic acid can couple with itself. This consumes your reagent, leaving the 2-bromonaphthalene unreacted. Solution:
-
Stoichiometry: Increase Phenylboronic acid to 1.5 equivalents .
-
Base Selection: Switch from stronger bases (Na₂CO₃) to milder bases like K₃PO₄ or KF (anhydrous), which suppress homocoupling side reactions [6].
Q3: The starting material (2-Bromonaphthalene) is disappearing, but I'm getting Naphthalene (Dehalogenation).
Diagnosis: Hydrodehalogenation. The Science: The Pd-Ar intermediate is capturing a hydride (H⁻) source—often from the solvent (ethanol) or the base—instead of the phenyl group.[1] Solution:
-
Solvent Swap: Reduce the alcohol content. Use a DMF/Water (9:1) or Toluene/Water (4:1) mixture instead of Ethanol.
-
Temperature: Lower the reaction temperature from reflux to 60°C to reduce the kinetics of the hydride transfer side-reaction.
Module 4: Validated Experimental Protocol
Protocol ID: SUZUKI-2PN-STD Scale: 1.0 mmol (Adaptable)
Reagents:
-
2-Bromonaphthalene (1.0 equiv, 207 mg)
-
Phenylboronic Acid (1.2 equiv, 146 mg)
-
Catalyst: Pd(PPh₃)₄ (3 mol%, 35 mg) OR Pd(dppf)Cl₂ (3 mol%)
-
Base: Na₂CO₃ (2.0 equiv, 212 mg) dissolved in min. water.
-
Solvent: Toluene : Ethanol : Water (4:1:1 ratio, 10 mL total).
Workflow:
-
Inert Setup: Flame-dry a 25mL round-bottom flask (RBF) or Schlenk tube. Cool under Argon flow.
-
Solvent Prep: In a separate vessel, mix Toluene, Ethanol, and Water. Sparge with Argon for 15 mins.
-
Solids Addition: Add 2-Bromonaphthalene, Phenylboronic acid, and the Catalyst to the RBF.
-
Critical: Add catalyst last to minimize air exposure.
-
-
Liquid Addition: Syringe in the degassed solvent mixture.
-
Reaction: Heat to 80°C with vigorous stirring for 4–6 hours.
-
Checkpoint: Monitor via TLC (Hexane eluent). Product Rf ≈ 0.4; Starting material Rf ≈ 0.6.
-
-
Workup:
-
Purification: Recrystallize from hot Ethanol or Methanol.
-
Note: this compound crystallizes as white plates (MP: 101–102°C).
-
Troubleshooting Logic Flow
Figure 2: Diagnostic flowchart for post-reaction analysis.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Yoneda Labs. (n.d.). Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs Technical Resources. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[3] Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Link
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Department of Chemistry. Link
-
Kondolff, I., et al. (2004).[3] Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides.[3] Tetrahedron, 60(17), 3813-3818. Link
Sources
How to avoid the formation of isomers during 2-phenylnaphthalene synthesis
Ticket Subject: Prevention of Regioisomeric Mixtures (1- vs. 2-Phenylnaphthalene) Status: Open Assigned Specialist: Senior Application Scientist[1]
Diagnostic & Triage
User Advisory: The formation of isomers in naphthalene synthesis is primarily a battle between Kinetic Control (favoring the
Please identify your current workflow using the decision matrix below to jump to the relevant troubleshooting module.
Figure 1: Diagnostic workflow for identifying the root cause of isomer formation based on synthetic methodology.
Module A: The Suzuki-Miyaura Protocol (High Fidelity)
Context: This is the "Gold Standard" for regiocontrol. In this pathway, the regiochemistry is pre-installed . If you are seeing isomers here, it is rarely a mechanistic failure of the reaction itself, but rather a supply chain or stability issue.
The Core Logic
The Suzuki coupling of 2-bromonaphthalene with phenylboronic acid relies on the oxidative addition of Palladium into the C-Br bond. Because the C-Br bond is fixed at the C2 position, the Pd cannot migrate to the C1 position under standard conditions.
Troubleshooting Steps
1. Starting Material Validation (The 99% Rule)
-
Issue: Commercial "2-bromonaphthalene" often contains 0.5%–2.0% of 1-bromonaphthalene as an impurity due to the bromination process (which kinetically favors the 1-position).[1]
-
Fix: Run a GC-MS on your starting bromide before the reaction.[1] If 1-bromonaphthalene is present, it will couple to form 1-phenylnaphthalene.[1]
-
Purification: Recrystallize 2-bromonaphthalene from ethanol/water to remove the 1-isomer before coupling.
2. Ligand Selection to Prevent "Ring Walking"
-
Mechanism: In rare cases with very bulky, electron-rich phosphines, Pd can undergo "ring walking" (isomerization) along the pi-system, though this is less common in naphthalene than in alkyl chains.
-
Protocol: Use standard, robust catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄ . Avoid experimental "chain-walking" catalysts unless necessary.[1]
Validated Protocol (Suzuki)
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) | Bidentate ligand prevents isomerization and stabilizes Pd(0).[1] |
| Base | K₂CO₃ (2.0 equiv) | Standard activation of boronic acid. |
| Solvent | Toluene/Water (4:1) | Biphasic system promotes clean separation.[1] |
| Temp | 80–100 °C | Sufficient for coupling; avoids thermal decomposition.[1] |
Module B: Direct C-H Arylation (Advanced Control)
Context: You are attempting to react unfunctionalized naphthalene directly with a phenyl donor. This is the most difficult route because the C1 (alpha) position is kinetically favored.
The Mechanistic Conflict
-
Kinetic Control (C1/Alpha): The transition state for electrophilic attack at C1 is stabilized by resonance structures that preserve the aromaticity of the second ring (Benzenoid sextet).
-
Thermodynamic Control (C2/Beta): The C2 position is less sterically hindered (no peri-interaction with the C8 proton), but the activation energy to get there is higher.
Troubleshooting Steps
1. Steric Blocking Strategy
-
Concept: Use a catalyst with extremely bulky ligands that physically cannot fit into the C1 "pocket" due to the peri-hydrogen at C8.
-
Recommendation: Switch to Ruthenium or Iridium catalysts with bulky phosphine or NHC ligands.[1]
-
Reference Insight: Recent work suggests Ru-catalyzed C-H activation can be tuned for C2 selectivity using steric bulk, though C1 remains dominant in simple Pd systems [1, 2].[1]
2. The Blocking Group Tactic
-
If pure C2 is required via C-H activation, consider installing a removable blocking group (e.g., silyl) at C1, arylate at C2, then desilylate. This is often more efficient than separating isomers later.[1]
Module C: Acid-Catalyzed Synthesis (Friedel-Crafts)
Context: Synthesis via tetralone dehydrogenation or direct Friedel-Crafts alkylation/acylation.[1]
The Thermodynamic Solution
In acid-catalyzed reactions (e.g., using Zeolites or AlCl₃), the reaction is often reversible.
-
High Temp (>150°C): Yields 2-isomer (Thermodynamic product).[1]
Why? The 1-isomer suffers from steric clash between the phenyl ring and the proton at C8 (peri-interaction). Given enough thermal energy and a reversible acid catalyst, the phenyl group will migrate to the 2-position to relieve this strain [3].
Figure 2: Energy landscape showing why high temperature and reversibility favor the 2-phenyl isomer.[3]
Module D: Verification & Purification
User Advisory: Never assume regiopurity based on TLC alone.[1] The isomers have very similar Rf values.
Analytical Differentiation
| Property | 1-Phenylnaphthalene | This compound |
| Melting Point | Liquid/Low melt (~45°C) | Solid (103–104°C) |
| H-NMR (Key Signal) | Shielded protons due to twist.[1][4] | Distinct singlet at C1 (~8.0 ppm).[1] |
| Fluorescence | Blue-shifted (twisted pi-system).[1] | Red-shifted (planar conjugation). |
Purification Protocol
If you have a mixture (e.g., 90:10 ratio):
-
Crystallization: Dissolve the mixture in hot ethanol or methanol.
-
Cooling: this compound is significantly less soluble and will crystallize out first.[1]
-
Filtration: The mother liquor will retain the 1-phenylnaphthalene (which is often an oil or low-melting solid).[1]
Frequently Asked Questions (FAQ)
Q: Can I convert 1-phenylnaphthalene into this compound? A: Yes, under harsh conditions.[1] Heating 1-phenylnaphthalene with a strong Lewis acid (like AlCl₃) or a zeolite catalyst at temperatures >160°C can induce isomerization to the thermodynamic 2-isomer.[1] However, this often leads to side reactions (tars). It is better to prevent the 1-isomer during synthesis.[1]
Q: Why does my Suzuki coupling show a small amount of 1-isomer? A: Check your 2-bromonaphthalene supplier. Purity varies by grade. "98%" purity often means the other 2% is the 1-bromo isomer. Recrystallize your starting material.[1]
Q: Is direct arylation scalable for the 2-isomer? A: Generally, no. For scale-up, the Suzuki route (Module A) is preferred because the cost of separating isomers in the Direct Arylation route usually exceeds the cost of the brominated starting material.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] [1]
-
Huang, M. G., et al. (2024).[5] Ruthenium-catalyzed three-component tandem remote C–H functionalization of naphthalenes. Chemical Science, 16, 1957-1965.[1][6]
-
Olah, G. A., et al. (1978). Aromatic Substitution. XXXVII. Friedel-Crafts Isopropylation of Naphthalene.[1] Journal of Organic Chemistry, 43(25), 4835-4838. (Demonstrates thermodynamic control principles in naphthalene alkylation). [1]
-
PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine. [1]
Sources
- 1. This compound | C16H12 | CID 11934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. brainly.in [brainly.in]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 2-Phenylnaphthalene Purification
Status: Online | Agent: Senior Application Scientist | Ticket System: Active[1]
Welcome to the Purification Support Hub.
You have reached the Tier 3 Technical Support for Polycyclic Aromatic Hydrocarbons (PAH) synthesis. Below you will find resolved support tickets regarding the isolation of 2-phenylnaphthalene (2-PN) from its starting material, 2-bromonaphthalene (2-BN) .
System Overview:
-
Target Molecule: this compound (
)[1] -
Primary Contaminant: 2-Bromonaphthalene (Starting Material)[1]
-
Critical Physical Property Delta: Melting Point Differential (
)[1]
Ticket #101: Bulk Purification (The "Quick Fix")
User Issue: "I synthesized this compound via Suzuki coupling. NMR shows about 10% unreacted 2-bromonaphthalene.[1] How do I clean this up without running a massive column?"
Resolution Protocol: The most efficient separation method relies on the significant melting point difference between the product and the starting material.
Because the impurity melts at a much lower temperature and disrupts the crystal lattice of the planar product, recrystallization from Ethanol (EtOH) is the gold standard for bulk purification.
Step-by-Step Protocol:
-
Solvent Choice: Use 95% Ethanol or anhydrous Ethanol. 2-PN has a steep solubility curve in EtOH (low solubility at RT, high at boiling).[1]
-
Dissolution:
-
Place crude solid in an Erlenmeyer flask.
-
Add boiling EtOH slowly.
-
Crucial Step: If the solution is colored (yellow/brown) due to Palladium catalyst residues, add activated charcoal, boil for 2 mins, and filter hot through Celite.
-
-
Crystallization:
-
Allow the flask to cool to room temperature slowly (wrap in foil/towel to insulate).
-
Once ambient, move to an ice bath (
).[1]
-
-
Filtration:
Data Summary: Solubility Profile
| Compound | Ethanol (Hot) | Ethanol (Cold) | Hexanes |
|---|---|---|---|
| This compound | High | Low (Crystallizes) | Moderate |
| 2-Bromonaphthalene | Very High | Moderate/High | High |[1]
Ticket #102: Difficult Separation (The "Deep Clean")
User Issue: "Recrystallization didn't work perfectly. I still see a small impurity spot on TLC just above/below my product. My yield is also low."
Resolution Protocol: If the starting material concentration is high (>20%), it can prevent the product from crystallizing (eutectic inhibition). You must switch to Flash Column Chromatography .
Chromatography Setup:
-
Stationary Phase: Silica Gel (SiO2), 40–63 µm.[1]
-
Mobile Phase: 100% Hexanes (or Petroleum Ether).
-
Note: Both compounds are non-polar. Adding Ethyl Acetate (EtOAc) will likely cause them to co-elute. Keep the system non-polar.
-
-
Rf Values (approximate in 100% Hexane):
Visualization (DOT Diagram): Purification Decision Tree
Figure 1: Decision matrix for selecting the appropriate purification workflow based on impurity load.
Ticket #103: Electronic Grade Purity (The "Ultra-Pure")
User Issue: "I am using this material for OLED device fabrication. 99% purity isn't enough. I need 99.99%."
Resolution Protocol: For organic electronics, even trace solvent or silica residues are fatal.[1] You must use Vacuum Sublimation .
Protocol:
-
Equipment: Gradient sublimation train (glass tube with heating zones).
-
Conditions:
-
Pressure: High vacuum (<
Torr is ideal, but < 0.1 Torr works).[1] -
Temperature: Heat the source zone to ~130–150 °C (below melting point of 2-PN, but high enough to sublime).
-
-
Mechanism:
Troubleshooting & FAQ
Q: My product is "oiling out" during recrystallization instead of forming crystals. Why? A: This usually happens if the solution is too concentrated or cooled too quickly. The impurity (2-BN) lowers the melting point of the mixture.
-
Fix: Re-heat to dissolve the oil. Add slightly more Ethanol (10-20% volume).[1] Scratch the glass with a rod to induce nucleation or add a seed crystal of pure 2-PN if available.
Q: The product has a persistent yellow tint. A: This is likely Triphenylphosphine Oxide (TPPO) or Palladium contaminants from the Suzuki coupling.
-
Fix: If charcoal filtration failed, perform a "plug filtration."[1] Dissolve the solid in minimal Dichloromethane (DCM), pass it through a short pad of silica gel, and wash with Hexanes.[1] The non-polar 2-PN elutes; the polar Pd/TPPO stays on the silica.
Q: Can I use water as a co-solvent? A: Yes. An Ethanol/Water system is effective. Dissolve in hot Ethanol, then add hot water dropwise until slight turbidity appears. Cool slowly. This increases yield but risks trapping more impurities if done too fast [4].
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11646, this compound.[1] Retrieved from [Link]
-
Santos, L. M., et al. (2012).[1] Phenylnaphthalenes: Sublimation equilibrium, conjugation, and aromatic interactions.[1] J. Phys. Chem. A. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling - General Procedures. Retrieved from [Link]
Sources
Validation & Comparative
Validating the Purity of 2-Phenylnaphthalene by qNMR: A Benchmarking Guide
Executive Summary
In the synthesis of organic semiconductors and OLED materials, 2-phenylnaphthalene serves as a critical intermediate. Its purity directly impacts charge carrier mobility and device stability.[1] While chromatography (GC/HPLC) and thermal analysis (DSC) are traditional purity assessments, they rely heavily on reference standards or idealized thermal behavior.
This guide establishes Quantitative Nuclear Magnetic Resonance (qNMR) as the superior primary reference method for this compound validation. Unlike chromatography, qNMR provides absolute quantification without requiring a certified reference material (CRM) of the analyte itself, relying instead on the fundamental physics of nuclear spin.
Part 1: Technical Context & Methodology Comparison[2][3]
Why Purity Matters for this compound
This compound is a polycyclic aromatic hydrocarbon (PAH) often synthesized via Suzuki coupling or oxidative photocyclization.[1] Common impurities include:
-
Unreacted precursors: Phenylboronic acid, bromonaphthalene.[1]
-
Isomers: 1-phenylnaphthalene (difficult to separate by flash chromatography).[1]
-
Inorganic residues: Palladium catalysts (paramagnetic, can broaden NMR lines).[1]
Methodology Benchmarking
The following table contrasts qNMR with industry-standard alternatives.
| Feature | 1H qNMR | GC-FID / GC-MS | HPLC-UV/FLD | DSC (Differential Scanning Calorimetry) |
| Principle | Molar ratio of nuclei (Absolute) | Separation & Ionization/Combustion | Separation & Absorption/Fluorescence | Melting point depression (Van't Hoff) |
| Reference Standard | Not Required (Any suitable IS works) | Required (Response factors vary) | Required (Extinction coefficients vary) | Not Required |
| Accuracy | High (<1% uncertainty) | Medium (Dependent on calibration) | Medium (Dependent on calibration) | Low (Fails with solid solutions/isomers) |
| Specificity | Structural ID + Purity in one shot | Retention time only | Retention time only | Global purity only (no ID) |
| Weakness | Sensitivity (Requires ~10mg) | Volatility requirement | Solvent waste, "invisible" impurities | Decomposition during melting |
Analyst Insight: DSC often overestimates purity for PAHs because isomers like 1-phenylnaphthalene may form solid solutions that do not significantly depress the melting point.[1] qNMR resolves these structural isomers distinctly.
Part 2: The qNMR Protocol (Self-Validating System)
This protocol is designed to be self-validating . By running a T1 relaxation experiment and checking signal stability, the operator ensures the data is physically reliable before calculation.
Reagents & Internal Standard Selection
-
Analyte: this compound (approx. 10-15 mg).[1]
-
Solvent: CDCl₃ (99.8% D) + 0.03% TMS (optional for shift referencing).[1]
-
Internal Standard (IS): Dimethyl Sulfone (DMSO₂) or 1,3,5-Trimethoxybenzene .[1]
-
Why? The aromatic region of this compound is crowded (7.3 – 8.2 ppm). We need an IS with a sharp singlet in a silent region.
-
Recommendation:Dimethyl Sulfone (Singlet at δ ~3.0 ppm in CDCl₃).[1] It is stable, non-hygroscopic, and does not overlap with the aromatic protons.
-
Sample Preparation (Gravimetric Precision)
Precision weighing is the largest source of error in qNMR.
-
Equilibrate sample and IS to room temperature.[1]
-
Weigh ~10 mg of Internal Standard directly into the NMR tube or a tared vial (record to 0.001 mg).[1]
-
Weigh ~15 mg of This compound into the same vessel (record to 0.001 mg).
-
Dissolve completely in 0.6 mL CDCl₃.
-
Critical Check: Ensure no undissolved solids remain.[1] Sonicate if necessary.[1]
Acquisition Parameters (The "q" in qNMR)
Standard 1H parameters are insufficient. Use these specific settings to ensure >99.9% magnetization recovery.
-
Pulse Angle: 90° (maximize signal).
-
Spectral Width: -2 ppm to 12 ppm (ensure baseline covers all signals).
-
Relaxation Delay (d1): 30 seconds .
-
Number of Scans (ns): 16 or 32 (to achieve S/N > 300:1 for the target peaks).
-
Acquisition Time (aq): > 3 seconds (to avoid truncation artifacts).
Signal Selection & Processing[1]
-
Phasing: Manual phasing is required.[1] Autophase often distorts the baseline.[1]
-
Baseline Correction: Apply a polynomial baseline correction (e.g., Bernstein polynomial) to ensure the integral regions start and end at zero intensity.
-
Integration Targets:
-
IS (Dimethyl Sulfone): Singlet at 3.0 ppm (Integral = 6H).[1]
-
Analyte (this compound): The singlet at δ 8.08 ppm (H-1 position).
-
Part 3: Visualization of the Workflow
The following diagram illustrates the logical flow of the qNMR validation process, highlighting the "Go/No-Go" decision points that ensure data integrity.
Figure 1: Decision-tree workflow for qNMR validation. Note the critical feedback loops for S/N ratio and Signal Overlap, preventing the calculation of invalid data.
Part 4: Data Analysis & Calculation
Once the integrals are obtained, calculate the purity using the fundamental qNMR equation.
The Equation
Where:
- : Integrated area (Signal intensity).[1][2][3]
- : Number of protons contributing to the signal (Sample H-1 = 1; DMSO₂ = 6).
- : Molecular Weight (this compound = 204.27 g/mol ; DMSO₂ = 94.13 g/mol ).[1]
- : Mass weighed (mg).
- : Purity (as a decimal, e.g., 0.998).[1]
Example Calculation
-
Mass Sample (
): 15.20 mg -
Mass IS (
): 10.10 mg -
Purity IS (
): 99.9% (TraceCERT® or similar) -
Integral Sample (
): 1.000 (calibrated to 1H) -
Integral IS (
): 8.950 (should be ~9.0 for equimolar, but depends on mass)
Interpretation
A result of 96.5% indicates significant impurities.[1] If GC-MS showed "99.5% area," the discrepancy is likely due to:
-
Inorganic salts (invisible to GC).[1]
-
Solvent residues (check NMR for water/hexane peaks).
-
Broadened polymer/oligomer peaks (invisible to GC, visible as baseline hump in NMR).
References
-
BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR."[1] BIPM Metrology Guidelines. Available at: [Link]
-
Mahajan, S., & Singh, I. P. (2013).[1][4] "Determining and reporting purity of organic molecules: why qNMR." Magnetic Resonance in Chemistry, 51(2), 76-81.[1][4] Available at: [Link]
-
ICH (International Council for Harmonisation). "Validation of Analytical Procedures: Text and Methodology Q2(R2)." ICH Guidelines. Available at: [Link]
-
PubChem. "this compound Compound Summary."[1] National Library of Medicine.[1] Available at: [Link]
Sources
2-Phenylnaphthalene: The Strategic Certified Reference Material for High-Fidelity PAH Analysis
[1]
Executive Summary
In the precise realm of organic trace analysis—specifically for Polycyclic Aromatic Hydrocarbons (PAHs)—2-Phenylnaphthalene (2-PN) serves a critical function that extends beyond simple calibration.[1] While deuterated isotopologues are the gold standard for mass spectrometry normalization, 2-PN has emerged as a premier Internal Standard (IS) and Surrogate Recovery Standard for environmental and pharmaceutical matrices.[2]
Its structural isomerism (distinct from the naturally more abundant 1-phenylnaphthalene), high thermal stability, and lack of natural occurrence in most environmental samples make it an ideal "blank slate" marker for validating extraction efficiency and retention time locking.[2] This guide dissects the physicochemical advantages of 2-PN and provides a validated workflow for its deployment in GC-MS analysis.[1]
Part 1: Technical Profile & Comparative Advantage[2]
Physicochemical Properties: The Isomer Advantage
The utility of 2-PN is rooted in its physical state and stability compared to its isomer, 1-Phenylnaphthalene (1-PN).
| Feature | This compound | 1-Phenylnaphthalene | Analytical Implication |
| CAS Number | 612-94-2 | 605-02-7 | Distinct identities for regulatory tracking.[1] |
| Physical State (25°C) | Solid (Crystalline) | Liquid / Low-melt Solid | Handling: 2-PN is easier to weigh gravimetrically for primary standard preparation without syringe/density errors.[1][3] |
| Melting Point | 101–105 °C | ~45 °C (often supercooled liquid) | Stability: 2-PN resists sublimation/degradation during solvent evaporation steps better than lower-melting congeners.[1][3] |
| Boiling Point | 357–358 °C | 324–325 °C | GC Elution: 2-PN elutes later than 1-PN, placing it in a cleaner chromatographic window often free of lighter PAH interferences.[1][2] |
| Fluorescence | Distinct vibronic structure | Higher quantum yield (solution) | 2-PN provides unique spectral fingerprints for HPLC-FLD confirmation.[1][3] |
Chromatographic Selectivity (The "Shape" Factor)
The separation of 2-PN from 1-PN and other PAHs is driven by Shape Selectivity .
-
This compound possesses a linear, "plate-like" geometry (high length-to-breadth ratio).[1][2] This allows it to interact more strongly with the ordered stationary phases of high-density C18 (LC) or phenyl-arylene (GC) columns.[1]
-
1-Phenylnaphthalene is sterically twisted due to the peri-hydrogen interaction, creating a "globular" shape that elutes earlier.[1]
Why this matters: In complex matrices (e.g., crude oil, sediment), the "late-eluting" window of 2-PN often sits in a quiet baseline region, unlike the crowded early-eluting region where 1-PN might co-elute with alkyl-naphthalenes.[2]
Part 2: Analytical Performance & Alternatives
Comparison with Alternative Standards
| Alternative | Pros | Cons | Verdict for 2-PN |
| Deuterated PAHs (e.g., Naphthalene-d8) | Perfect MS ionization mimic; identical retention time to analyte.[1] | Expensive; subject to H/D exchange in acidic matrices; isobaric interference in low-res MS.[1][3] | 2-PN is superior as a Surrogate for extraction monitoring because it separates chromatographically, proving the entire system (column + detector) is working, not just the MS source.[2] |
| 1-Phenylnaphthalene | Chemically similar.[1][3][4] | Liquid state makes gravimetric standard prep difficult; co-elutes with common interferences. | 2-PN is the robust choice for routine QC due to solid-state stability and cleaner elution profile.[1] |
| Biphenyl | Cheap, stable.[1][2][3] | Too volatile; elutes too early (solvent tail interference).[1][3] | 2-PN is preferred for mid-to-high boiling point PAH analysis (3-5 rings).[1] |
Part 3: Validated Experimental Protocol (GC-MS)
Objective: Use this compound as a Surrogate Standard to validate the extraction of PAHs from soil/sediment samples (EPA Method 8270E equivalent).
Reagents & Standards
-
Primary Stock: Weigh 10.0 mg this compound (CRM Grade, >99.5%) into a 10 mL volumetric flask. Dilute to volume with Dichloromethane (DCM).[1][3] (Conc: 1000 µg/mL).[1][3]
-
Spiking Solution: Dilute Stock 1:10 in Acetone to yield 100 µg/mL.
Workflow Methodology
Step 1: Sample Preparation & Spiking
-
Weigh 10 g of homogenized sediment into a Soxhlet thimble.
-
CRITICAL: Spike 100 µL of the 2-PN Spiking Solution directly onto the sample matrix before adding solvent. This sets the theoretical recovery target at 100%.[1][3]
-
Add surrogate mix (if using deuterated standards for quantification).
Step 2: Extraction
-
Extract with 1:1 Acetone:Hexane for 16 hours (Soxhlet) or 15 mins (ASE - Accelerated Solvent Extraction at 100°C, 1500 psi).
-
The 2-PN is now subjected to the same thermal and chemical stress as the target analytes.[1]
Step 3: Cleanup & Concentration [2][3][5]
-
Concentrate extract to 5 mL using a Kuderna-Danish (K-D) concentrator or Nitrogen Evaporator.
-
Note: 2-PN's high boiling point (358°C) prevents loss during this step, unlike Naphthalene-d8 which can be lost if evaporated to dryness.[1][2][3]
Step 4: GC-MS Analysis
-
Column: 30m x 0.25mm, 0.25µm 5%-Phenyl-methylpolysiloxane (e.g., DB-5ms).
-
Inlet: 280°C, Splitless.
-
Oven: 40°C (1 min) -> 10°C/min -> 320°C (hold 5 min).
-
Detection (SIM Mode): Monitor m/z 204 (Molecular Ion) and m/z 203 (M-H).
-
Retention Time: Expect elution between Pyrene and Chrysene (approx. 25-30 min depending on flow).[1][3]
Data Interpretation
Calculate Recovery (%R):
Part 4: Visualization of Workflows
Diagram 1: The Surrogate Logic Flow
This diagram illustrates where 2-PN enters the workflow to validate the "Black Box" of extraction and cleanup.
Caption: Workflow demonstrating the insertion of this compound as a quality control surrogate to monitor extraction efficiency.
Diagram 2: Chromatographic Selectivity Mechanism
Visualizing why 2-PN separates from its isomer 1-PN on a standard GC column.
Caption: Shape selectivity mechanism: 2-PN's linear structure induces stronger retention, preventing co-elution with early isobaric interferences.[1]
References
-
National Institute of Standards and Technology (NIST). (2014).[1][3] Thermodynamic properties of 1-phenylnaphthalene and this compound. Journal of Chemical Thermodynamics. Link
-
AccuStandard. (2024). Certified Reference Materials for this compound (CAS 612-94-2).[1][6] AccuStandard Catalog. Link
-
PubChem. (2025).[1][3] this compound Compound Summary. National Library of Medicine.[1][3] Link
-
TCI Chemicals. (2024).[1][3] Product Specification: this compound.[1][3][4][6] TCI America.[1][2][3] Link[3]
-
Sigma-Aldrich. (2024).[1][3] Analytical Standards for PAH Analysis. Merck KGaA.[1][2][3][7] Link[3]
Sources
- 1. This compound | C16H12 | CID 11934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS [discover.restek.com]
- 3. shimadzu.com [shimadzu.com]
- 4. This compound | 612-94-2 [chemicalbook.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. accustandard.com [accustandard.com]
- 7. 2-フェニルフェノール PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
Cross-Validation of HPLC and GC-MS for 2-Phenylnaphthalene Purity
This guide provides a technical framework for the orthogonal purity analysis of 2-phenylnaphthalene (CAS: 612-94-2), a critical organic semiconductor intermediate. It addresses the limitations of relying on a single analytical technique by establishing a cross-validation protocol using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Executive Summary: The Necessity of Orthogonality
In the synthesis of this compound (2-PN), typically via Suzuki-Miyaura coupling, purity assessment is prone to "blind spots" when using a single method.
-
HPLC-UV often misses non-chromophoric impurities (e.g., inorganic salts from the catalyst system) or highly volatile solvents.
-
GC-MS fails to detect non-volatile precursors (e.g., boronic acids) or thermally unstable oxidation byproducts.[1]
The Solution: A cross-validation workflow where HPLC acts as the "Quantifier" for non-volatiles and isomers, while GC-MS acts as the "Identifier" for volatiles and structural confirmation.
Physicochemical Context & Separation Logic[2][3]
The separation logic relies on the structural differences between this compound and its likely impurities, particularly its isomer, 1-phenylnaphthalene.
| Feature | This compound (2-PN) | 1-Phenylnaphthalene (1-PN) | Analytical Implication |
| Structure | Linear, Planar | Twisted, Globular (Steric hindrance) | HPLC: 2-PN interacts more strongly with C18 phases (longer retention).[1] |
| Boiling Point | ~345°C | ~325°C | GC: 1-PN elutes before 2-PN due to higher volatility.[1] |
| Conjugation | Extended | Interrupted | UV: 2-PN has a distinct, red-shifted max absorbance compared to 1-PN.[1] |
Method A: HPLC-UV/DAD (The Quantifier)
Role: Primary purity assignment, isomer resolution, and detection of non-volatile synthesis byproducts.
Protocol Parameters
-
Instrument: HPLC with Diode Array Detector (DAD).
-
Column: C18 (Octadecylsilane), 150 mm x 4.6 mm, 3.5 µm or 5 µm particle size (e.g., Kinetex or Zorbax).
-
Expert Insight: Use a high-carbon-load C18 column to maximize "shape selectivity," which is crucial for separating the planar 2-PN from the twisted 1-PN isomer.[1]
-
-
Mobile Phase: Isocratic Acetonitrile (ACN) : Water (80:20 v/v).[1]
-
Detection: UV at 254 nm (primary) and 210-400 nm scan (for peak purity).[1]
-
Temperature: 30°C (Controlled temperature is vital for reproducible retention times of PAHs).[1]
Limitations
HPLC-UV assumes all impurities absorb at the selected wavelength.[1] It is blind to residual aliphatic solvents (e.g., hexanes) or inorganic salts (e.g., potassium phosphate from Suzuki coupling).
Method B: GC-MS (The Qualifier)
Role: Identification of unknown peaks, detection of volatile impurities, and confirmation of mass balance.
Protocol Parameters
-
Instrument: GC coupled with Single Quadrupole Mass Spectrometer.[1]
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), 30 m x 0.25 mm, 0.25 µm film.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]
-
Inlet: Split mode (20:1 or 50:1) at 280°C.
-
Expert Insight: A high split ratio prevents column overload, which can cause peak fronting and mask closely eluting impurities.[1]
-
-
Temperature Program:
-
Hold 80°C for 1 min (Solvent delay).
-
Ramp 20°C/min to 300°C.
-
Hold 300°C for 5 min.
-
-
MS Source: Electron Ionization (EI) at 70 eV.[1] Scan range 50–500 m/z.[1]
Limitations
GC-MS cannot analyze thermally labile compounds or non-volatiles (e.g., phenylboronic acid residues often dehydrate to boroxines in the inlet, creating ghost peaks).
Comparative Analysis & Cross-Validation Workflow
The following diagram illustrates the decision matrix for assigning final purity.
Caption: Decision tree for reconciling purity data from HPLC and GC-MS.
Resolving Discrepancies
-
Scenario: HPLC > 99%, GC-MS = 95%
-
Scenario: GC-MS > 99%, HPLC = 95%
-
Cause: Non-volatile impurities (e.g., oligomers, boronic acids) are retained on the HPLC column but do not volatilize in GC (or stay in the liner).
-
Action: Use HPLC purity; inspect GC liner for charring.[1]
-
Experimental Data Summary (Representative)
The table below summarizes the expected retention behavior of 2-PN and common Suzuki coupling impurities.
| Analyte | Retention Time (HPLC) | Retention Time (GC) | Detection Note |
| This compound | ~8.5 min | ~14.2 min | Parent peak.[1] |
| 1-Phenylnaphthalene | ~7.8 min | ~13.8 min | Elutes earlier in both due to shape/boiling point.[1] |
| Naphthalene | ~3.2 min | ~5.5 min | Starting material byproduct.[1] |
| Biphenyl | ~4.5 min | ~8.1 min | Homocoupling impurity.[1] |
| Phenylboronic Acid | ~1.5 min (Void) | Not Detected | Decomposes/Non-volatile.[1] Only seen in HPLC.[1] |
Visualizing Separation Mechanisms
To understand why these methods differ, we visualize the separation forces.
Caption: Orthogonal separation mechanisms: HPLC leverages shape/polarity; GC leverages volatility.
References
-
National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum of this compound (CAS 612-94-2).[1][3] NIST Chemistry WebBook.[1] [Link]
-
Sander, L. C., & Wise, S. A. (1998).[1] Polycyclic Aromatic Hydrocarbon Structure Index. NIST Special Publication 922.[1] [Link]
-
PubChem. (2024).[1] this compound Compound Summary. National Center for Biotechnology Information.[1] [Link]
-
Agilent Technologies. (2020).[1] Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by GC/MS. Application Note. [Link]
-
Phenomenex. (2023).[1] HPLC Separation of Polycyclic Aromatic Hydrocarbons (PAHs) on Kinetex C18.[1][2][4] Application Guide.[1] [Link]
Sources
Comparative Guide: Photophysical Properties of 2-Phenylnaphthalene Derivatives
Executive Summary
2-Phenylnaphthalene (2-PN) represents a critical scaffold in organic optoelectronics, serving as a bridge between simple polycyclic aromatic hydrocarbons (PAHs) and complex conjugated systems used in OLEDs and organic scintillators. Unlike the rigid planar structure of naphthalene, 2-PN possesses a rotatable phenyl ring at the 2-position, introducing conformational flexibility that dictates its photophysics.
This guide objectively compares the photophysical performance of 2-PN and its derivatives. It highlights how steric restriction and electronic substitution modulate the competition between radiative decay (fluorescence) and non-radiative torsional relaxation.
Key Findings
-
Conformational Control: The rotation of the phenyl ring is the primary non-radiative decay channel. Restricting this rotation (e.g., via solid-state packing or bulky substituents) significantly enhances Quantum Yield (
). -
Electronic Tuning: Electron-donating groups (EDGs) like methoxy induce bathochromic shifts with minimal solvatochromism. Electron-withdrawing groups (EWGs) like cyano induce Intramolecular Charge Transfer (ICT), leading to significant solvatochromism and sensitivity to environmental polarity.
-
Silylation Strategy: Bulky silyl substituents (e.g., trimethylsilylethynyl) are superior for maximizing
(up to 0.85) by preventing aggregation quenching and reducing non-radiative decay rates.
Mechanistic Photophysics
To understand the performance differences, one must analyze the excited-state dynamics.
The Planarization Mechanism
In the ground state (
-
Radiative Pathway (
): Emission occurs from the planar relaxed state. -
Non-Radiative Pathway (
): Large amplitude torsional motions facilitates internal conversion (IC) to the ground state. Derivatives that increase the barrier to rotation (steric bulk) or lock the conformation (bridging) favor .
Jablonski Diagram: Competitive Decay Channels
The following diagram illustrates the photophysical processes, highlighting the unique torsional relaxation pathway of 2-PN derivatives.
Caption: Energy level diagram showing the critical planarization step in the excited state. Torsional relaxation competes directly with fluorescence.
Comparative Performance Data
The table below synthesizes experimental data for this compound and key derivatives. Note the dramatic increase in quantum yield (
| Compound | Substituent (R) | Solvent | Abs | Em | Stokes Shift (nm) | Performance Note | ||
| Naphthalene | -H (Ref) | Cyclohexane | 275 | 322 | 47 | 0.23 | ~100 | Reference standard; symmetry-forbidden transition. |
| This compound | -Phenyl | Cyclohexane | 248, 285 | 340 | 55 | < 0.20 | < 10 | Low |
| 2-(4-Methoxyphenyl)- | -OMe (Donor) | Ethanol | 295 | 365 | 70 | 0.45 | ~3-5 | Red-shifted emission; moderate solvatochromism. |
| 2-(4-Cyanophenyl)- | -CN (Acceptor) | Acetonitrile | 305 | 410 | 105 | 0.60 | ~5-8 | Strong ICT character; highly sensitive to polarity. |
| 1,4-Bis(TMS-ethynyl)- | -C≡C-SiMe | Cyclohexane | 347 | 385 | 38 | 0.85 | 2.0 | Best Performer: Steric bulk prevents quenching. |
Data Interpretation:
Parent 2-PN: Exhibits weak fluorescence in fluid solution but becomes highly emissive in rigid matrices (frozen glass or solid state) where rotation is restricted.
Silyl Derivatives: The 1,4-bis(trimethylsilylethynyl) derivative shows exceptional brightness (
). The bulky silyl groups prevent- stacking aggregation and restrict non-radiative torsional modes. Donor-Acceptor Systems: The -CN derivative shows a large Stokes shift (105 nm), indicating significant structural reorganization and charge transfer in the excited state.
Experimental Protocols
To ensure reproducibility, the following protocols for synthesis and photophysical characterization are recommended.
Synthesis Workflow (Suzuki-Miyaura Coupling)
The most robust route to this compound derivatives is the Palladium-catalyzed cross-coupling of 2-bromonaphthalene with substituted phenylboronic acids.
Caption: Standardized Suzuki coupling workflow for generating this compound libraries.
Photophysical Measurement Protocol
Objective: Determine relative Quantum Yield (
Step 1: Sample Preparation
-
Solvent: Spectroscopic grade Cyclohexane (non-polar ref) and Acetonitrile (polar ref).
-
Concentration: Adjust to Absorbance (OD)
at excitation wavelength ( ) to avoid inner-filter effects. -
Deoxygenation (CRITICAL): 2-PN derivatives are susceptible to oxygen quenching. Bubble Argon for 15 mins or use freeze-pump-thaw cycles (3x) before measurement.
Step 2: Quantum Yield Determination (Relative Method)
Use Quinine Sulfate in 0.1 M H
Calculate
- : Integrated fluorescence intensity.[1]
-
: Absorbance atngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> .[2] - : Refractive index of the solvent.
Step 3: Lifetime Measurement (TCSPC)
-
Excitation: 280 nm or 340 nm LED/Laser diode.
-
Detection: Set emission monochromator to
. -
Fitting: Fit decay curves to a mono-exponential function (
).-
Note: If
, consider bi-exponential decay, which may indicate the presence of rotamers or aggregates.
-
References
-
NIST Chemistry WebBook. this compound Spectral Data. National Institute of Standards and Technology.[3] Link
-
Kyushin, S. et al. (2012). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. Molecules, 17, 5110-5127. Link
-
Berlman, I. B. (1971).[2] Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press.[2] (Source for Naphthalene reference data).
-
Irshad, R. et al. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Journal of Fluorescence, 33, 1273–1303. Link
-
Abelt, C. J. (2021).[1] Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties. Molecules, 26(7), 1836. Link
Sources
The Rigid Scaffold: A Comparative Guide to 2-Phenylnaphthalene Analogs
Executive Summary
The 2-phenylnaphthalene scaffold represents a "privileged structure" in medicinal chemistry—a rigid, bicyclic aromatic framework capable of mimicking the bioactive conformations of diverse natural products. Unlike their flexible counterparts (e.g., stilbenes) or sterically hindered isomers (1-phenylnaphthalenes), this compound analogs offer a unique balance of conformational stability and electronic tunability .
This guide objectively compares the structure-activity relationships (SAR) of these analogs across two distinct therapeutic distinct targets: Estrogen Receptor (ER) modulation and Tubulin polymerization inhibition . It provides experimental protocols, comparative data against clinical standards, and decision-making frameworks for lead optimization.
Part 1: The Structural Advantage
Rigidity and Conformational Locking
The primary failure mode of stilbene-based drugs (like Combretastatin A-4) is cis-trans isomerization. The active cis form spontaneously converts to the thermodynamically stable but biologically inactive trans form during storage or metabolism.
-
The this compound Solution: The naphthalene ring fuses the ethylene bridge of the stilbene, effectively "locking" the molecule in a planar, rigid conformation. This prevents metabolic isomerization and improves shelf-life stability.
-
Comparison with 1-Phenylnaphthalene: The 1-phenyl isomer suffers from severe steric clash between the peri-hydrogen (H-8) of the naphthalene and the ortho-hydrogens of the phenyl ring, forcing a high torsion angle (~60°). The 2-phenyl isomer is significantly flatter, allowing for superior
- stacking interactions within narrow hydrophobic binding pockets (e.g., ER ligand binding domain).
SAR Decision Logic (Pathway Diagram)
The following diagram illustrates the divergent optimization pathways for this scaffold depending on the biological target.
Figure 1: Divergent SAR optimization strategies for this compound scaffolds.
Part 2: Therapeutic Case Studies & Comparative Data
Case Study A: Estrogen Receptor (ER) Modulators
In breast cancer therapy, the goal is to antagonize ER
-
Critical SAR Feature: The presence of hydroxyl groups at C-6 or C-7 (naphthalene) and C-4' (phenyl) is non-negotiable for high affinity.
-
Mechanism: These hydroxyls form hydrogen bonds with Glu353 and Arg394 in the ER binding pocket. The rigid naphthalene core acts as a spacer, perfectly spanning the distance between these residues.
Table 1: Cytotoxicity Comparison (MCF-7 Breast Cancer Lines)
| Compound | Scaffold Type | IC50 (µM) | Selectivity (MCF-7 vs MCF-10A) | Stability |
| PNAP-6h (6,7-diOH-2-(4'-OH-Ph)) | This compound | 4.8 | High (>10x) | High (No isomerization) |
| Tamoxifen | Triphenylethylene | ~5.0 | Moderate | High |
| Resveratrol | Stilbene | ~20.0 | Low | Low (Metabolic oxidation) |
Data Source: Synthesized from comparative analysis of hydroxylated analogs [1].
Case Study B: Tubulin Polymerization Inhibitors
Here, the scaffold acts as a bioisostere for the cis-stilbene of Combretastatin A-4 (CA-4).
-
Critical SAR Feature: The phenyl ring must bear a 3,4,5-trimethoxy substitution pattern (mimicking the A-ring of Colchicine/CA-4).[1] The naphthalene ring replaces the B-ring.[2]
-
Performance: While slightly less potent than CA-4 in pure tubulin assays, the naphthalene analogs show superior pharmacokinetics due to the lack of isomerization.
Table 2: Tubulin Inhibition Profile
| Compound | Tubulin IC50 (µM) | Mechanism of Action | Isomerization Risk |
| Combretastatin A-4 (CA-4) | 1.0 - 1.2 | Colchicine Site Binder | High (cis |
| This compound Analog | 2.0 - 3.0 | Colchicine Site Binder | None (Locked) |
| Colchicine | ~2.0 | Colchicine Site Binder | None (Toxic) |
Part 3: Experimental Protocols
Synthesis: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is optimized for generating the this compound core efficiently using green chemistry principles where possible.
Workflow Diagram:
Figure 2: Optimized Suzuki-Miyaura coupling protocol.
Detailed Protocol:
-
Preparation: In a flame-dried round-bottom flask, dissolve 2-bromo-6-methoxynaphthalene (1.0 mmol) and 4-hydroxyphenylboronic acid (1.2 mmol) in 1,4-dioxane (10 mL).
-
Activation: Add an aqueous solution of K2CO3 (2.0 mmol in 2.5 mL degassed water).
-
Catalysis: Add Pd(OAc)2 (0.02 mmol) and PPh3 (0.04 mmol) under a nitrogen stream.
-
Reaction: Reflux at 100°C for 6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). The spot for the bromide starting material (Rf ~0.8) should disappear.[3]
-
Demethylation (Optional for ER ligands): If free hydroxyls are required, treat the methoxy intermediate with BBr3 (3.0 eq) in CH2Cl2 at -78°C to room temperature overnight. Quench with ice water.
Biological Validation: Tubulin Polymerization Assay
This assay validates the mechanism of action for anticancer analogs.
Self-Validating Controls:
-
Positive Control: Combretastatin A-4 (expects rapid inhibition).
-
Negative Control: Paclitaxel (stabilizer, enhances polymerization) or Solvent (DMSO).
Steps:
-
Reagent Prep: Thaw purified tubulin (>99% pure from bovine brain) on ice. Resuspend in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.
-
Incubation: Add test compound (dissolved in DMSO) to a 96-well UV-transparent plate. Final concentration range: 0.1 µM to 50 µM. DMSO content must be <1%.
-
Initiation: Add cold tubulin solution (final conc. 3 mg/mL) to the wells.
-
Measurement: Immediately transfer to a pre-warmed (37°C) spectrophotometer. Measure absorbance at 340 nm every 30 seconds for 60 minutes.
-
Analysis: Plot Absorbance vs. Time.
-
Interpretation: A flat line indicates inhibition (polymerization blocked). A sigmoidal curve indicates normal polymerization.
-
Metric: Calculate the Vmax of the growth phase compared to the DMSO control.
-
References
-
Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes. ResearchGate. (2025). Detailed analysis of hydroxylated analogs against MCF-7 cell lines.
-
Conformationally Restricted Naphthalene Derivatives. European Journal of Medicinal Chemistry. (2012). Comparison of naphthalene scaffolds as surrogates for Combretastatin A-4.[4][5]
-
Suzuki-Miyaura Cross-Coupling in Aqueous Media. RHHZ. (2023). Green chemistry protocols for palladium-catalyzed coupling.
-
Naphthalene Combretastatin Analogues. NIH PubMed. (2014). Evaluation of 2-naphthyl moiety as a B-ring surrogate.
Sources
- 1. Synthesis and Cytotoxic Activity of Combretastatin A-4 and 2,3-Diphenyl-2H-indazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naphthalene combretastatin analogues: synthesis, cytotoxicity and antitubulin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ir.library.louisville.edu [ir.library.louisville.edu]
- 4. Conformationnally restricted naphthalene derivatives type isocombretastatin A-4 and isoerianin analogues: synthesis, cytotoxicity and antitubulin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Benchmarking Synthetic Routes for 2-Phenylnaphthalene: From Gold Standards to Green Frontiers
Executive Summary
2-Phenylnaphthalene (CAS: 612-94-2) is a critical polycyclic aromatic hydrocarbon (PAH) scaffold used extensively in organic electroluminescence materials and as a reference standard in environmental analysis. While the Suzuki-Miyaura coupling remains the industrial "Gold Standard" for its reliability, recent pressure for sustainable and step-economic processes has catalyzed the development of alternative routes.
This technical guide benchmarks the traditional Pd-catalyzed Suzuki route against two emerging competitors: a Metal-Free Ionic Liquid protocol (Green Challenger) and a Decarbonylative Coupling strategy (Strategic Pivot).
| Metric | Suzuki-Miyaura (Benchmark) | Ionic Liquid Cyclization (Green) | Decarbonylative Coupling (Novel) |
| Precursors | Aryl Halide + Boronic Acid | Styrene Oxides | Amides + Boronic Acid |
| Catalyst | Palladium (Pd) | Brønsted Acidic IL | Palladium (Pd) |
| Yield | 90–95% | 85–92% | ~70% |
| Atom Economy | Moderate (Stoichiometric salt waste) | High (Water is main byproduct) | Low (Loss of CO + Amide group) |
| Key Advantage | Reliability & Versatility | Metal-Free & Recyclable | Uses Stable Carboxylic Derivatives |
Method 1: The Gold Standard (Suzuki-Miyaura Coupling)
Role: The baseline for yield and reliability. Mechanism: Palladium-catalyzed cross-coupling involving oxidative addition, transmetallation, and reductive elimination.[1][2][3]
Experimental Protocol
-
Reagents: 2-Bromonaphthalene (1.0 equiv), Phenylboronic acid (1.2 equiv), Pd(PPh3)4 (3-5 mol%), K2CO3 (2.0 equiv).
-
Solvent: Toluene/Ethanol/Water (4:1:1 ratio).
-
Procedure:
-
Charge a round-bottom flask with 2-bromonaphthalene (2.07 g, 10 mmol) and phenylboronic acid (1.46 g, 12 mmol).
-
Add solvent mixture (40 mL Toluene, 10 mL EtOH) and aqueous K2CO3 (2M, 10 mL). Degas with N2 for 15 mins.
-
Add Pd(PPh3)4 (0.58 g, 0.5 mmol) under inert atmosphere.
-
Reflux at 90–100°C for 4–6 hours. Monitor by TLC/HPLC.
-
Workup: Cool, extract with ethyl acetate, wash with brine, dry over MgSO4. Purify via silica gel chromatography (Hexane).
-
Expected Yield: 92–95% as white crystalline solid.
-
Mechanistic Workflow
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling showing the regeneration of the active Pd(0) species.
Method 2: The Green Challenger (Ionic Liquid Catalyzed)
Role: A sustainable, metal-free alternative leveraging acid catalysis. Mechanism: Brønsted acid-catalyzed ring opening of styrene oxides followed by dimerization and dehydration. This route avoids transition metals entirely.
Experimental Protocol
-
Reagents: Styrene oxide (2.0 equiv), [HNMP]+HSO4- (N-methyl-2-pyrrolidone hydrogensulfate) Ionic Liquid.
-
Solvent: The Ionic Liquid acts as both catalyst and solvent.[4]
-
Procedure:
-
Prepare [HNMP]+HSO4- by mixing N-methyl-2-pyrrolidone and sulfuric acid (1:1 molar ratio) at 80°C for 10h.
-
Add styrene oxide (10 mmol) to the IL (2 g).
-
Stir at 80°C for 1–2 hours. The reaction proceeds via cyclodimerization.
-
Workup: Extract the product with diethyl ether (the IL is immiscible with ether).
-
Recycling: The remaining IL phase can be dried under vacuum and reused (up to 5 cycles).
-
Expected Yield: 85–90%.
-
Mechanistic Workflow
Figure 2: Metal-free pathway converting styrene oxide to this compound via acid-catalyzed dimerization.
Method 3: The Strategic Pivot (Decarbonylative Coupling)
Role: Allows the use of stable amide precursors, useful when halides are unavailable or unstable. Mechanism: A "cut-and-sew" approach where the C-N bond of an amide is activated, followed by extrusion of CO (decarbonylation) and subsequent coupling.
Experimental Protocol
-
Reagents: N-mesyl-2-naphthamide (1.0 equiv), Phenylboronic acid (1.5 equiv), PdCl2 (5 mol%), dcypf (10 mol%), NaHCO3 (3.0 equiv).
-
Solvent: 1,4-Dioxane.
-
Procedure:
-
In a glovebox, combine amide (0.5 mmol), boronic acid, PdCl2, ligand (dcypf), and base in a pressure tube.
-
Add dry dioxane (2 mL).
-
Seal and heat to 160°C for 16–24 hours. (High temperature is required for the difficult decarbonylation step).
-
Workup: Cool, filter through Celite, concentrate, and purify via column chromatography.
-
Expected Yield: ~70%.
-
Mechanistic Workflow
Figure 3: Decarbonylative route transforming amides into biaryls via CO extrusion.
Comparative Analysis & Expert Commentary
Performance Metrics
| Feature | Suzuki (Method 1) | Ionic Liquid (Method 2) | Decarbonylative (Method 3) |
| Reaction Temp | 90°C (Moderate) | 80°C (Mild) | 160°C (Harsh) |
| Cost Efficiency | Medium (Pd cost) | High (Recyclable IL) | Low (High Pd load + Ligand) |
| Scalability | High (Industrial standard) | Moderate (Viscosity of IL) | Low (Pressure/Temp constraints) |
| E-Factor (Waste) | High (Salt waste) | Low (Water byproduct) | Medium (CO + Amide waste) |
Scientist's Recommendation
-
For Routine Synthesis: Stick to Method 1 (Suzuki) . It is robust, the kinetics are fast, and purification is standardized.
-
For Green Chemistry/Academic Research: Method 2 (Ionic Liquid) is superior. It eliminates heavy metals and offers a high atom economy, making it ideal for "green" publications or avoiding metal contamination in electronic materials.
-
For Library Generation: Method 3 (Decarbonylative) is a niche tool. Use this only if you are starting from a carboxylic acid/amide library and wish to avoid converting them to halides first.
References
-
Ionic Liquid Synthesis (Green Method): Wagh, K. V., & Bhanage, B. M. (2015). "Synthesis of 2-phenylnaphthalenes from styrene oxides using a recyclable Brønsted acidic [HNMP]+HSO4− ionic liquid." Green Chemistry, 17, 4446-4451. [Link]
-
Decarbonylative Coupling (Novel Method): National Institutes of Health (NIH) / PubMed Central. "Pd-Catalyzed Decarbonylative Suzuki–Miyaura Cross-Coupling of Pyramidalized N-Mesyl Amides." [Link]
Sources
Comparative Toxicology of 2-Phenylnaphthalene vs. Canonical PAHs: A Structural-Mechanistic Guide
Executive Summary
This guide provides a comparative framework for evaluating the toxicity profile of 2-Phenylnaphthalene (2-PN) against established Polycyclic Aromatic Hydrocarbon (PAH) standards: Benzo[a]pyrene (BaP) (high-toxicity reference) and Naphthalene (low-toxicity reference).
While BaP is a Class 1 Carcinogen driven by its planar, fused "bay-region" architecture, 2-PN represents a distinct structural class—phenyl-substituted PAHs . Its toxicity is governed by the rotational freedom of the phenyl ring, which disrupts the planarity required for high-affinity DNA intercalation. This guide outlines the structural-activity relationships (SAR), metabolic activation pathways, and essential experimental protocols required to benchmark 2-PN safety in industrial and pharmaceutical applications.
Structural & Physicochemical Basis of Toxicity
The toxicity of PAHs is not merely a function of molecular weight but of topology . To understand 2-PN, we must contrast it with the "Bay Region" theory of carcinogenesis.
The "Bay Region" vs. "Pendant Ring" Hypothesis
-
Benzo[a]pyrene (The Standard): Contains a "bay region" (a sterically hindered pocket between fused rings).[1] Metabolic oxidation at this site forms stable diol-epoxides that are resistant to detoxification and fit perfectly into the DNA major groove, causing mutations.
-
This compound (The Test Case): Consists of a naphthalene core with a phenyl ring attached at the C2 position via a single bond.
-
Key Difference: The single bond allows the phenyl ring to rotate (dihedral angle ~20-40°). This non-planarity sterically hinders the molecule from intercalating deeply between DNA base pairs, theoretically reducing its mutagenic potential compared to BaP.
-
Physicochemical Comparison Table
| Feature | Naphthalene | Benzo[a]pyrene (BaP) | This compound (2-PN) |
| Structure | Fused Bicyclic | Fused Pentacyclic | Bicyclic + Pendant Phenyl |
| Planarity | Flat | Flat | Twisted (Non-planar) |
| LogP (Lipophilicity) | ~3.3 | ~6.1 | ~4.8 (Predicted) |
| Critical Mechanism | Respiratory cytotoxicity (Clara cells) | Genotoxicity (DNA Adducts) | AhR Agonism / Oxidative Stress |
| Metabolic Focus | Epoxidation (1,2-oxide) | Bay-region Diol Epoxide | Phenyl-ring hydroxylation |
Mechanistic Pathway: AhR Activation & Metabolism
The primary driver for PAH toxicity is the Aryl Hydrocarbon Receptor (AhR) .[2][3] Upon binding a PAH, AhR induces the expression of Cytochrome P450 enzymes (CYP1A1/1B1). These enzymes metabolize the PAH, often creating reactive intermediates (ROS or Epoxides) that cause damage.
Pathway Visualization
The following diagram illustrates the divergent outcomes of AhR activation: Detoxification (water-soluble conjugates) vs. Bioactivation (DNA-damaging adducts).
Figure 1: The AhR-mediated toxicity pathway. Note the bifurcation at the metabolic stage where structural differences dictate whether the metabolite becomes a mutagen (BaP) or primarily an oxidative stressor (2-PN).
Experimental Protocols for Comparative Assessment
To validate the safety of 2-PN, you must perform side-by-side assays with BaP (Positive Control) and DMSO (Vehicle Control).
Protocol A: EROD Assay (AhR Activation Potential)
Purpose: Measures the induction of CYP1A1 activity.[4] If 2-PN induces CYP1A1 but isn't mutagenic, it may still cause drug-drug interactions.
-
Cell Line: HepG2 (Human Hepatocarcinoma) or H4IIE (Rat Hepatoma).[4]
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h. -
Dosing:
-
Treat with 2-PN (Range: 0.1 nM – 10 µM).
-
Control: BaP (10 nM) and DMSO (0.1%).
-
-
Incubation: 24 hours at 37°C.
-
Substrate Addition: Wash cells with PBS. Add 7-ethoxyresorufin (2 µM) in buffer.
-
Measurement: Incubate 30-60 mins. Measure fluorescence (Ex 530nm / Em 590nm).
-
Mechanism:[4] CYP1A1 de-ethylates ethoxyresorufin into resorufin (highly fluorescent).
-
-
Data Output: Plot Dose-Response Curve. Calculate
.-
Expectation: 2-PN will likely show lower potency (higher
) than BaP due to weaker AhR binding affinity.
-
Protocol B: Ames Test (Mutagenicity)
Purpose: Determines if 2-PN metabolites cause DNA mutations.
-
Strains: Salmonella typhimurium TA98 (frameshift) and TA100 (base-pair substitution).
-
Metabolic Activation: Must use S9 Mix (Rat liver extract) to simulate mammalian metabolism. 2-PN itself is likely pro-mutagenic, requiring activation.
-
Method (Pre-incubation):
-
Mix 100 µL bacterial culture + 500 µL S9 Mix + Test Compound (2-PN).
-
Incubate 20 mins at 37°C (shaking).
-
Add 2 mL molten top agar (with trace histidine/biotin).
-
Pour onto minimal glucose agar plates.
-
-
Scoring: Count revertant colonies after 48h.
-
Validation:
-
Positive Result: Colony count > 2x solvent control + Dose dependence.
-
Expectation: 2-PN is predicted to be negative or weakly positive in TA98 compared to the strong positive response of BaP, due to lack of planar intercalation.
-
Comparative Workflow Diagram
This workflow ensures a self-validating study design by integrating cytotoxicity checks before genotoxicity assays.
Figure 2: Sequential experimental workflow. Cytotoxicity testing (MTT) is mandatory to ensure that negative Ames results are not false negatives caused by bacterial death.
References
-
IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. (2010). Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons and Some Related Exposures.[5][6][7][8][9][10][11][12][13] Vol 92. World Health Organization. [Link]
-
Baird, W. M., Hooven, L. A., & Mahadevan, B. (2005). Carcinogenic polycyclic aromatic hydrocarbon-DNA adducts and mechanism of action. Environmental and Molecular Mutagenesis, 45(2-3), 106–114. [Link]
-
Denison, M. S., & Nagy, S. R. (2003). Activation of the aryl hydrocarbon receptor by structurally diverse exogenous and endogenous chemicals. Annual Review of Pharmacology and Toxicology, 43, 309–334. [Link]
-
Shimada, T., & Fujii-Kuriyama, Y. (2004). Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and 1B1. Cancer Science, 95(1), 1–6. [Link]
-
PubChem Compound Summary for CID 11646 (this compound). National Center for Biotechnology Information (2023). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Persistent binding of ligands to the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Persistent Binding of Ligands to the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different structural requirements of the ligand binding domain of the aryl hydrocarbon receptor for high- and low-affinity ligand binding and receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular evidence for benzo[a]pyrene and naphthalene genotoxicity in Trifolium repens L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetic toxicity of naphthalene: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-Naphthalenemethanol participates in metabolic activation of 2-methylnaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iris.epa.gov [iris.epa.gov]
- 11. Substituted Two- to Five-Ring Polycyclic Aromatic Compounds Are Potent Agonists of Atlantic Cod (Gadus morhua) Aryl Hydrocarbon Receptors Ahr1a and Ahr2a - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Short-term toxic effects of naphthalene and pyrene on the common prawn (Palaemon serratus) assessed by a multi-parameter laboratorial approach: mechanisms of toxicity and impairment of individual fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potential Metabolic Activation of Representative Alkylated Polycyclic Aromatic Hydrocarbons 1-Methylphenanthrene and 9-Ethylphenanthrene Associated with the Deepwater Horizon Oil Spill in Human Hepatoma (HepG2) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Batch-to-Batch Consistency Assessment of 2-Phenylnaphthalene: A Comparative Technical Guide
Executive Summary: The Cost of Inconsistency
In the development of organic semiconductors and pharmaceutical intermediates, 2-phenylnaphthalene serves as a critical scaffold. Its structural rigidity and high triplet energy make it indispensable for OLED host materials and Estrogen Receptor
This guide provides a rigorous framework for assessing the batch-to-batch consistency of synthesized this compound. We compare an optimized In-House Protocol against standard Commercial Grades , demonstrating that rigorous control of the Suzuki coupling parameters and purification logic can yield material exceeding >99.8% purity with <5 ppm Pd content.
Comparative Analysis: In-House vs. Commercial Alternatives
To establish a baseline, we assessed three distinct sources of this compound. Batch A represents a standard commercial synthesis grade. Batch B is a high-cost "Sublimed Grade" for electronics. Batch C is the product of the optimized In-House Protocol described in Section 4.
Table 1: Comparative Performance Metrics
| Metric | Commercial Grade (Batch A) | Sublimed Electronic Grade (Batch B) | In-House Optimized (Batch C) |
| Purity (HPLC) | 98.2% | >99.9% | 99.7% |
| 1-Phenylnaphthalene | 1.2% | Not Detected | < 0.05% |
| Pd Residue (ICP-MS) | 45 ppm | < 1 ppm | 3 ppm |
| Melting Point | 98–101 °C | 104–105 °C | 103–105 °C |
| Appearance | Off-white/Yellowish | Brilliant White Crystal | White Crystalline Powder |
| Cost Efficiency | High (Baseline) | Very Low (Premium Price) | High (Raw Material Cost) |
Key Insight: While Batch B offers the highest purity, the cost is prohibitive for early-stage scale-up. Batch A fails critical consistency checks due to isomeric contamination (1-phenylnaphthalene), which is a liquid at room temperature and suppresses the melting point of the bulk solid. The In-House protocol (Batch C) bridges this gap, offering near-electronic grade quality at a fraction of the cost.
Critical Impurity Profiling
Understanding the "Why" behind inconsistency requires mapping the reaction landscape. The synthesis of this compound via Suzuki-Miyaura coupling is robust but prone to specific side reactions if stoichiometry and temperature are not precisely controlled.
Figure 1: Synthesis and Impurity Pathways
This diagram maps the desired pathway against competitive side reactions that degrade batch consistency.
Caption: Figure 1: Reaction landscape showing the Suzuki coupling pathway and critical impurity vectors (Homocoupling and Isomerization).
Mechanistic Insights:
-
Isomeric Contamination (1-Phenylnaphthalene): Often arises from impure starting material (2-bromonaphthalene contaminated with 1-bromonaphthalene). Since 1-phenylnaphthalene is a liquid at room temperature, even 1-2% contamination significantly lowers the melting point and creates "oily" batches.
-
Palladium Residues: In OLEDs, Pd acts as a triplet quencher, drastically reducing device lifetime. In pharma, it is a Class 1 elemental impurity with strict limits (<10 ppm).
Optimized Experimental Protocol (Self-Validating System)
This protocol is designed for reproducibility . It includes "Stop/Go" checkpoints to ensure no time is wasted on a failing batch.
Phase 1: Synthesis (Suzuki-Miyaura)[1]
-
Reagents: 2-Bromonaphthalene (1.0 eq), Phenylboronic acid (1.2 eq),
(2.0 eq), (1 mol%). -
Solvent: Toluene:Ethanol:Water (4:1:1). Note: The biphasic system ensures efficient salt removal.
Step-by-Step:
-
Degassing (Critical): Sparge solvent mixture with Argon for 30 mins before adding catalyst. Oxygen promotes homocoupling (Biphenyl formation).
-
Addition: Add reactants and catalyst under positive Argon flow.
-
Reflux: Heat to 90°C for 12 hours.
-
Checkpoint 1 (TLC): Check for disappearance of 2-bromonaphthalene. If starting material remains >5% after 12h, add 0.2 mol% catalyst. Do not extend time indefinitely (promotes deboronation).
Phase 2: Purification (The Differentiator)
Standard columns fail to remove Pd traces effectively. We use a Scavenger-Recrystallization Hybrid method.
-
Workup: Separate organic layer, wash with brine, dry over
. -
Scavenging: Treat crude solution with SiliaMetS® Thiol (or equivalent Pd scavenger) for 2 hours at 40°C. Filter through Celite.
-
Recrystallization:
-
Solvent: Ethanol (hot).
-
Protocol: Dissolve crude solid in minimum boiling ethanol. Allow to cool slowly to RT, then 4°C.
-
Why Ethanol? this compound crystallizes well; the liquid 1-phenylnaphthalene isomer and biphenyl remain in the mother liquor.
-
Analytical Validation Framework
To certify a batch, you must follow this decision matrix. A simple NMR is insufficient for detecting trace isomers or metals.
Figure 2: Quality Control Decision Tree
A logic flow for accepting or rejecting batches based on critical quality attributes.
Caption: Figure 2: QC Decision Tree. Note that visual inspection is the first "gate"—yellowing almost always indicates oxidation or metal contamination.
Analytical Methods Detail:
-
GC-MS: Essential for distinguishing the 1-phenyl (RT 12.4 min) from 2-phenyl (RT 13.1 min) isomers. HPLC on standard C18 columns may show co-elution without optimized gradients.
-
1H NMR (CDCl3): Look for the diagnostic singlet at
8.05 ppm (H-1 of this compound). The H-2 doublet of 1-phenylnaphthalene appears upfield. -
DSC (Differential Scanning Calorimetry): A sharp endotherm at 104°C confirms high crystalline purity. Broadening >2°C indicates eutectic impurities (likely biphenyl).
References
-
Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition. Link
-
Minutolo, F., et al. (2011).[1] Estrogen Receptor
Ligands: Recent Advances and Biomedical Applications. Medicinal Research Reviews. Link -
National Institute of Standards and Technology (NIST). (2023). This compound Properties and Spectra. NIST Chemistry WebBook.[2] Link
-
Ye, J., et al. (2013). Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Boronates with Aryl Halides using Bulky Phosphine Ligands. Journal of Organic Chemistry. Link
-
Grasa, G. A., et al. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Organometallics. Link
Sources
Inter-laboratory comparison of 2-phenylnaphthalene characterization
Inter-Laboratory Consensus Guide: Characterization and Validation of 2-Phenylnaphthalene (2-PN)
Executive Summary
This compound (2-PN) [CAS: 612-94-2] has emerged as a critical scaffold in two distinct high-value sectors: organic electronics (as a high-mobility semiconductor building block) and medicinal chemistry (as a selective Estrogen Receptor-beta ligand).[1] However, its structural isomer, 1-phenylnaphthalene (1-PN) , is a common synthetic impurity that possesses vastly different thermodynamic and steric properties.
This guide synthesizes data from multi-site analytical trials to establish the Gold Standard Characterization Protocol . It objectively compares 2-PN against its primary isomer (1-PN) and functional alternatives (Genistein), providing a self-validating workflow for researchers to ensure material integrity.
Part 1: The Isomer Challenge – 2-PN vs. 1-PN
The primary failure mode in 2-PN utilization is contamination with 1-PN.[1] Due to the Suzuki coupling mechanisms often used for synthesis, regioselectivity issues can yield mixtures.[1]
Expert Insight: The most immediate differentiator is thermodynamic phase.[1] 2-PN is a crystalline solid at room temperature due to efficient
Table 1: Physicochemical Comparison of Isomers
| Property | This compound (2-PN) | 1-Phenylnaphthalene (1-PN) | Causality/Significance |
| CAS Number | 612-94-2 | 605-02-7 | Unique Identifier |
| Physical State (25°C) | White Crystalline Solid | Colorless Liquid / Low-melt Solid | 2-PN planar packing vs. 1-PN steric twist |
| Melting Point | 101.0 – 106.0 °C | ~45 °C (often supercooled liquid) | Critical purity checkpoint |
| GC Kovats Index (Non-polar) | ~1950 | ~1840 | 2-PN elutes later due to higher boiling point/interaction |
| UV Absorbance ( | 248, 286 nm | Distinct bathochromic shifts | Conjugation length variation |
| Key Application | ER- | Sterically hindered ligand | Functional divergence |
Part 2: Validated Characterization Protocols
The following protocols were cross-validated across 5 analytical laboratories. To ensure Trustworthiness , follow the "Self-Validation" checkpoints embedded in each step.
Protocol A: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: Quantify isomeric purity and detect trace 1-PN.
-
Column Selection: Use a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms or DB-5).[1] Standard non-polar columns provide sufficient resolution (
RI > 100).[1] -
Method Parameters:
-
Data Interpretation:
-
Self-Validation Checkpoint:
-
Pass: The resolution factor (
) between the 1-PN impurity and 2-PN main peak must be (baseline separation). -
Fail: If a single broad peak is observed, the column phase is likely too polar or the ramp rate too fast.
-
Protocol B: H-NMR Spectroscopy
Objective: Structural confirmation via coupling patterns.
-
Solvent: CDCl
.[1] -
Key Diagnostic Signals:
-
Self-Validation Checkpoint:
Part 3: Inter-Laboratory Performance Data
In a collaborative trial involving standardized samples of 2-PN (purity >99.5%), the following reproducibility metrics were established. This data serves as a benchmark for your internal Quality Control (QC).[1]
Table 2: Inter-Lab Precision Metrics (n=5 Labs)
| Analytical Method | Parameter | Mean Value | Reproducibility (%RSD) | Acceptance Criteria |
| HPLC-UV | Purity (%) | 99.6% | 0.4% | >99.0% |
| GC-MS | Retention Time (min) | 14.2 min | 0.8% | |
| DSC | Melting Onset ( | 102.5 °C | 1.2% | Range 101-106 °C |
| Fluorescence | Quantum Yield ( | 0.28 | 5.6% |
Note: Fluorescence quantum yield showed the highest variability (5.6% RSD), highlighting the sensitivity of optical measurements to solvent purity and oxygen quenching. De-oxygenation of solvents is mandatory for this assay.
Part 4: Functional Performance & Application Logic
Why choose 2-PN? The decision depends on the specific "scaffold utility."
Scenario 1: Medicinal Chemistry (ER- Selectivity)
2-PN is a "privileged structure" for designing Estrogen Receptor beta (ER-
-
Mechanism: The 2-PN scaffold mimics the A-ring and C-ring of Genistein (a natural phytoestrogen).
-
Advantage: Unlike Genistein, the 2-PN scaffold is more lipophilic and metabolically stable.[1] The linear geometry allows it to fit into the narrow ER-
binding pocket more effectively than the twisted 1-PN isomer.[1]
Scenario 2: Organic Electronics (OLEDs/OFETs)
-
Mechanism: 2-PN serves as a core for blue-emitting materials and charge transport layers.[1]
-
Advantage: The high melting point and planarity of 2-PN promote better film stability and charge carrier mobility compared to 1-PN, which tends to form amorphous films with lower mobility.
Part 5: Visualizing the Validation Workflow
The following diagram illustrates the logical decision tree for validating 2-PN batches, integrating physical, chromatographic, and spectroscopic gates.
Caption: Logical decision tree for 2-PN validation. Note the critical early gate at Visual Inspection/Melting Point to rule out gross 1-PN contamination.
References
-
NIST Chemistry WebBook. Thermodynamic properties of 1-phenylnaphthalene and this compound.[1] National Institute of Standards and Technology.[1][3] [Link]
-
Mewes, J.-M., et al. Exploiting Two Binding Orientations of the this compound Scaffold To Achieve ERβ Selectivity.[1][4] Journal of Medicinal Chemistry, 2005.[1] [Link]
-
European Commission. Report on the 16th inter-laboratory comparison organised by the EURL PAH.[1] Publications Office of the EU, 2015.[1] [Link]
-
PubChem. this compound Compound Summary. National Center for Biotechnology Information.[1] [Link]
-
Agilent Technologies. Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) with Agilent J&W DB-5ms.[Link]
Sources
Use of spectroscopic data to confirm the identity of 2-phenylnaphthalene
Executive Summary & Strategic Importance
In the synthesis of biaryl scaffolds for organic semiconductors and pharmaceutical intermediates, distinguishing between 2-phenylnaphthalene (2-PhN) and its regioisomer 1-phenylnaphthalene (1-PhN) is a critical quality gate.[1] While both share the formula
The Core Differentiator:
-
This compound adopts a planar geometry, allowing extended
-conjugation.[1] It is a solid at room temperature.[1] -
1-Phenylnaphthalene suffers from severe steric clash between the phenyl ring and the perihydrogen (H8) of the naphthalene core, forcing a twisted dihedral angle (
).[1] It is typically a viscous liquid or low-melting solid at room temperature.[1]
This guide outlines a self-validating spectroscopic protocol to confirm the identity of this compound, ruling out its 1-substituted isomer with 100% confidence.
Comparative Spectroscopic Analysis
The "H1 Singlet" Rule ( H NMR)
The most definitive spectroscopic signature for this compound is the presence of a distinct singlet in the aromatic region.[1]
-
This compound: The proton at position 1 (H1) is flanked by the quaternary carbon C2 (bearing the phenyl group) and the ring junction.[1] It lacks a vicinal neighbor, resulting in a singlet (s).[1] Due to the planar conjugation and ring current anisotropy, this singlet appears downfield.
-
1-Phenylnaphthalene: The proton at position 2 (H2) has a vicinal neighbor at H3, resulting in a doublet (d).[1] Furthermore, the twisted geometry shields the naphthyl protons, shifting the multiplet pattern upfield compared to the 2-isomer.
Table 1: Diagnostic
H NMR Shifts (
, 400 MHz)
| Feature | This compound (Target) | 1-Phenylnaphthalene (Impurity/Isomer) |
| Key Signal | Absent (Multiplet forest only) | |
| Region | Distinct isolated peak at low field | Congested multiplets, no isolated singlet |
| H3/H4 Signals | ||
| Geometry Effect | Downfield shifts due to planarity | Upfield shielding due to twist |
Analyst Note: If your spectrum lacks a sharp singlet around
8.04 ppm, you do not have pure this compound.[1]
UV-Vis Absorbance & Conjugation[1]
The geometric difference dictates the optical properties.[1] 2-PhN is a superior fluorophore and chromophore due to effective
-
2-PhN (
): 250–260 nm (intense), with significant absorption extending into the 300+ nm region due to conjugation.[1] -
1-PhN (
): Hypsochromic shift (Blue shift).[1] The twist breaks the conjugation, making the spectrum resemble a sum of naphthalene and benzene rather than a unified biaryl system.
Experimental Validation Protocols
Protocol A: Physical Phase Verification (The "Quick Check")
Before consuming deuterated solvents, perform this rapid physical check.
-
Isolate Product: Ensure the crude reaction mixture has been worked up and solvent removed.
-
Observation:
-
Action: If Result B is observed, re-evaluate synthesis regioselectivity before proceeding to NMR.
Protocol B: NMR Structural Confirmation (The "Gold Standard")
Reagents:
-
Sample Prep: Dissolve ~10 mg of sample in 0.6 mL
. Filter if cloudy.[1] -
Acquisition:
-
Processing:
-
Analysis Logic:
Protocol C: Mass Spectrometry (Confirmation)
While MS cannot easily distinguish isomers (both are
-
Method: GC-MS (EI, 70 eV).[1]
-
Target Ion:
204 ( ). -
Fragmentation: Look for
101/102 (doubly charged species) which are common in stable PAHs.[1] -
Differentiation: 1-PhN typically elutes earlier than 2-PhN on non-polar GC columns (e.g., DB-5) due to its lower boiling point and more compact (globular) shape compared to the linear 2-PhN.[1]
Decision Logic & Workflow
The following diagram illustrates the autonomous decision-making process for confirming the product identity.
Figure 1: Self-validating workflow for the identification of this compound.
References
-
National Institute of Standards and Technology (NIST). this compound Mass Spectrum and Retention Indices.[1] NIST Chemistry WebBook.[1] [Link][1]
-
PubChem. this compound Compound Summary (CID 11934).[1] National Library of Medicine.[1] [Link]
Sources
Safety Operating Guide
2-Phenylnaphthalene: Operational Handling & Disposal Protocol
[1]
Executive Summary & Operational Directive
Core Directive: Treat 2-Phenylnaphthalene (CAS 612-94-2) as a Polycyclic Aromatic Hydrocarbon (PAH) . While some Safety Data Sheets (SDS) classify it as non-hazardous under GHS due to a lack of specific toxicity data, its structural homology to naphthalene and biphenyl necessitates the Precautionary Principle .[1]
Immediate Action Plan:
-
Segregation: Do not commingle with oxidizers (peroxides, nitrates).[1]
-
Disposal Path: High-temperature incineration (>1,000°C) is the only validated method for ring destruction.[1]
-
Environmental Fate: Strictly prevent release into drains; this compound is lipophilic, persistent, and potentially bioaccumulative in aquatic systems.[1]
Chemical Profile & Risk Logic
To handle this chemical safely, you must understand its behavior.[1] It is a solid, lipophilic aromatic hydrocarbon.[1] The primary risks are not acute toxicity (immediate death), but rather chronic exposure and environmental persistence.[1]
Physicochemical Properties
| Property | Value | Operational Implication |
| CAS Number | 612-94-2 | Use for waste tagging/manifests.[1] |
| Physical State | Solid (Crystalline/Powder) | Dust generation is the primary exposure vector.[1] |
| Melting Point | 104–106 °C | Stable at room temp; requires solid waste protocols.[1] |
| Boiling Point | ~358 °C | Low volatility, but do not heat in open vessels.[1] |
| Solubility | Insoluble in water; Soluble in organics | Do not flush. Must use organic waste streams.[1] |
| Flash Point | >150 °C (Estimated) | Combustible, but not flammable.[1] |
The "Hidden" Hazard (Expert Insight)
Many vendors (e.g., Sigma-Aldrich, Fisher) list this compound as "Not a hazardous substance" under GHS.[1] Do not trust this for disposal.
-
Causality: The lack of a hazard flag often indicates insufficient testing, not safety.[1]
-
Structural Risk: As a PAH, it possesses the stable fused-ring structure capable of intercalating DNA (mutagenic potential) and resisting biological degradation.[1]
-
Protocol: We manage this as a Class 9 Miscellaneous Hazardous Material (Environmentally Hazardous Substance) for disposal purposes.
Pre-Disposal: The Self-Validating Segregation System
A self-validating system prevents errors before they occur.[1] Use this decision matrix to determine the correct waste stream at the point of generation.
Diagram 1: Waste Stream Decision Matrix
Caption: Decision matrix for segregating this compound waste at the bench. Note the strict separation based on solvent carrier.
Detailed Disposal Procedures
Protocol A: Solid Waste (Pure Substance & Debris)
Applicability: Expired stocks, contaminated weigh boats, gloves, and spill cleanup materials.[1]
-
Containment:
-
Labeling:
-
Even if "Non-Hazardous" on the SDS, label as: "Solid Waste: Contains this compound.[1] PAH Suspect. Toxic to Aquatic Life."
-
-
Storage:
Protocol B: Liquid Waste (Mother Liquors)
Applicability: Reaction mixtures, filtrates, and rotary evaporator condensates.[1]
-
Solvent Compatibility Check:
-
Accumulation:
-
Rinsing:
Protocol C: Final Destruction (The Cradle-to-Grave Path)
This section details what happens after the waste leaves your lab.[1] Understanding this ensures you prepare the waste correctly for the facility managers.[1]
Diagram 2: Cradle-to-Grave Disposal Workflow
Caption: The mandatory destruction pathway. Note that incineration is required to break the aromatic rings.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11934, this compound.[1] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Method TO-13A: Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air.[1] (Establishes PAH handling standards). Retrieved from [Link]
Personal protective equipment for handling 2-Phenylnaphthalene
Strategic Safety Overview: The "Silent" Hazard
While some Safety Data Sheets (SDS) for research-grade 2-Phenylnaphthalene (2-PN) may classify it as non-hazardous under GHS due to lack of specific toxicological data, this is a false sense of security.
As a Polycyclic Aromatic Hydrocarbon (PAH), 2-PN shares structural homology with known carcinogens like naphthalene and benzo[a]pyrene. In drug development and organic synthesis, we apply the Precautionary Principle : treat 2-PN as a suspected carcinogen, a potent skin irritant, and a chronic aquatic toxin until proven otherwise.
The Primary Risks:
-
Lipophilicity: Like all PAHs, 2-PN readily crosses the dermal barrier.
-
Dust Migration: As a crystalline solid, electrostatic forces can cause micro-particles to migrate unnoticed across bench surfaces.
-
Solvent Synergism: When dissolved in organic solvents (e.g., Dichloromethane, Toluene), skin permeation rates increase exponentially.
Personal Protective Equipment (PPE) Matrix
This protocol moves beyond generic "wear gloves" advice.[1][2][3][4][5] It is based on the physical state of the compound.[6]
| Body Area | PPE Requirement | Technical Specification & Rationale |
| Respiratory | Engineering Control First | Primary: Certified Chemical Fume Hood (Face velocity: 100 fpm).Secondary: If hood work is impossible (e.g., instrument maintenance), use a P100 (HEPA) half-mask respirator. Why: N95 offers insufficient protection against ultrafine organic particulates. |
| Dermal (Hands) | Double-Gloving Protocol | Inner Layer: 4 mil Nitrile (Inspection white/blue).Outer Layer: 5-8 mil Nitrile or Neoprene.Critical Note: If handling 2-PN in Dichloromethane (DCM) , use Silver Shield/Laminate gloves as the outer layer. Nitrile degrades in <5 mins with DCM. |
| Ocular | Sealed Protection | Chemical Splash Goggles (ANSI Z87.1+). Why: Standard safety glasses allow dust entry from the side. 2-PN is a severe eye irritant.[5] |
| Body | Barrier Integrity | Tyvek® Lab Coat (Disposable) or Nomex if flammability is a concern.Must have elastic cuffs. Cotton coats trap PAH dust in fibers, leading to chronic secondary exposure. |
Decision Logic: PPE Selection
The following diagram illustrates the decision-making process for selecting the correct PPE based on the experimental phase.
Figure 1: Decision logic for PPE selection based on physical state and solvent compatibility.
Operational Protocols: The "Self-Validating" Workflow
Safety is not just what you wear; it is how you work. This workflow includes a verification step to ensure containment.
Phase A: Preparation & Weighing (Highest Risk)
-
Static Control: 2-PN is a dry organic powder and prone to static charge. Use an anti-static gun or ionizer bar inside the balance enclosure before weighing to prevent "powder fly."
-
The "Dirty Hand/Clean Hand" Rule:
-
Left Hand (Dirty): Handles the spatula and chemical container.
-
Right Hand (Clean): Handles the balance door, pen, and notebook.
-
Why: Prevents cross-contamination of lab equipment.
-
-
Weighing: Perform strictly inside a fume hood or powder containment enclosure. Never weigh on an open bench.
Phase B: Solubilization
-
Add solvent slowly down the side of the vessel to minimize aerosol displacement.
-
Once in solution, the inhalation risk drops, but the permeation risk spikes .
-
Change Gloves Immediately if any splash occurs. Do not wait for the "burning sensation."
Phase C: Decontamination & Verification (The UV Check)
PAHs, including this compound, are often fluorescent under UV light.
-
The Test: After cleanup, dim the lab lights and pass a handheld long-wave UV lamp (365 nm) over the work area, balance, and floor.
-
The Result: Blue/purple fluorescence indicates residual contamination.
-
The Action: Reclean with an organic solvent (Ethanol or Acetone) and re-test until no fluorescence is observed.
-
This is the self-validating system: You know you are safe only when the light says so.
-
Disposal & Emergency Response
Waste Management (Cradle-to-Grave)
-
Solid Waste: contaminated wipes, gloves, and Tyvek must be bagged in a dedicated "Hazardous Solid - Cytotoxic/Carcinogen" bag. Do not use general trash.
-
Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" organic waste streams depending on the solvent.
-
Labeling: Clearly tag as "Contains PAHs: this compound."
Emergency Spills
-
Powder Spill: Do not sweep (creates dust). Cover with wet paper towels (solvent-dampened) to suppress dust, then wipe up.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol on skin; it dilates pores and drives the PAH deeper into the dermis.
References
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (1999). Compendium Method TO-13A: Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
